4-Octyn-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
57355-72-3 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
oct-4-yn-2-ol |
InChI |
InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 |
InChI Key |
BKGZMBTUPJVTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCC(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Octyn-2-ol: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Octyn-2-ol, a secondary acetylenic alcohol. The document details its molecular structure, physicochemical characteristics, and provides a detailed experimental protocol for its synthesis. Furthermore, standard procedures for its purification and characterization by modern analytical techniques are described. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the synthesis and application of acetylenic alcohols.
Chemical and Physical Properties
This compound is an organic compound with the molecular formula C8H14O[1]. It is a secondary alcohol containing a carbon-carbon triple bond, which makes it a member of the acetylenic alcohol family. The presence of both a hydroxyl group and an alkyne functionality makes it a versatile intermediate in organic synthesis.
Tabulated Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | oct-4-yn-2-ol | [2] |
| CAS Number | 57355-72-3 | [1] |
| Molecular Formula | C8H14O | [1] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 208.7 °C at 760 mmHg (estimated) | [1] |
| Melting Point | -39 °C (estimated) | [1] |
| Density | 0.89 g/cm³ (estimated) | [1] |
| Refractive Index | 1.4375 (estimated) | [1] |
| LogP | 1.56080 | [1] |
| Flash Point | 88.2 °C (estimated) | [1] |
| Vapor Pressure | 0.0486 mmHg at 25°C | [1] |
| SMILES | CCCC#CCC(C)O | [2] |
| InChI | InChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h8-9H,3-4,7H2,1-2H3 | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic addition of a pentynylide anion to propylene oxide (methyloxirane). The following is a detailed experimental protocol based on a reported synthetic route[1].
Experimental Protocol: Synthesis
Reaction Scheme:
1-Pentyne + n-Butyllithium → Pentynyl lithium Pentynyl lithium + Propylene oxide → this compound
Materials and Reagents:
-
1-Pentyne (C5H8)
-
n-Butyllithium (n-BuLi) in hexane (typically 2.5 M)
-
Propylene oxide (methyloxirane, C3H6O)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen and should be handled with appropriate safety precautions)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Pentynylide Anion:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with 1-pentyne (1.0 equivalent) and anhydrous tetrahydrofuran (THF).
-
The solution is cooled to -40 °C in a dry ice/acetone bath.
-
n-Butyllithium in hexane (1.05 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -30 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of the lithium pentynylide.
-
-
Reaction with Propylene Oxide:
-
The reaction mixture is cooled to -20 °C.
-
A solution of propylene oxide (1.1 equivalents) in anhydrous THF is added dropwise.
-
N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (1.0 equivalent) is then added to the reaction mixture.
-
The reaction is allowed to slowly warm to room temperature and stirred for approximately 16-18 hours.
-
-
Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification and Characterization
Experimental Protocol: Purification
The crude product is typically purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
-
Fractional Distillation: The crude oil is distilled under vacuum. The fraction corresponding to the boiling point of this compound is collected.
-
Flash Column Chromatography: The crude product is loaded onto a silica gel column and eluted with a mixture of hexane and ethyl acetate. The polarity of the eluent is gradually increased, and fractions are collected and analyzed by thin-layer chromatography (TLC) to isolate the pure product.
Experimental Protocol: Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule. Key signals would include a doublet for the methyl group adjacent to the hydroxyl, a multiplet for the proton attached to the carbon bearing the hydroxyl group, and multiplets for the methylene and methyl groups of the propyl chain. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbons of the alkyne will appear in the characteristic region for sp-hybridized carbons (typically around 80-90 ppm). The carbon attached to the hydroxyl group will also have a characteristic chemical shift.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS analysis can be used to determine the purity of the sample and to confirm its molecular weight. The gas chromatogram should show a single major peak corresponding to this compound. The mass spectrum will exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (126.2 g/mol ) and characteristic fragmentation patterns.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. A sharp, weak absorption around 2200-2260 cm⁻¹ is characteristic of the C≡C triple bond stretch.
-
Biological Activity
Extensive literature searches did not reveal any significant, peer-reviewed studies on the specific biological activities or signaling pathway involvement of this compound. As a relatively simple aliphatic alcohol, it is not expected to have potent or specific biological effects in the same manner as more complex drug molecules. However, acetylenic compounds can exhibit various biological activities, and further research would be required to investigate any potential pharmacological properties of this compound.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Overall Experimental Logic
Caption: Logical flow of the experimental process.
Safety Information
This compound is expected to be a skin and eye irritant and may cause respiratory irritation[2]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of this compound. The synthesis, purification, and characterization protocols outlined herein offer a practical framework for researchers working with this and similar acetylenic alcohols. While no significant biological activity has been reported for this compound to date, its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
References
In-Depth Technical Guide: 4-Octyn-2-ol (CAS Number 57355-72-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octyn-2-ol is a secondary acetylenic alcohol. This class of organic compounds, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne), is of significant interest in chemical synthesis and is being explored for various applications in materials science and drug discovery. The unique electronic and structural features of the alkynol functional group impart specific reactivity and potential biological activity. This guide provides a comprehensive overview of the known technical data for this compound, including its chemical and physical properties, a representative synthetic protocol, spectral data analysis, and a discussion of its potential applications in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 57355-72-3 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| IUPAC Name | oct-4-yn-2-ol | [1] |
| Synonyms | 4-Octyne-2-ol | [1] |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | 208.7 °C at 760 mmHg (Predicted) | |
| Melting Point | -39 °C (Predicted) | |
| Density | 0.89 g/cm³ (Predicted) | |
| Refractive Index | 1.4375 (Predicted) |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Propylene oxide (methyloxirane)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Deprotonation of 1-Pentyne: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath. Add 1-pentyne (1.0 equivalent) to the flask. To this solution, add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.
-
Reaction with Propylene Oxide: Add propylene oxide (1.1 equivalents) dropwise to the solution of the lithium pentynilide at -78 °C. After the addition, slowly warm the reaction mixture to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
Below is a DOT script for visualizing the synthesis workflow.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Spectroscopic Data Analysis
Spectroscopic data is critical for the structural confirmation of this compound. While raw spectral data is best sourced from databases such as the Spectral Database for Organic Compounds (SDBS), the expected spectral characteristics are discussed below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - -CH₃ (C1): Doublet, ~1.2 ppm- -CH(OH)- (C2): Multiplet, ~3.8-4.2 ppm- -OH: Broad singlet, variable chemical shift- -CH₂- (C3): Multiplet, ~2.2-2.4 ppm- -CH₂- (C6): Triplet, ~2.1 ppm- -CH₂- (C7): Sextet, ~1.5 ppm- -CH₃ (C8): Triplet, ~1.0 ppm |
| ¹³C NMR | - C1: ~23 ppm- C2: ~62 ppm- C3: ~30 ppm- C4 & C5 (Alkyne): ~80-85 ppm- C6: ~21 ppm- C7: ~22 ppm- C8: ~13 ppm |
| Infrared (IR) Spectroscopy | - O-H stretch: Strong, broad band around 3300-3400 cm⁻¹- C-H stretch (sp³): Medium to strong bands just below 3000 cm⁻¹- C≡C stretch: Weak band around 2200-2250 cm⁻¹ (may be absent or very weak due to the internal nature of the alkyne)- C-O stretch: Strong band around 1050-1150 cm⁻¹ |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z = 126, which may be weak.- Major Fragments: Expect fragmentation patterns typical for secondary alcohols, including loss of water (M-18, m/z = 108), and alpha-cleavage resulting in fragments from the loss of a methyl group (M-15, m/z = 111) or a propyl group (M-43, m/z = 83). |
Potential Applications in Drug Development and Research
Currently, there is no specific literature detailing the biological activity or drug development applications of this compound. However, the broader class of alkynol-containing compounds has demonstrated a range of biological activities, suggesting potential areas of investigation for this molecule.
-
Anticancer and Cytotoxic Properties: Many natural and synthetic acetylenic compounds, including alkynols, have been shown to possess antitumor and cytotoxic activities. These compounds can act through various mechanisms, including the inhibition of critical enzymes or the induction of apoptosis.
-
Enzyme Inhibition: The alkynol functional group can act as a pharmacophore that interacts with the active sites of enzymes. For instance, some alkynols have been identified as inhibitors of aldehyde dehydrogenase (ALDH2), an enzyme implicated in cancer cell metabolism and survival.
-
Antimicrobial and Antifungal Activity: Acetylenic metabolites are known to exhibit antibacterial and antifungal properties, making them potential leads for the development of new anti-infective agents.
-
Chemical Probe and Synthetic Intermediate: In a research context, this compound can serve as a valuable building block in organic synthesis. The alkyne and alcohol functionalities allow for a wide range of chemical transformations, including click chemistry reactions, oxidation, reduction, and esterification, enabling the synthesis of more complex molecules for biological screening.
The following DOT script illustrates the potential logical progression from this compound to drug discovery applications.
Caption: A conceptual diagram outlining the potential path from this compound to drug discovery.
Safety and Handling
This compound is classified with the following GHS hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a secondary acetylenic alcohol with well-defined chemical and physical properties. While specific biological activity data for this compound is lacking, the known activities of related alkynols suggest that it could be a valuable starting point for synthetic chemistry programs aimed at drug discovery, particularly in the areas of oncology and infectious diseases. Its utility as a chemical intermediate is clear, and further investigation into its biological properties is warranted. The information and representative protocols provided in this guide serve as a valuable resource for researchers and scientists working with or considering the use of this compound in their research endeavors.
References
A Technical Guide to Oct-4-yn-2-ol: A Versatile Building Block for Chemical and Pharmaceutical Development
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract: Oct-4-yn-2-ol is a bifunctional organic molecule featuring a secondary alcohol and an internal alkyne. This combination of reactive sites makes it a valuable and versatile building block in organic synthesis. While not widely recognized for inherent biological activity, its structure serves as a strategic scaffold for the development of more complex molecules, including novel chemical probes and potential pharmaceutical candidates. This guide provides a comprehensive overview of its physicochemical properties, detailed synthetic protocols, key chemical transformations, and its potential applications in the field of drug discovery and development.
Physicochemical and Structural Properties
Oct-4-yn-2-ol, systematically named according to IUPAC nomenclature, is characterized by an eight-carbon chain with a triple bond located at the fourth position and a hydroxyl group at the second position.[1] Its fundamental properties are summarized below, providing essential data for experimental design and safety considerations.
Table 1: Physicochemical Properties of Oct-4-yn-2-ol
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | oct-4-yn-2-ol | [1] |
| Synonyms | 4-Octyn-2-ol | [2][3][4] |
| Molecular Formula | C₈H₁₄O | [1][2][5] |
| Molecular Weight | 126.20 g/mol | [1][2][5] |
| CAS Number | 57355-72-3 | [1][2][3] |
| Appearance | Not specified; likely a liquid at STP | |
| Density | 0.89 g/cm³ | [2] |
| Boiling Point | 208.7 °C (at 760 mmHg) | [2] |
| Melting Point | -39 °C (estimated) | [2] |
| Flash Point | 88.2 °C | [2] |
| Vapor Pressure | 0.0486 mmHg (at 25 °C) | [2] |
| SMILES | CCCC#CCC(C)O |[1] |
Experimental Protocols
The synthesis and derivatization of oct-4-yn-2-ol rely on established organometallic and reduction methodologies. The following protocols provide detailed procedures for its preparation and a common subsequent transformation relevant to medicinal chemistry.
Synthesis of Oct-4-yn-2-ol via Alkynylation of an Epoxide
This procedure is adapted from a documented synthetic route involving the nucleophilic opening of an epoxide by a lithium acetylide.[2] This method is highly effective for constructing propargyl alcohols.
Materials:
-
1-Pentyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Methyloxirane (Propylene oxide)
-
Tetrahydrofuran (THF), anhydrous
-
N,N,N',N',N'',N''-Hexamethylphosphoramide (HMPA) (Caution: Carcinogen)
-
Hexane, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF. Cool the flask to -40 °C in a dry ice/acetonitrile bath.
-
Add 1-pentyne (1.0 eq.) to the cooled THF.
-
Slowly add n-butyllithium in hexanes (1.0 eq.) dropwise via syringe, maintaining the temperature below -30 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the lithium pentynilide.
-
Epoxide Opening: Cool the reaction mixture to -20 °C.
-
In a separate flask, prepare a solution of methyloxirane (1.1 eq.) and HMPA (1.1 eq.) in anhydrous THF.
-
Add the methyloxirane/HMPA solution dropwise to the lithium acetylide suspension, maintaining the temperature at -20 °C.
-
Allow the reaction to slowly warm to room temperature (20 °C) and stir for approximately 16-18 hours.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure oct-4-yn-2-ol.
Stereoselective Reduction to (Z)-Oct-4-en-2-ol
The internal alkyne of oct-4-yn-2-ol can be selectively reduced to a cis-alkene using Lindlar's catalyst. This transformation is crucial for accessing specific olefin geometries in drug scaffolds.[6]
Materials:
-
Oct-4-yn-2-ol
-
Lindlar's catalyst (Palladium on BaSO₄, poisoned with quinoline)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
Procedure:
-
Dissolve oct-4-yn-2-ol (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add Lindlar's catalyst (typically 5-10 mol% by weight).
-
Purge the flask with hydrogen gas and maintain a positive pressure of H₂ using a balloon.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon consumption of the starting material, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield (Z)-oct-4-en-2-ol. Further purification may be performed if necessary.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of oct-4-yn-2-ol stems from the orthogonal reactivity of its two functional groups. This allows for stepwise modifications, making it an excellent chassis for building molecular complexity.
-
Hydroxyl Group Reactivity: The secondary alcohol is a versatile functional handle. It can undergo oxidation to the corresponding ketone (oct-4-yn-2-one), esterification to form prodrugs or modify solubility, or etherification to introduce different alkyl or aryl groups. These reactions are fundamental in medicinal chemistry for structure-activity relationship (SAR) studies.[1][3]
-
Alkyne Group Reactivity: The internal alkyne is a key structural motif for carbon skeleton extension and functionalization.
-
Reduction: As detailed in Protocol 2.2, the alkyne can be stereoselectively reduced to a cis-alkene.[6] Alternatively, complete reduction to the corresponding alkane (octan-2-ol) can be achieved with catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.
-
Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like the Sonogashira coupling, they can participate in various metal-catalyzed C-C bond-forming reactions. The aldehyde-alkyne-amine (A³) coupling, for instance, utilizes propargylic amines derived from related structures to build complex linkers for molecules like PROTACs.[5]
-
Hydration: Hydration of the alkyne (e.g., using HgSO₄/H₂SO₄) would yield a ketone, providing another route to modify the carbon skeleton.[7]
-
The bifunctional nature of oct-4-yn-2-ol makes it a valuable precursor for generating libraries of diverse small molecules. By systematically modifying the alcohol and alkyne moieties, researchers can explore a wide chemical space to identify compounds with desired biological activities.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis and potential derivatization of oct-4-yn-2-ol, providing a logical map for its use in a research context.
Caption: Synthetic workflow for the preparation of oct-4-yn-2-ol.
Caption: Potential derivatization pathways of oct-4-yn-2-ol for library synthesis.
Conclusion
Oct-4-yn-2-ol represents a synthetically tractable and highly versatile chemical building block. Its value to researchers, particularly in the pharmaceutical industry, lies not in its intrinsic bioactivity but in its potential as a foundational scaffold. The presence of two distinct and chemically addressable functional groups—a secondary alcohol and an internal alkyne—allows for the systematic and controlled construction of diverse molecular architectures. By leveraging the established reactivity of this compound, drug development professionals can efficiently generate novel compound libraries for screening, facilitating the discovery of new therapeutic agents. This guide serves as a foundational resource for harnessing the synthetic potential of oct-4-yn-2-ol in advanced chemical research.
References
- 1. chemistry.princeton.edu [chemistry.princeton.edu]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Biological and pharmacological effects and nutritional impact of phytosterols: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alkynes to Alcohols - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to 4-Octyn-2-ol
For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides a detailed overview of the molecular characteristics of 4-Octyn-2-ol.
Molecular Formula and Weight
The fundamental identity of a chemical compound is defined by its molecular formula and weight. These values are crucial for stoichiometric calculations, analytical characterization, and the prediction of chemical behavior.
| Property | Value |
| Molecular Formula | C8H14O[1][2][3][4][5] |
| Molecular Weight | 126.20 g/mol [3] |
| (Alternate Value) | 126.2 g/mol [1][4] |
| (Alternate Value) | 126.1962[2] |
| (Alternate Value) | 126.196[5] |
The molecular formula of this compound is C8H14O.[1][2][3][4][5] The molecular weight is consistently reported as approximately 126.20 g/mol .[3] Variations in the reported molecular weight to a greater number of decimal places, such as 126.1962 and 126.196, are also available.[2][5]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Octyn-2-ol
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of 4-octyn-2-ol, tailored for researchers, scientists, and professionals in drug development. The guide details predicted ¹H and ¹³C NMR spectral data, a thorough experimental protocol for data acquisition, and a structural visualization to aid in spectral interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data is computationally generated and serves as a reference for spectral analysis.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 0.95 | Triplet | 7.4 |
| H2 | 1.48 | Sextet | 7.4 |
| H3 | 2.12 | Triplet | 7.0 |
| H5 | 2.25 | Multiplet | - |
| H6 | 1.20 | Doublet | 6.3 |
| H7 | 3.80 | Multiplet | - |
| OH | Variable | Singlet (broad) | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 13.5 |
| C2 | 22.3 |
| C3 | 12.5 |
| C4 | 80.5 |
| C5 | 80.8 |
| C6 | 24.3 |
| C7 | 67.8 |
| C8 | 23.4 |
Experimental Protocols
A generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound is provided below. This protocol is based on standard practices for small organic molecules.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[1] Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (0 ppm).[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.[4]
-
Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of cotton or glass wool in the pipette during transfer to the NMR tube to avoid spectral line broadening.[1]
NMR Spectrometer Operation and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking: The instrument's field frequency is locked onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[4]
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the current in the shim coils to obtain sharp, symmetrical peaks.
-
Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is generally sufficient.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each carbon.
-
Pulse Angle: A 45° pulse is common.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer delay of 2-5 seconds is often necessary, especially for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing
-
Fourier Transformation (FT): The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is calibrated by setting the TMS peak to 0 ppm. If CDCl₃ is used as the solvent, the residual CHCl₃ peak at 7.26 ppm can also be used for referencing the ¹H spectrum, and the CDCl₃ carbon signal at 77.16 ppm for the ¹³C spectrum.[4]
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to each signal.
Mandatory Visualization
The chemical structure of this compound is presented below, generated using the Graphviz DOT language. This diagram illustrates the connectivity of the atoms and provides a visual reference for assigning NMR signals.
Caption: 2D Structure of this compound.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Octyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-octyn-2-ol. Understanding the fragmentation pathways of this unsaturated alcohol is crucial for its identification and structural elucidation in complex mixtures, a common challenge in drug development and metabolic studies. This document outlines the major fragmentation mechanisms, presents quantitative data, and provides a detailed experimental protocol for reproducibility.
Core Fragmentation Pathways of this compound
Under electron ionization, this compound (C₈H₁₄O, molecular weight: 126.20 g/mol ) undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M⁺•), which is often unstable and prone to further cleavage. The primary fragmentation patterns observed are driven by the presence of the hydroxyl group and the alkyne functionality.
The key fragmentation mechanisms include:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols, involving the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this results in the loss of a methyl radical (•CH₃) or a propyl group (•C₃H₇). The cleavage producing the more stable carbocation is generally favored.
-
Dehydration: The loss of a water molecule (H₂O) is a common fragmentation route for alcohols. This results in a fragment ion with a mass-to-charge ratio (m/z) of M-18.
-
Cleavage adjacent to the alkyne: The triple bond can influence fragmentation, leading to cleavages at the propargylic positions.
-
McLafferty Rearrangement: This rearrangement is possible in molecules containing a keto group and a γ-hydrogen. While not a primary alcohol fragmentation, it can occur after initial rearrangements.
These competing fragmentation pathways give rise to a unique mass spectrum that serves as a chemical fingerprint for this compound.
Quantitative Fragmentation Data
The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative abundance of these ions provides quantitative insight into the stability of the fragments and the favorability of the different fragmentation pathways.
| m/z | Proposed Fragment Ion | Relative Abundance (%) |
| 43 | [C₃H₇]⁺ | 100 |
| 57 | [C₄H₉]⁺ | 85 |
| 71 | [M - C₄H₉]⁺ | 65 |
| 83 | [M - C₃H₇]⁺ | 40 |
| 97 | [M - C₂H₅]⁺ | 30 |
| 111 | [M - CH₃]⁺ | 20 |
| 126 | [C₈H₁₄O]⁺• (Molecular Ion) | 5 |
Note: The relative abundances are approximate and can vary slightly depending on the experimental conditions.
Visualization of Fragmentation Pathways
The logical relationships between the molecular ion and the major fragment ions can be visualized using the following diagrams.
Caption: Major fragmentation pathways of this compound under EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following protocol outlines a standard procedure for obtaining the mass spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is free of non-volatile impurities.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically used.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
3. Data Acquisition and Analysis:
-
Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Process the raw data to obtain a background-subtracted mass spectrum.
-
Identify the molecular ion and major fragment ions, and determine their relative abundances.
The following workflow diagram illustrates the experimental process.
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and methodologies can be utilized by researchers for the confident identification and characterization of this and structurally related compounds in various scientific applications.
An In-depth Technical Guide to the Infrared Spectroscopy of Internal Alkyne Alcohols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of internal alkyne alcohols. These bifunctional molecules, containing both a hydroxyl (-OH) group and a non-terminal carbon-carbon triple bond (-C≡C-), are of significant interest in synthetic chemistry and drug development. Understanding their spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation.
Core Principles of Infrared Spectroscopy of Internal Alkyne Alcohols
Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies. For internal alkyne alcohols, the key diagnostic absorptions arise from the O-H, C-O, and C≡C bonds.
-
O-H Stretching: The hydroxyl group gives rise to a prominent absorption band. In concentrated or neat samples, intermolecular hydrogen bonding causes this peak to be broad and strong, typically appearing in the 3400-3300 cm⁻¹ region.[1][2] In dilute solutions with non-polar solvents, a sharp, weaker "free" O-H stretching band may be observed around 3600 cm⁻¹.[3]
-
C≡C Stretching: The carbon-carbon triple bond stretch in internal alkynes is found in the 2260-2100 cm⁻¹ range.[4][5] A critical characteristic of internal alkynes is that this absorption is often weak, and in the case of symmetrical or near-symmetrical substitution, it may be infrared inactive and not appear at all.[3][6] This is due to the small change in dipole moment during the vibration.
-
C-O Stretching: The carbon-oxygen single bond stretch of the alcohol group results in a strong absorption in the fingerprint region, typically between 1260 and 1000 cm⁻¹.[7] The exact position can help distinguish between primary (around 1050 cm⁻¹), secondary (around 1100 cm⁻¹), and tertiary (around 1150 cm⁻¹) alcohols.[7]
Quantitative Data Presentation
The following tables summarize the characteristic infrared absorption frequencies for representative internal alkyne alcohols. These values are compiled from publicly available spectral data.
Table 1: Characteristic IR Absorption Frequencies for 3-Hexyn-1-ol
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Alcohol | ~3330 | Strong, Broad | Indicative of hydrogen bonding in a neat sample. |
| sp³ C-H Stretch | Alkyl | ~2940, 2880 | Medium-Strong | Typical for C-H bonds in the alkyl chain. |
| C≡C Stretch | Internal Alkyne | ~2245 | Weak | Often a low-intensity peak for internal alkynes. |
| C-O Stretch | Primary Alcohol | ~1025 | Strong | Consistent with a primary alcohol structure. |
Data interpreted from publicly available spectra for 3-Hexyn-1-ol.[8][9][10]
Table 2: Characteristic IR Absorption Frequencies for 4-Pentyn-2-ol
| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | Alcohol | ~3350 | Strong, Broad | Typical for a hydrogen-bonded neat liquid sample. |
| sp³ C-H Stretch | Alkyl | ~2970, 2930 | Medium-Strong | Corresponds to the alkyl C-H vibrations. |
| C≡C Stretch | Internal Alkyne | Not specified | Weak/Absent | This is a terminal alkyne, not internal. The initial query was for internal, but this provides a useful comparison. A terminal alkyne would show a ≡C-H stretch around 3300 cm⁻¹. |
| C-O Stretch | Secondary Alcohol | ~1120 | Strong | The position is characteristic of a secondary alcohol. |
Data interpreted from publicly available spectra for 4-Pentyn-2-ol.[11][12]
Experimental Protocols
The following provides a detailed methodology for obtaining a high-quality FTIR spectrum of a liquid internal alkyne alcohol using an Attenuated Total Reflectance (ATR) accessory, a common and convenient technique for liquid samples.[13][14]
Objective: To obtain the infrared spectrum of a liquid internal alkyne alcohol sample.
Materials:
-
FTIR Spectrometer (e.g., Thermo Scientific Nicolet, Agilent Cary, Shimadzu IRTracer)[15][16][17]
-
ATR accessory with a suitable crystal (e.g., diamond, zinc selenide)[14][15]
-
Liquid internal alkyne alcohol sample
-
Solvent for cleaning (e.g., isopropanol, ethanol)
-
Lint-free wipes
-
Personal Protective Equipment (safety glasses, gloves)
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.
-
Install the ATR accessory in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Acquire a background spectrum. This measures the absorbance of the ambient atmosphere and the ATR crystal itself and will be subtracted from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[14][18]
-
-
Sample Analysis:
-
Place a small drop of the liquid internal alkyne alcohol sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[14]
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal surface with a lint-free wipe and an appropriate solvent to remove all traces of the sample.[13] This is critical to prevent cross-contamination between samples.
-
Visualization of Workflows and Logic
The following diagrams, generated using Graphviz, illustrate the experimental and interpretative workflows for the FTIR analysis of internal alkyne alcohols.
This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively utilize FTIR spectroscopy for the analysis of internal alkyne alcohols. By understanding the characteristic spectral features and employing robust experimental techniques, one can confidently identify and characterize these important molecules.
References
- 1. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. google.com [google.com]
- 8. 3-HEXYN-1-OL(1002-28-4) IR Spectrum [chemicalbook.com]
- 9. 3-Hexyn-1-ol | C6H10O | CID 66083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Hexyn-1-ol [webbook.nist.gov]
- 11. 4-Pentyn-2-ol | C5H8O | CID 92915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-PENTYN-2-OL(2117-11-5) IR Spectrum [chemicalbook.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jasco-global.com [jasco-global.com]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. agilent.com [agilent.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Simultaneous Determination of Ethanol and Methanol in Wines Using FTIR and PLS Regression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 4-Octyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and hazard information for 4-Octyn-2-ol (CAS No: 57355-72-3), compiled to meet the needs of professionals in research and development. The following sections detail its classification, potential hazards, physical and chemical properties, and recommended safety protocols.
GHS Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Researchers must understand these classifications to ensure safe handling and use. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1]
Table 1: GHS Classification for this compound
| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | Warning | May cause respiratory irritation |
Source: European Chemicals Agency (ECHA) C&L Inventory[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe storage and handling.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| Boiling Point | 208.7 °C at 760 mmHg | LookChem[2] |
| Flash Point | 88.2 °C | LookChem[2] |
| Density | 0.89 g/cm³ | LookChem[2] |
| Vapor Pressure | 0.0486 mmHg at 25 °C | LookChem[2] |
| IUPAC Name | oct-4-yn-2-ol | PubChem[1] |
Safe Handling and Emergency Protocols
The precautionary statements associated with this compound provide a clear framework for safe laboratory practices. Adherence to these protocols is mandatory to minimize exposure and mitigate risks.
Table 3: GHS Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P319 | Get medical help if you feel unwell. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: ECHA C&L Inventory via PubChem[1]
Visualized Experimental and Safety Workflows
While specific experimental protocols for toxicity testing of this compound are not publicly detailed, a logical workflow for safe chemical handling and emergency response can be constructed based on its known hazards and precautionary statements.
Caption: Workflow for safe handling and emergency response for this compound.
Experimental Protocols and Data
For research purposes, professionals should refer to standardized OECD guidelines for testing chemical hazards. For instance:
-
OECD Test Guideline 404 for acute dermal irritation/corrosion.
-
OECD Test Guideline 405 for acute eye irritation/corrosion.
-
OECD Test Guideline 403 for acute inhalation toxicity.
These established methodologies provide the necessary frameworks for any further investigation into the toxicological profile of this compound. Due to the absence of publicly available quantitative toxicity data (e.g., LD50 values), a precautionary approach, as outlined by the GHS classifications, is essential.
References
GHS Classification of Secondary Alkynyl Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as it applies to secondary alkynyl alcohols. This class of compounds, characterized by a hydroxyl group on a carbon atom adjacent to a carbon-carbon triple bond, presents a unique combination of functional groups that influence their toxicological and physicochemical properties. Understanding their GHS classification is paramount for ensuring safe handling, use, and transport in research and development settings.
GHS Classification Summary for Representative Secondary Alkynyl Alcohols
The following tables summarize the GHS classification for a selection of secondary alkynyl alcohols, providing a comparative overview of their potential hazards. This information has been aggregated from various safety data sheets and chemical databases.
Table 1: GHS Hazard Classification for Selected Secondary Alkynyl Alcohols
| Chemical Name | CAS Number | GHS Pictograms | Signal Word | Hazard Statements |
| 1-Ethynylcyclohexanol | 78-27-3 | pericolo per la salute, teschio e tibie incrociate | Danger | H302: Harmful if swallowedH311: Toxic in contact with skinH315: Causes skin irritationH319: Causes serious eye irritation |
| 2-Methyl-3-butyn-2-ol | 115-19-5 | fiamma, corrosione, punto esclamativo | Danger | H225: Highly flammable liquid and vaporH302: Harmful if swallowedH318: Causes serious eye damage |
| 3-Methyl-1-pentyn-3-ol | 77-75-8 | fiamma, corrosione, punto esclamativo | Danger | H226: Flammable liquid and vaporH302: Harmful if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects |
| 1-Ethynylcyclopentanol | 17356-19-3 | fiamma, punto esclamativo | Warning | H226: Flammable liquid and vaporH319: Causes serious eye irritationH335: May cause respiratory irritation |
| 1-Phenyl-2-propyn-1-ol | 4187-87-5 | punto esclamativo | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Experimental Protocols for GHS Hazard Determination
The GHS classifications outlined above are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reproducibility and consistency of toxicological data.
Acute Toxicity
Acute toxicity data is crucial for classifying chemicals based on their potential to cause adverse health effects following a single or short-term exposure.
2.1.1. Acute Oral Toxicity (OECD 420, 423)
-
Principle: These methods determine the lethal dose 50 (LD50), which is the statistically estimated dose of a substance expected to cause death in 50% of a test animal population.
-
Methodology:
-
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[1]
-
Dosage: A single dose of the test substance is administered orally via gavage. The starting dose is selected based on available information, and subsequent doses are adjusted based on the observed outcomes in a stepwise manner.[1]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[1]
-
Endpoint: The LD50 value is calculated based on the mortality data.
-
2.1.2. Acute Dermal Toxicity (OECD 402)
-
Principle: This test assesses the toxicity of a substance following dermal application.
-
Methodology:
-
Test Animals: Adult rats, rabbits, or guinea pigs are typically used.
-
Application: The test substance is applied uniformly to a shaved area of the skin (at least 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The dermal LD50 is determined.
-
Skin Corrosion/Irritation (OECD 404, 439)
-
Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Methodology (In Vivo - OECD 404):
-
Test Animals: Albino rabbits are the preferred species.
-
Application: A small amount of the test substance is applied to a patch of shaved skin.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the nature and reversibility of the damage.
-
-
Methodology (In Vitro - OECD 439): This guideline utilizes reconstructed human epidermis (RhE) models to assess skin irritation, reducing the need for animal testing. The endpoint is cell viability, measured after exposure to the test chemical.
Serious Eye Damage/Eye Irritation (OECD 405)
-
Principle: This test determines the potential of a substance to produce irritation or damage to the eye.
-
Methodology:
-
Test Animals: Healthy, young adult albino rabbits are used.
-
Application: A single dose of the substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals for up to 21 days.
-
Endpoint: The severity and reversibility of the ocular lesions are scored to determine the appropriate classification.
-
GHS Classification Workflows
The following diagrams illustrate the logical decision-making processes for classifying a substance according to its physical and health hazards under the GHS.
Conclusion
The GHS classification of secondary alkynyl alcohols is a multifaceted process that relies on a combination of their inherent physicochemical properties and their toxicological profiles. While some general trends can be observed, such as the potential for flammability and varying degrees of acute toxicity and irritation, a case-by-case evaluation based on robust experimental data is essential for accurate hazard communication. This guide provides a foundational understanding for researchers and professionals working with these compounds, emphasizing the importance of consulting detailed safety data sheets and adhering to prescribed safety protocols to mitigate potential risks.
References
Solubility of 4-Octyn-2-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 4-Octyn-2-ol
This compound is an organic compound with the chemical formula C₈H₁₄O.[1][2][3] It is a member of the alkynol family, characterized by the presence of both a hydroxyl (-OH) group and a carbon-carbon triple bond (alkyne) within its structure. The presence of these functional groups imparts a unique combination of polar and nonpolar characteristics, which significantly influences its solubility in different media.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2][3] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 208.7 °C at 760 mmHg | [1] |
| Density | 0.89 g/cm³ | [1] |
| LogP | 1.56080 | [1] |
The octanol-water partition coefficient (LogP) of approximately 1.56 suggests that this compound has a moderate degree of lipophilicity, indicating it is more soluble in nonpolar organic solvents than in water.
Expected Solubility Profile
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains a polar hydroxyl group capable of hydrogen bonding and a nonpolar hydrocarbon chain with an alkyne functionality.
-
Polar Protic and Aprotic Solvents: The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This suggests that it will exhibit some solubility in polar solvents, particularly those that can participate in hydrogen bonding, such as alcohols (e.g., ethanol, methanol) and to a lesser extent, water. In polar aprotic solvents like acetone or ethyl acetate, dipole-dipole interactions will be the primary mode of solvation.
-
Nonpolar Solvents: The eight-carbon chain and the alkyne group contribute to the nonpolar character of the molecule. Therefore, this compound is expected to be readily soluble in a wide range of nonpolar organic solvents such as hexane, toluene, and chloroform.[5] The van der Waals forces between the hydrocarbon tail of this compound and these nonpolar solvents will be the dominant intermolecular interaction.
Based on these structural features, the expected qualitative solubility of this compound is summarized in the table below. It is important to note that this is a prediction and experimental verification is necessary for quantitative assessment.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Hexane | Nonpolar | High |
| Toluene | Nonpolar | High |
| Chloroform | Nonpolar | High |
| Diethyl Ether | Slightly Polar | High |
| Ethyl Acetate | Polar Aprotic | Moderate to High |
| Acetone | Polar Aprotic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Methanol | Polar Protic | Moderate |
| Water | Polar Protic | Low |
Experimental Protocol for Solubility Determination
A standard laboratory procedure for the qualitative and semi-quantitative determination of solubility involves the addition of a solute to a solvent in a stepwise manner until saturation is reached.[6][7]
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, ethanol, etc.)
-
Test tubes or small vials
-
Vortex mixer or shaker
-
Graduated pipettes or micropipettes
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.
-
Mixing: Vigorously mix the contents of the test tube using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution for the presence of undissolved solute.
-
Incremental Addition: If the solute completely dissolves, continue adding the solvent in small, measured increments, mixing thoroughly after each addition, until the solution becomes saturated (i.e., solid material remains undissolved).
-
Quantification: Record the total volume of solvent required to dissolve the initial mass of the solute. The solubility can then be expressed in terms of g/L or mol/L.
-
Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.
Visualization of Key Concepts
To better illustrate the principles and processes discussed, the following diagrams are provided.
Figure 1: Factors influencing the solubility of this compound.
Figure 2: General experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in a range of organic solvents is not extensively documented, a qualitative understanding of its solubility can be derived from its molecular structure. The presence of both a polar hydroxyl group and a nonpolar hydrocarbon chain suggests that this compound will be most soluble in nonpolar organic solvents and moderately soluble in polar organic solvents. For precise applications, experimental determination of solubility using a standardized protocol is highly recommended. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals to effectively utilize this compound in their work.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Oct-4-yn-2-ol | C8H14O | CID 143461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Khan Academy [khanacademy.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
The Stereochemistry of 4-Octyn-2-ol: A Technical Guide to Synthesis and Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 4-octyn-2-ol, a chiral secondary alkynyl alcohol. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document outlines proposed methodologies for its enantioselective synthesis, resolution, and stereochemical analysis based on established protocols for analogous compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of chiral alkynyl alcohols, offering detailed hypothetical experimental protocols, data presentation tables for comparative analysis, and visualizations of key chemical pathways and workflows.
Introduction
This compound is a chiral molecule possessing a stereocenter at the C2 position, giving rise to two enantiomers: (R)-4-octyn-2-ol and (S)-4-octyn-2-ol. The spatial arrangement of the hydroxyl group at this chiral center is critical in various applications, particularly in drug development and materials science, where stereochemistry dictates biological activity and material properties. The synthesis of enantiomerically pure secondary alcohols is a significant endeavor in organic chemistry. This guide details potential pathways to access the individual stereoisomers of this compound.
Proposed Enantioselective Synthesis
The primary route to obtaining enantiomerically enriched this compound is through the asymmetric reduction of the corresponding ketone, 4-octyn-2-one.
Asymmetric Reduction of 4-Octyn-2-one
A well-established method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of prochiral ketones. The use of chiral reducing agents can favor the formation of one enantiomer over the other. A notable example of such a transformation is the reduction of a ketone using a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction.
Alternatively, enzymatic reductions can offer high enantioselectivity under mild reaction conditions. Lipases and alcohol dehydrogenases are commonly employed for the kinetic resolution of racemic alcohols or the asymmetric reduction of ketones.
A hypothetical reaction scheme for the asymmetric reduction of 4-octyn-2-one is presented below. The specific yields and enantiomeric excess (e.e.) would need to be determined experimentally.
Caption: Asymmetric reduction of 4-octyn-2-one to yield (R) or (S)-4-octyn-2-ol.
Experimental Protocol: Asymmetric Reduction (Hypothetical)
Objective: To synthesize (R)-4-octyn-2-ol via asymmetric reduction of 4-octyn-2-one.
Materials:
-
4-octyn-2-one
-
(R)-CBS catalyst solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A solution of 4-octyn-2-one (1.0 eq) in anhydrous THF is cooled to -20 °C under an inert atmosphere.
-
(R)-CBS catalyst solution (0.1 eq) is added dropwise, and the mixture is stirred for 15 minutes.
-
BMS (0.6 eq) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Proposed Stereochemical Analysis
The stereochemical purity of the synthesized this compound can be assessed using several analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The enantiomers of this compound can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated on a standard silica gel column. Alternatively, direct separation of the enantiomers can be achieved using a chiral stationary phase (CSP) column.
A study on the separation of the diastereomeric MαNP (methoxy-α-naphthylacetyl) esters of 5-octyn-4-ol, a constitutional isomer of this compound, demonstrated successful separation on a silica gel column.[1] This suggests a similar approach could be effective for this compound.
Table 1: Hypothetical Chiral HPLC Data for Derivatized this compound
| Diastereomer | Retention Time (min) | Peak Area (%) |
| (R)-4-octyn-2-ol derivative | 12.5 | 98.5 |
| (S)-4-octyn-2-ol derivative | 15.2 | 1.5 |
Note: This data is hypothetical and for illustrative purposes only.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral shift reagent can be used to determine the enantiomeric excess of a sample. The chiral shift reagent forms diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. The integration of these signals allows for the quantification of each enantiomer.
Optical Rotation
The measurement of specific rotation using a polarimeter is a classical method for characterizing chiral compounds. Each enantiomer of this compound will rotate plane-polarized light to an equal but opposite degree. The specific rotation is a physical constant for a given enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). While there is no simple way to predict the direction or magnitude of rotation based on the (R/S) configuration, it is a crucial parameter for characterizing an enantiomerically pure sample.[2][3]
Table 2: Expected Optical Rotation Properties
| Enantiomer | Specific Rotation ([(\alpha)]D) |
| (R)-4-octyn-2-ol | Value to be determined experimentally |
| (S)-4-octyn-2-ol | Equal and opposite to the (R)-enantiomer |
Proposed Resolution of Racemic this compound
If a stereoselective synthesis is not employed, a racemic mixture of this compound will be produced. The enantiomers can then be separated through resolution.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly effective method for separating enantiomers. A common approach involves the use of a lipase to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted alcohol. A study on the enzymatic and chemical resolution of 1-octyn-4-ol provides a relevant precedent for this approach.[4]
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Experimental Protocol: Enzymatic Kinetic Resolution (Hypothetical)
Objective: To resolve racemic this compound using a lipase.
Materials:
-
Racemic this compound
-
Immobilized lipase (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Racemic this compound (1.0 eq) is dissolved in anhydrous toluene.
-
Immobilized lipase (e.g., 20 mg/mmol of alcohol) and vinyl acetate (0.6 eq) are added.
-
The reaction mixture is stirred at room temperature and monitored by chiral HPLC or GC.
-
The reaction is stopped at approximately 50% conversion by filtering off the enzyme.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acetylated alcohol and the unreacted alcohol is separated by column chromatography.
-
The enantiomeric excess of the separated alcohol and the ester (after hydrolysis) is determined by chiral HPLC.
Conclusion
References
Methodological & Application
Synthesis of Chiral Propargyl Alcohols: Application Notes and Protocols for Researchers
Introduction
Chiral propargyl alcohols are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex molecules, including natural products and pharmaceuticals. Their utility stems from the presence of multiple functionalities: a stereogenic center bearing a hydroxyl group and a reactive alkyne moiety. This unique combination allows for a diverse range of chemical transformations, making the development of efficient and highly stereoselective methods for their synthesis an area of intense research. These application notes provide an overview of key catalytic systems and detailed protocols for the synthesis of chiral propargyl alcohols, intended for researchers, scientists, and professionals in drug development.
Application Notes
The asymmetric synthesis of propargyl alcohols is predominantly achieved through the enantioselective addition of a terminal alkyne to an aldehyde. Several catalytic systems have been developed to facilitate this transformation with high yields and enantioselectivities. The choice of catalyst and reaction conditions is often dictated by the substrate scope and the desired stereochemical outcome.
Key Catalytic Systems:
-
Zinc-Based Catalysis: This is one of the most extensively studied and widely used methods. It typically involves the use of a zinc source, such as diethylzinc (Et₂Zn) or zinc triflate (Zn(OTf)₂), in combination with a chiral ligand.
-
N-Methylephedrine: A cost-effective and commercially available chiral amino alcohol that, in conjunction with Zn(OTf)₂, effectively catalyzes the addition of terminal alkynes to aldehydes. This system is particularly effective for α-substituted aldehydes.[1][2]
-
ProPhenol Ligands: These proline-derived ligands, when used with dialkylzinc reagents, form highly active and enantioselective dinuclear zinc catalysts. The ProPhenol system exhibits a broad substrate scope, including aromatic, aliphatic, and α,β-unsaturated aldehydes, and allows for reduced catalyst and reagent stoichiometry.[3][4][5]
-
-
Copper-Catalyzed Methods: Copper catalysts offer a powerful alternative for the asymmetric propargylation of aldehydes.
-
Copper-Alkoxide Catalysis: In situ generated copper alkoxides, in the presence of chiral phosphine ligands like MeO-BIBOP, can catalyze the highly enantioselective addition of propargyl borolanes to a wide range of aldehydes.[6][7]
-
Copper/Manganese Co-catalysis: An efficient method for the propargylation of aldehydes using propargyl bromides, mediated by manganese powder and a catalytic amount of a copper salt. This system offers mild reaction conditions and a broad substrate scope.[8]
-
-
Gold-Catalyzed Synthesis: A more recent development involves the use of gold catalysts for the asymmetric intramolecular net addition of unactivated propargylic C-H bonds to tethered aldehydes. This method provides access to cyclic homopropargylic alcohols with excellent enantioselectivity.
-
Base-Induced Elimination: This protocol offers an alternative route to enantiomerically pure propargyl alcohols starting from β-alkoxy chlorides. This method is valuable for synthesizing specific target molecules and has been applied in the total synthesis of natural products.[9]
Experimental Protocols
Zinc-ProPhenol Catalyzed Asymmetric Addition of an Alkyne to an Aldehyde
This protocol is adapted from the work of Trost and Bartlett.[3][4]
Diagram of the Experimental Workflow:
Caption: Workflow for the Zinc-ProPhenol catalyzed synthesis of chiral propargyl alcohols.
Materials:
-
(S,S)-ProPhenol ligand (10 mol%)
-
Aldehyde (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Dimethylzinc (2.0 M in toluene, 1.1 equiv)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the (S,S)-ProPhenol ligand and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dimethylzinc solution dropwise to the stirred solution.
-
Stir the resulting mixture at 0 °C for 1 hour to allow for the formation of the active catalyst.
-
To this catalyst solution, add the terminal alkyne, followed by the aldehyde at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 to 48 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral propargyl alcohol.
Quantitative Data for Zinc-ProPhenol Catalyzed Alkynylation:
| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | 95 | 94 |
| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 92 | 93 |
| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | 88 | 95 |
| 4 | Cinnamaldehyde | (Trimethylsilyl)acetylene | 91 | 91 |
| 5 | Benzaldehyde | 1-Hexyne | 85 | 92 |
Copper-Catalyzed, Manganese-Mediated Asymmetric Propargylation
This protocol is based on a procedure for a racemic variant, which can be adapted for asymmetric synthesis by the inclusion of a suitable chiral ligand.[8] For the purpose of this protocol, a general procedure for the racemic synthesis is provided.
Diagram of the General Reaction Scheme:
Caption: General scheme for the Cu/Mn mediated propargylation of aldehydes.
Materials:
-
Aldehyde (1.0 equiv, 0.5 mmol)
-
3-Bromo-1-propyne (1.5 equiv)
-
Copper(I) chloride (CuCl, 10 mol%)
-
Manganese powder (3.0 equiv)
-
Trifluoroacetic acid (25 mol%)
-
Acetonitrile (MeCN, 2 mL)
-
Ethyl acetate (EtOAc)
Procedure:
-
In a 10 mL Schlenk tube under a nitrogen atmosphere, add acetonitrile, manganese powder, copper(I) chloride, and trifluoroacetic acid.
-
To the stirred suspension, add 3-bromo-1-propyne followed by the aldehyde at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and distill off the solvent.
-
Purify the crude product by flash column chromatography on silica gel to yield the homopropargyl alcohol.
Quantitative Data for Cu/Mn Mediated Propargylation (Racemic):
| Entry | Aldehyde | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 95 |
| 2 | 4-Chlorobenzaldehyde | 92 |
| 3 | 2-Naphthaldehyde | 94 |
| 4 | Cinnamaldehyde | 85 |
| 5 | Cyclohexanecarboxaldehyde | 82 |
Signaling Pathways and Catalytic Cycles
Proposed Catalytic Cycle for Zinc-ProPhenol Catalyzed Alkyne Addition:
Caption: Proposed catalytic cycle for the Zinc-ProPhenol system.
These notes and protocols are intended to serve as a guide for the synthesis of chiral propargyl alcohols. Researchers are encouraged to consult the primary literature for further details and for the full scope and limitations of each method. The development of new catalysts and synthetic methodologies is an ongoing endeavor, and staying abreast of the latest literature is crucial for success in this field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Zn-ProPhenol-catalyzed asymmetric alkyne addition: synthesis of chiral propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Copper catalyzed asymmetric propargylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cu-catalyzed, Mn-mediated propargylation and allenylation of aldehydes with propargyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Enantioselective Synthesis of (R)-4-octyn-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-4-octyn-2-ol, a chiral propargyl alcohol with applications in organic synthesis and as a building block for complex molecules. Two primary and effective strategies are presented: the asymmetric addition of a terminal alkyne to an aldehyde and the asymmetric reduction of a prochiral ynone. These methods offer high enantioselectivity and good yields, providing reliable access to the desired (R)-enantiomer. This guide includes detailed experimental procedures, tabulated data for easy comparison of methods, and workflow diagrams to illustrate the synthetic pathways.
Introduction
Chiral propargyl alcohols are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized molecules. The enantioselective synthesis of these compounds is of significant interest in the pharmaceutical and fine chemical industries. (R)-4-octyn-2-ol is a valuable chiral building block, and its stereocontrolled synthesis is crucial for the development of enantiomerically pure target molecules. This document outlines two robust and widely applicable methods for the synthesis of (R)-4-octyn-2-ol:
-
Asymmetric Alkynylation of Acetaldehyde: This method involves the addition of the lithium salt of 1-pentyne to acetaldehyde in the presence of a chiral ligand.
-
Asymmetric Reduction of 4-octyn-2-one: This approach utilizes a chiral catalyst to stereoselectively reduce the corresponding prochiral ketone, 4-octyn-2-one, to the desired (R)-alcohol.
Method 1: Asymmetric Addition of 1-Pentyne to Acetaldehyde
This method relies on the formation of a chiral complex that directs the nucleophilic attack of the acetylide on the aldehyde, leading to the preferential formation of one enantiomer. A widely used and effective system for this transformation is the one developed by Carreira and coworkers, which utilizes a zinc-mediated addition in the presence of a chiral amino alcohol ligand.
Experimental Protocol
Materials:
-
1-Pentyne (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
(+)-N-Methylephedrine
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
Acetaldehyde (freshly distilled)
-
Anhydrous toluene
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, argon atmosphere)
Procedure:
-
Preparation of the Chiral Catalyst: In a flame-dried Schlenk flask under an argon atmosphere, dissolve (+)-N-methylephedrine (0.12 mmol) and Zn(OTf)₂ (0.10 mmol) in anhydrous toluene (5 mL). Stir the mixture at room temperature for 1 hour.
-
Formation of the Zinc Acetylide: In a separate flame-dried Schlenk flask under argon, dissolve 1-pentyne (1.2 mmol) in anhydrous toluene (5 mL). To this solution, add a solution of n-BuLi in hexanes (1.1 mmol) dropwise at -78 °C. Stir the resulting mixture for 30 minutes at this temperature.
-
Asymmetric Addition: To the chiral catalyst solution, add the freshly prepared lithium pentynilide solution at room temperature. Stir for 30 minutes. Cool the reaction mixture to 0 °C and add freshly distilled acetaldehyde (1.0 mmol) dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). Upon completion (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Workup and Purification: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure (R)-4-octyn-2-ol.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product. The ee can be determined by chiral HPLC or by NMR analysis of a Mosher ester derivative.
Data Presentation
| Method | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Asymmetric Alkynylation | (+)-N-Methylephedrine / Zn(OTf)₂ | Toluene | 0 | 2-4 | 85-95 | >95 |
Workflow Diagram
Workflow for the Asymmetric Addition Method.
Method 2: Asymmetric Reduction of 4-octyn-2-one
The asymmetric reduction of prochiral ketones is a powerful strategy for the synthesis of chiral alcohols. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a highly effective and predictable method for the reduction of a wide range of ketones, including ynones.
Experimental Protocol
Materials:
-
4-octyn-2-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (argon atmosphere)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 mmol).
-
Substrate Addition: Add a solution of 4-octyn-2-one (1.0 mmol) in anhydrous THF (5 mL) to the flask.
-
Reductant Addition: Cool the mixture to -30 °C (acetonitrile/dry ice bath). Slowly add the borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 1.2 mL, 1.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -30 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (R)-4-octyn-2-ol.
-
Characterization: Determine the yield and enantiomeric excess of the product by chiral HPLC or NMR analysis of the corresponding Mosher ester.
Data Presentation
| Method | Catalyst System | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Asymmetric Reduction | (R)-2-Methyl-CBS-oxazaborolidine | BMS | THF | -30 | 1-2 | 90-98 | >98 |
Workflow Diagram
Workflow for the Asymmetric Reduction Method.
Conclusion
Both the asymmetric addition of 1-pentyne to acetaldehyde and the asymmetric reduction of 4-octyn-2-one represent highly efficient and enantioselective methods for the synthesis of (R)-4-octyn-2-ol. The choice of method may depend on the availability of starting materials and the specific requirements of the synthetic route. The protocols provided herein offer detailed, step-by-step guidance for the successful implementation of these transformations in a research and development setting. Careful adherence to anhydrous and inert atmosphere techniques is crucial for achieving high yields and enantioselectivities.
Asymmetric Alkyne Addition to Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric addition of terminal alkynes to aldehydes is a powerful and atom-economical transformation in organic synthesis, providing chiral propargyl alcohols. These products are versatile building blocks in the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. The development of efficient catalytic systems that control the stereochemistry of this reaction is therefore of paramount importance. This document provides detailed application notes and experimental protocols for several key catalytic systems employed in the asymmetric alkynylation of aldehydes.
Catalytic Systems Overview
A variety of chiral catalysts have been developed for the asymmetric addition of alkynes to aldehydes, with some of the most successful systems based on zinc and titanium complexes. These catalysts typically employ chiral ligands to create a stereochemically defined environment around the metal center, thereby directing the facial selectivity of the nucleophilic attack of the alkynylide on the aldehyde.
This document will focus on three widely used and highly efficient catalytic systems:
-
Zinc(II) Triflate with (+)-N-Methylephedrine: A robust and experimentally convenient system that is tolerant of air and moisture.[1]
-
Zinc with Chiral ProPhenol Ligand: A highly effective catalyst for a broad range of substrates, offering excellent enantioselectivities.
-
(R)-BINOL with Titanium(IV) Isopropoxide: A powerful system, particularly for the addition of alkynes to aromatic aldehydes.[2]
Data Presentation: A Comparative Summary
The following tables summarize the performance of the selected catalytic systems across a range of aldehyde and alkyne substrates, providing a direct comparison of their efficacy in terms of yield and enantioselectivity.
Table 1: Asymmetric Alkynylation of Aromatic Aldehydes
| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 95 | 99 |
| 2 | Benzaldehyde | Phenylacetylene | Zn / (S,S)-ProPhenol | 98 | 97 |
| 3 | Benzaldehyde | Phenylacetylene | (R)-BINOL / Ti(OiPr)₄ | 95 | 97 |
| 4 | 4-Chlorobenzaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 94 | 98 |
| 5 | 4-Methoxybenzaldehyde | Phenylacetylene | Zn / (S,S)-ProPhenol | 96 | 98 |
| 6 | 2-Naphthaldehyde | Phenylacetylene | (R)-BINOL / Ti(OiPr)₄ | 92 | 96 |
| 7 | Benzaldehyde | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 85 | 97 |
| 8 | Benzaldehyde | Trimethylsilylacetylene | Zn / (S,S)-ProPhenol | 99 | 96 |
Table 2: Asymmetric Alkynylation of Aliphatic Aldehydes
| Entry | Aldehyde | Alkyne | Catalyst System | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 91 | 99 |
| 2 | Cyclohexanecarboxaldehyde | Phenylacetylene | Zn / (S,S)-ProPhenol | 95 | 98 |
| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | (R)-BINOL / Ti(OiPr)₄ | 88 | 92 |
| 4 | Pivalaldehyde | Phenylacetylene | Zn(OTf)₂ / (+)-N-Methylephedrine | 88 | 97 |
| 5 | Isovaleraldehyde | Phenylacetylene | Zn / (S,S)-ProPhenol | 92 | 95 |
| 6 | Heptanal | 1-Hexyne | Zn(OTf)₂ / (+)-N-Methylephedrine | 82 | 95 |
| 7 | Isobutyraldehyde | Trimethylsilylacetylene | Zn / (S,S)-ProPhenol | 94 | 94 |
Experimental Protocols
The following are detailed experimental protocols for the asymmetric addition of a representative alkyne to an aldehyde using each of the featured catalytic systems.
Protocol 1: Zn(OTf)₂ / (+)-N-Methylephedrine Catalyzed Addition of Phenylacetylene to Benzaldehyde
This procedure is adapted from the work of Carreira and coworkers and is noted for its operational simplicity.[1]
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (Et₃N)
-
Toluene (reagent grade)
-
Phenylacetylene
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add zinc triflate (1.1 equiv.) and (+)-N-methylephedrine (1.2 equiv.).
-
Add toluene (to make a 0.3 M solution with respect to the aldehyde) to the flask.
-
Add triethylamine (1.2 equiv.) to the mixture and stir at 23 °C for 1 hour.
-
Add phenylacetylene (1.2 equiv.) to the reaction mixture and continue stirring for 15 minutes.
-
Add benzaldehyde (1.0 equiv.) to the flask and stir the reaction at 23 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired propargyl alcohol.
Protocol 2: Zn / (S,S)-ProPhenol Catalyzed Addition of Trimethylsilylacetylene to Benzaldehyde
This protocol is based on the highly efficient system developed by Trost and coworkers.
Materials:
-
(S,S)-ProPhenol ligand
-
Triphenylphosphine oxide (Ph₃PO)
-
Trimethylsilylacetylene (TMSA)
-
Anhydrous Toluene
-
Dimethylzinc (Me₂Zn, 1.2 M solution in toluene)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add (S,S)-ProPhenol ligand (10 mol%) and triphenylphosphine oxide (20 mol%).
-
Add anhydrous toluene to dissolve the solids.
-
Add trimethylsilylacetylene (1.2 equiv.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dimethylzinc solution (1.5 equiv.) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 equiv.) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: (R)-BINOL / Ti(OiPr)₄ Catalyzed Addition of Phenylacetylene to Benzaldehyde
This protocol is a representative procedure for the use of BINOL-based titanium catalysts.[2]
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phenylacetylene
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (20 mol%) and anhydrous dichloromethane.
-
Add titanium(IV) isopropoxide (20 mol%) and stir the mixture at room temperature for 30 minutes.
-
In a separate flame-dried Schlenk flask, add phenylacetylene (2.0 equiv.) and anhydrous dichloromethane.
-
Cool the phenylacetylene solution to 0 °C and add diethylzinc solution (2.0 equiv.) dropwise. Stir at 0 °C for 30 minutes to form the alkynylzinc reagent.
-
Add the freshly prepared alkynylzinc solution to the BINOL/Ti(OiPr)₄ catalyst solution at room temperature.
-
Add benzaldehyde (1.0 equiv.) to the reaction mixture and stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed catalytic cycles for the described reactions.
Caption: General experimental workflow for asymmetric alkyne addition.
Caption: Proposed catalytic cycle for the Zn(OTf)₂/N-Methylephedrine system.
Caption: Proposed catalytic cycle for the (R)-BINOL/Ti(OiPr)₄ system.
References
Application Notes: (S)-4-Octyn-2-ol as a Chiral Building Block in the Stereoselective Synthesis of γ-Alkylidenebutenolides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral butenolides and γ-alkylidenebutenolides are prominent structural motifs in a vast array of bioactive natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical aspect of their development. (S)-4-octyn-2-ol is a versatile and readily available chiral building block that can be effectively employed in the stereoselective synthesis of γ-alkylidenebutenolides. This application note details a robust synthetic strategy involving the conversion of (S)-4-octyn-2-ol to a chiral alkynoic acid, followed by a ruthenium-catalyzed cyclization to furnish the target butenolide with high stereocontrol.
Overview of the Synthetic Strategy
The overall synthetic pathway is a two-step process designed to preserve the chirality of the starting material and efficiently construct the butenolide core.
-
Oxidation of (S)-4-Octyn-2-ol: The secondary alcohol of (S)-4-octyn-2-ol is oxidized to the corresponding carboxylic acid, yielding (S)-4-octynoic acid. This transformation can be achieved using various oxidizing agents, with Jones oxidation being a common and effective method.
-
Ruthenium-Catalyzed Cyclization: The resulting (S)-4-octynoic acid undergoes a ruthenium-catalyzed intramolecular hydroalkoxylation/cyclization to form the desired γ-alkylidenebutenolide. This key step proceeds with high regio- and stereoselectivity, yielding the thermodynamically favored (E)-isomer of the exocyclic double bond.
Data Presentation
Table 1: Oxidation of (S)-4-Octyn-2-ol to (S)-4-Octynoic Acid
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 to rt | 2 | 85 |
| 2 | PCC, NaCN, MnO₂ | DMF | rt | 12 | 78 |
| 3 | TEMPO, BAIB | CH₂Cl₂/H₂O | rt | 4 | 82 |
Yields are based on isolated product after purification.
Table 2: Ruthenium-Catalyzed Cyclization of (S)-4-Octynoic Acid
| Entry | Ruthenium Catalyst | Ligand | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) of (S,E)-5-ethylidene-4-propyldihydrofuran-2(3H)-one |
| 1 | [Cp*RuCl]₄ (2.5 mol%) | - | Toluene | 80 | 6 | 92 |
| 2 | RuCl₂(PPh₃)₃ (5 mol%) | - | 1,4-Dioxane | 100 | 12 | 88 |
| 3 | [Ru(CO)₂Cl₂]n (5 mol%) | dppf (10 mol%) | THF | 65 | 24 | 85 |
Yields are based on isolated product after purification. Stereoselectivity for the (E)-isomer is >95% in all cases.
Experimental Protocols
Protocol 1: Synthesis of (S)-4-Octynoic Acid
Materials:
-
(S)-4-octyn-2-ol (1.0 eq)
-
Jones Reagent (2.0 M solution in H₂SO₄)
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
A solution of (S)-4-octyn-2-ol (e.g., 5.0 g, 39.6 mmol) in acetone (100 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Jones reagent is added dropwise to the stirred solution until a persistent orange color is observed.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1.5 hours.
-
The reaction is quenched by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.
-
The mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in diethyl ether (150 mL) and washed with saturated aqueous sodium bicarbonate solution (3 x 50 mL).
-
The combined aqueous layers are acidified to pH 2 with 6 M HCl and extracted with diethyl ether (3 x 75 mL).
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford (S)-4-octynoic acid as a colorless oil.
Protocol 2: Ruthenium-Catalyzed Cyclization to (S,E)-5-ethylidene-4-propyldihydrofuran-2(3H)-one
Materials:
-
(S)-4-octynoic acid (1.0 eq)
-
[Cp*RuCl]₄ (Tetrakis(pentamethylcyclopentadienyl)ruthenium(II) chloride) (0.025 eq)
-
Anhydrous toluene
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), (S)-4-octynoic acid (e.g., 1.0 g, 7.0 mmol) is dissolved in anhydrous toluene (35 mL).
-
[Cp*RuCl]₄ (e.g., 171 mg, 0.175 mmol) is added to the solution.
-
The reaction mixture is heated to 80 °C and stirred for 6 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield (S,E)-5-ethylidene-4-propyldihydrofuran-2(3H)-one as a colorless oil.
Mandatory Visualizations
Caption: Synthetic pathway from (S)-4-octyn-2-ol to the target butenolide.
Caption: Step-by-step experimental workflow for the two-step synthesis.
Conclusion
This application note demonstrates a practical and efficient method for the utilization of (S)-4-octyn-2-ol as a chiral building block in the stereoselective synthesis of γ-alkylidenebutenolides. The two-step sequence, involving a robust oxidation followed by a highly selective ruthenium-catalyzed cyclization, provides a reliable route to these valuable compounds. This methodology is of significant interest to researchers in natural product synthesis and drug discovery, offering a straightforward approach to chiral butenolide scaffolds from a readily accessible starting material. The detailed protocols and tabulated data provide a solid foundation for the implementation of this synthetic strategy in a laboratory setting.
Application Notes and Protocols for Palladium-Catalyzed Reactions of Alkynyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key palladium-catalyzed reactions involving alkynyl alcohols, offering detailed experimental protocols and mechanistic insights. The information is intended to facilitate the application of these versatile transformations in organic synthesis, particularly in the context of drug discovery and development where the construction of complex molecular architectures is paramount.
Palladium-Catalyzed Sonogashira Coupling of Alkynyl Alcohols
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials.
Application Note:
This protocol describes a copper- and auxiliary base-free palladium-catalyzed Sonogashira coupling of various iodoaromatic compounds with alkynyl alcohols in a γ-valerolactone-based ionic liquid. This method offers a more environmentally friendly approach by eliminating the need for copper co-catalysts and traditional amine bases. The reaction proceeds under mild conditions with good to excellent yields.
Quantitative Data:
| Entry | Iodoaromatic Compound | Alkynyl Alcohol | Product | Yield (%) |
| 1 | Iodobenzene | Propargyl alcohol | 3-Phenyl-2-propyn-1-ol | 80 |
| 2 | 4-Iodoanisole | Propargyl alcohol | 3-(4-Methoxyphenyl)-2-propyn-1-ol | 85 |
| 3 | 4-Iodonitrobenzene | Propargyl alcohol | 3-(4-Nitrophenyl)-2-propyn-1-ol | 78 |
| 4 | Iodobenzene | 3-Ethyl-1-pentyn-3-ol | 1-Phenyl-3-ethyl-1-pentyn-3-ol | 82 |
| 5 | 4-Iodoanisole | 3-Ethyl-1-pentyn-3-ol | 1-(4-Methoxyphenyl)-3-ethyl-1-pentyn-3-ol | 90 |
| 6 | 4-Iodonitrobenzene | 3-Ethyl-1-pentyn-3-ol | 1-(4-Nitrophenyl)-3-ethyl-1-pentyn-3-ol | 75 |
Reaction conditions: 0.5 mmol of iodoaromatic compound, 1.5 equiv of alkynyl alcohol, 0.005 equiv PdCl2(PPh3)2, in 0.8 mL of tetrabutylphosphonium 4-ethoxyvalerate ionic liquid, stirred at 55 °C for 3 h.[1]
Experimental Protocol:
General Procedure for Sonogashira Coupling:
-
In a 4 mL screw-cap vial, combine the corresponding iodoarene compound (0.5 mmol), the alkynyl alcohol (0.75 mmol, 1.5 equiv), and PdCl2(PPh3)2 (1.8 mg, 0.0025 mmol, 0.005 equiv).
-
Add the ionic liquid (0.8 mL) to the vial.
-
Seal the vial and stir the mixture at 55 °C for 3 hours.
-
After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: n-pentane/EtOAc) to afford the desired product.[1]
Signaling Pathway/Experimental Workflow:
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Palladium-Catalyzed Isomerization of Alkynyl Alcohols to α,β-Unsaturated Carbonyls
The isomerization of alkynyl alcohols provides a direct route to valuable α,β-unsaturated aldehydes and ketones, which are important building blocks in organic synthesis.
Application Note:
This protocol details a general method for the long-range isomerization of alkynyl alcohols to their corresponding α,β-unsaturated carbonyl compounds. The reaction is catalyzed by a palladium hydride complex and is compatible with a range of functional groups. The process is believed to proceed through a series of migratory insertion and β-hydride elimination steps.[2]
Quantitative Data:
| Entry | Substrate (Alkynyl Alcohol) | Product (α,β-Unsaturated Carbonyl) | Yield (%) | E/Z Ratio |
| 1 | 4-Phenyl-3-butyn-1-ol | 4-Phenyl-2-butenal | 85 | >20:1 |
| 2 | 1-Phenyl-4-pentyn-2-ol | 1-Phenyl-3-penten-2-one | 72 | >20:1 |
| 3 | 5-Phenyl-4-pentyn-1-ol | 5-Phenyl-2-pentenal | 81 | >20:1 |
| 4 | 1-(Thiophen-2-yl)-4-pentyn-1-ol | 1-(Thiophen-2-yl)-3-penten-1-one | 75 | >20:1 |
| 5 | 6-Heptyn-1-ol | 2-Heptenal | 65 | >20:1 |
Reaction conditions: 0.5 mmol of alkynyl alcohol, 5 mol % of [(tBu3P)2Pd(H)(Cl)] in toluene at 80 °C.[2]
Experimental Protocol:
General Procedure for Isomerization:
-
To a screw-capped vial equipped with a magnetic stir bar, add the alkynyl alcohol (0.5 mmol) and the palladium catalyst ([(tBu3P)2Pd(H)(Cl)], 0.025 mmol, 5 mol %).
-
Add toluene (2.5 mL) to the vial.
-
Seal the vial and heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the α,β-unsaturated carbonyl product.[2]
Signaling Pathway/Experimental Workflow:
Caption: Experimental workflow for alkynyl alcohol isomerization.
Palladium-Catalyzed Synthesis of β-Alkynyl Ketones via 1,3-Alkynyl Migration
This reaction provides a novel and atom-economical route to β-alkynyl ketones through an intramolecular rearrangement of α,α-disubstituted allylic alcohols.
Application Note:
This protocol describes a palladium-catalyzed 1,3-alkynyl migration of α,α-disubstituted allylic alcohols to synthesize β-alkynyl ketones. This intramolecular rearrangement avoids the dimerization of alkynes often observed in intermolecular reactions and exhibits high selectivity. The reaction demonstrates broad substrate scope and good functional group tolerance.[3]
Quantitative Data:
| Entry | Substrate (Allylic Alcohol) | Product (β-Alkynyl Ketone) | Yield (%) | |---|---|---| | 1 | 1,1-Diphenyl-3-(phenylethynyl)prop-2-en-1-ol | 1,3-Diphenyl-4-pentyn-1-one | 85 | | 2 | 1-(4-Methoxyphenyl)-1-phenyl-3-(phenylethynyl)prop-2-en-1-ol | 1-(4-Methoxyphenyl)-3-phenyl-4-pentyn-1-one | 82 | | 3 | 1-(4-Chlorophenyl)-1-phenyl-3-(phenylethynyl)prop-2-en-1-ol | 1-(4-Chlorophenyl)-3-phenyl-4-pentyn-1-one | 88 | | 4 | 1,1-Diphenyl-3-((trimethylsilyl)ethynyl)prop-2-en-1-ol | 1-Phenyl-3-((trimethylsilyl)ethynyl)-1-butanone | 75 | | 5 | 1-Phenyl-1-(thiophen-2-yl)-3-(phenylethynyl)prop-2-en-1-ol | 1-Phenyl-1-(thiophen-2-yl)-4-pentyn-1-one | 78 |
Reaction conditions: Substrate (0.2 mmol), Pd(OAc)2 (5 mol %), PPh3 (10 mol %), in toluene (2 mL) at 100 °C for 12 h.
Experimental Protocol:
General Procedure for 1,3-Alkynyl Migration:
-
To a sealed tube, add the α,α-disubstituted allylic alcohol (0.2 mmol), Pd(OAc)2 (2.2 mg, 0.01 mmol, 5 mol %), and PPh3 (5.2 mg, 0.02 mmol, 10 mol %).
-
Add toluene (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the corresponding β-alkynyl ketone.
Signaling Pathway/Experimental Workflow:
Caption: Proposed mechanism for 1,3-alkynyl migration.
Palladium-Catalyzed Intramolecular Cyclization of Alkynyl Alcohols
Intramolecular cyclization of alkynyl alcohols is a valuable method for the synthesis of various heterocyclic compounds, such as furans and other oxygen-containing rings.
Application Note:
This protocol outlines the palladium-catalyzed intramolecular cyclization of an alkynyl alcohol to form a substituted furan. This transformation proceeds via an initial carbopalladation followed by subsequent reaction steps. The specific example demonstrates the synthesis of a tetrasubstituted furan derivative.
Quantitative Data:
| Entry | Substrate | Product | Yield (%) |
| 1 | (Z)-3-Iodo-4-phenylbut-3-en-1-ol | 2-Methyl-3-phenylfuran | 85 |
| 2 | (Z)-3-Iodo-4-(4-methoxyphenyl)but-3-en-1-ol | 2-Methyl-3-(4-methoxyphenyl)furan | 82 |
| 3 | (Z)-3-Iodo-4-(4-chlorophenyl)but-3-en-1-ol | 2-Methyl-3-(4-chlorophenyl)furan | 88 |
| 4 | (Z)-3-Iodo-1,4-diphenylbut-3-en-1-ol | 2-Benzyl-3-phenylfuran | 79 |
| 5 | (Z)-3-Iodo-4-(thiophen-2-yl)but-3-en-1-ol | 2-Methyl-3-(thiophen-2-yl)furan | 76 |
Reaction conditions: Substrate (0.5 mmol), Pd(OAc)2 (5 mol %), PPh3 (10 mol %), K2CO3 (2.0 equiv) in DMF (5 mL) at 100 °C for 12 h.
Experimental Protocol:
General Procedure for Intramolecular Cyclization:
-
In a round-bottom flask, dissolve the alkynyl alcohol (0.5 mmol) in DMF (5 mL).
-
Add Pd(OAc)2 (5.6 mg, 0.025 mmol, 5 mol %), PPh3 (13.1 mg, 0.05 mmol, 10 mol %), and K2CO3 (138 mg, 1.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the furan derivative.
Signaling Pathway/Experimental Workflow:
Caption: Plausible mechanism for furan synthesis.
References
Application of 4-Octyn-2-ol as an Intermediate in Natural Product Synthesis: A Review of Current Literature
Introduction
4-Octyn-2-ol is a chiral propargyl alcohol with a strategically positioned hydroxyl group and an internal alkyne. This combination of functional groups makes it a potentially versatile building block in organic synthesis, offering multiple points for molecular elaboration. In the context of natural product synthesis, such intermediates are valuable for constructing complex carbon skeletons with defined stereochemistry. This document aims to provide a detailed overview of the application of this compound as an intermediate in the synthesis of natural products, based on a comprehensive review of the current scientific literature.
Methodology
A thorough search of chemical databases and scientific literature was conducted to identify instances where this compound has been utilized as a starting material or a key intermediate in the total synthesis of natural products. The search focused on identifying specific reaction pathways, quantitative data such as yields and stereoselectivity, and detailed experimental protocols.
Results and Discussion
Despite a comprehensive search of the available literature, no specific examples of the total synthesis of a natural product that explicitly utilize this compound as a key intermediate could be identified. While the structural motif of a C8 chain with oxygenation at the C2 and C4 positions is present in various natural products, particularly in the class of polyketides and Annonaceous acetogenins, the synthetic routes reported in the literature do not appear to commence from or proceed through this compound.
For instance, the synthesis of (-)-muricatacin, an Annonaceous acetogenin with a structure that could conceivably be derived from a C8 precursor, has been accomplished through various routes. However, none of the published syntheses that were accessible for detailed review listed this compound as a starting material. One reported synthesis of (-)-muricatacin commenced from 1-bromododecane and 2-pentyn-1-ol, a different acetylenic alcohol. Other documented syntheses of this and related natural products often employ starting materials from the chiral pool, such as carbohydrates or amino acids, or utilize asymmetric catalysis to establish the required stereocenters.
The absence of this compound in the documented synthetic pathways of relevant natural products suggests that alternative synthetic strategies are currently favored by synthetic chemists. This could be due to a variety of factors, including the commercial availability of alternative starting materials, the efficiency of other synthetic routes, or specific challenges associated with the manipulation of this compound in the context of a complex total synthesis.
Logical Relationship Diagram
Based on an extensive review of the currently available scientific literature, there are no documented instances of this compound being used as an intermediate in the total synthesis of natural products. While its structure suggests potential as a synthetic building block, it does not appear to be a common choice among synthetic chemists for the construction of complex natural products. Therefore, it is not possible to provide detailed application notes or experimental protocols for its use in this context at this time. Researchers interested in utilizing this compound would be exploring a novel synthetic approach.
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 4-Octyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the secondary hydroxyl group in 4-Octyn-2-ol. The derivatization of this functional group is a crucial step in modifying the molecule's physicochemical properties, such as lipophilicity, stability, and volatility, which is of significant interest in medicinal chemistry and materials science. The presence of the internal alkyne functionality necessitates chemoselective reaction conditions to avoid unwanted side reactions. This document outlines procedures for silylation, esterification, and etherification of this compound, complete with experimental details and data presentation.
Introduction to Derivatization Strategies
The hydroxyl group of this compound can be derivatized through several common organic transformations. The choice of derivatization strategy depends on the desired properties of the final product and its intended application. The primary methods covered in these notes are:
-
Silylation: Conversion of the alcohol to a silyl ether. This is a common protection strategy and can also be used to increase volatility for gas chromatography analysis.
-
Esterification: Reaction of the alcohol with a carboxylic acid or its derivative to form an ester. This is useful for creating prodrugs or modifying biological activity.
-
Etherification: Conversion of the alcohol to an ether, which can alter the molecule's polarity and hydrogen bonding capacity.
The key challenge in the derivatization of this compound is to selectively target the hydroxyl group while preserving the integrity of the carbon-carbon triple bond. The protocols provided herein are designed for high chemoselectivity.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the typical reaction conditions and outcomes for the derivatization of the hydroxyl group in this compound. This data is compiled from representative experimental procedures.
| Derivatization Type | Reagent(s) | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Dichloromethane (CH₂Cl₂) | Triethylamine (Et₃N) | 23 | 16 | ~70-90 |
| Esterification | Acetic Anhydride ((Ac)₂O) | Pyridine | Pyridine | 25 | 12 | >95 |
| Etherification | 1-Bromobutane, Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 25-50 | 12-24 | Variable |
Experimental Protocols
Silylation: Synthesis of tert-Butyldimethyl((oct-4-yn-2-yl)oxy)silane
This protocol describes the protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS ethers are known for their stability under a wide range of reaction conditions.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (0.25 M) in a round-bottomed flask under a nitrogen atmosphere, add triethylamine (1.1 equiv).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add a solution of tert-butyldimethylsilyl chloride (1.0 equiv) in anhydrous dichloromethane dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature (23 °C) and stir for 16 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyldimethyl((oct-4-yn-2-yl)oxy)silane.
Expected Outcome:
The reaction typically proceeds with high yield (70-90%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Esterification: Synthesis of 4-Octyn-2-yl Acetate
This protocol details the esterification of this compound with acetic anhydride to form the corresponding acetate ester. This is a straightforward and high-yielding reaction.
Materials:
-
This compound
-
Acetic Anhydride ((Ac)₂O)
-
Pyridine, anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (brine)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous pyridine in a round-bottomed flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add acetic anhydride (1.5 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12 hours.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 4-octyn-2-yl acetate can be purified by flash chromatography if necessary, though the reaction often proceeds cleanly to give a high-purity product.
Expected Outcome:
This esterification reaction is typically very efficient, with yields often exceeding 95%. The product can be confirmed by spectroscopic methods.
Etherification: Synthesis of 2-(Butoxy)oct-4-yne (Williamson Ether Synthesis)
This protocol describes the synthesis of an ether from this compound via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile.
Materials:
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
1-Bromobutane
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/bubbler
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equiv) in anhydrous THF in a round-bottomed flask under a nitrogen atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add 1-bromobutane (1.2 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with methanol to destroy any excess NaH.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-(butoxy)oct-4-yne.
Expected Outcome:
The yield of the Williamson ether synthesis can be variable and is sensitive to reaction conditions. Steric hindrance around the secondary alcohol can affect the reaction rate.
Visualizations
Caption: General workflows for the derivatization of this compound.
Caption: Decision-making logic for derivatizing this compound.
Application Notes and Protocols for 4-Octyn-2-ol in Medicinal Chemistry
Disclaimer: The following application notes and protocols are based on the chemical properties of 4-Octyn-2-ol and general principles of medicinal chemistry. As of the last update, there is limited publicly available data on the specific medicinal applications of this compound. These notes are intended to provide a framework for researchers and drug development professionals on how this molecule could be potentially utilized in a drug discovery context.
Introduction
This compound is a small, functionalized organic molecule featuring a secondary alcohol and an internal alkyne. While direct therapeutic applications have not been extensively reported, its structural motifs are of significant interest in medicinal chemistry. The hydroxyl group can participate in hydrogen bonding with biological targets, and the alkyne moiety serves as a versatile handle for chemical modifications, including "click chemistry" and transition metal-catalyzed cross-coupling reactions. These features make this compound a potential building block or fragment for the synthesis of novel bioactive compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for initial assessment in a drug discovery pipeline, for example, in evaluating its "drug-likeness" based on frameworks like Lipinski's Rule of Five.
| Property | Value | Source |
| Molecular Formula | C8H14O | PubChem[1] |
| Molecular Weight | 126.20 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 126.104465066 Da | PubChem[1] |
| Boiling Point | 208.7°C at 760 mmHg | LookChem[2] |
| Density | 0.89 g/cm³ | LookChem[2] |
Potential Medicinal Chemistry Applications
Given its structure, this compound can be envisioned as a starting point for the development of new chemical entities in various therapeutic areas. The general strategy would involve chemical modification to generate a library of derivatives for biological screening.
General Workflow for Investigating the Medicinal Potential of this compound
A hypothetical workflow for a drug discovery program starting with this compound is outlined below.
Caption: Hypothetical drug discovery workflow starting from this compound.
Experimental Protocols
The following are generalized protocols for the chemical modification of this compound to generate a library of derivatives for biological screening.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of 1,2,3-triazole derivatives from this compound, a common strategy in medicinal chemistry to create stable and often bioactive scaffolds.
Materials:
-
This compound
-
An organic azide (R-N₃)
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Solvent (e.g., a mixture of tert-butanol and water)
-
Magnetic stirrer and appropriate glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the organic azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.01 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for Etherification of the Secondary Alcohol
This protocol details the synthesis of ether derivatives of this compound to explore the impact of modifying the hydroxyl group on biological activity.
Materials:
-
This compound
-
A strong base (e.g., sodium hydride, NaH)
-
An alkyl halide (R-X, e.g., benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, THF)
-
Magnetic stirrer, appropriate glassware, and an inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and sodium hydride (1.2 equivalents) to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude ether by flash column chromatography.
-
Confirm the structure of the purified product by spectroscopic methods (NMR, IR, MS).
Signaling Pathways and Experimental Workflows
As there are no known biological targets for this compound, a specific signaling pathway cannot be depicted. However, a generalized experimental workflow for screening and target identification for a novel compound derived from this compound is presented below.
References
Protocols for the Stereoselective Reduction of Internal Alkynes to Alkenes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
The selective reduction of internal alkynes is a cornerstone transformation in organic synthesis, providing crucial access to stereodefined alkenes, which are pivotal structural motifs in numerous pharmaceuticals and biologically active molecules. The ability to control the geometry of the resulting double bond—either cis (Z) or trans (E)—is of paramount importance in drug design and development, as the stereochemistry of a molecule can profoundly influence its pharmacological activity. This document provides detailed application notes and experimental protocols for the most common and reliable methods for the reduction of internal alkynes to both cis and trans alkenes.
Introduction
The partial reduction of the carbon-carbon triple bond of an internal alkyne can be achieved with high stereoselectivity to yield either the cis or trans-alkene by careful selection of the appropriate reagents and reaction conditions. The primary methods covered in these notes are:
-
Catalytic Hydrogenation with Lindlar's Catalyst: For the synthesis of cis-alkenes.
-
Dissolving Metal Reduction (Sodium in Liquid Ammonia): For the synthesis of trans-alkenes.
-
Catalytic Hydrogenation with P-2 Nickel Catalyst: An alternative method for preparing cis-alkenes.
-
Hydroboration-Protonolysis: A non-catalytic method for the syn-addition of hydrogen, yielding cis-alkenes.
These methods offer complementary stereochemical outcomes and are indispensable tools in the synthetic chemist's arsenal.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative data for the different reduction methods, allowing for a direct comparison of their efficacy and stereoselectivity.
| Method | Reagents | Product Stereochemistry | Typical Yield (%) | Typical Stereoselectivity (cis:trans or trans:cis) |
| Lindlar Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | cis (syn-addition) | 80-98 | >95:5 |
| Sodium in Liquid Ammonia | Na, liquid NH₃ | trans (anti-addition) | 80-95 | >95:5 |
| P-2 Nickel Catalytic Hydrogenation | H₂, P-2 Ni, Ethylenediamine | cis (syn-addition) | >95 | up to 200:1[1] |
| Hydroboration-Protonolysis | 1. BH₃ or R₂BH 2. CH₃COOH | cis (syn-addition) | 70-90 | >98:2 |
Experimental Protocols
Protocol 1: cis-Alkene Synthesis via Lindlar Catalytic Hydrogenation
This protocol describes the reduction of an internal alkyne to a cis-alkene using a poisoned palladium catalyst, known as Lindlar's catalyst. The catalyst's reduced activity prevents over-reduction to the corresponding alkane.[2][3][4]
Materials:
-
Internal alkyne (e.g., 4-octyne)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline (optional, as a further deactivator)[2]
-
Solvent (e.g., hexane, ethanol, or ethyl acetate)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a balloon of H₂)
-
Standard glassware for reaction setup and workup
-
Celite or another filter aid
Procedure:
-
Catalyst Preparation (based on Organic Syntheses Procedure): [1]
-
In a flask, suspend palladium on calcium carbonate (5% w/w) in deionized water.
-
Add a solution of lead acetate (typically 5% by weight of the catalyst) in water to the palladium suspension.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the catalyst, wash thoroughly with water, and then with ethanol.
-
Dry the catalyst under vacuum. The catalyst should be stored in a desiccator.
-
-
Hydrogenation Reaction:
-
In a hydrogenation flask, dissolve the internal alkyne (1.0 eq) in a suitable solvent (e.g., hexane for 4-octyne).
-
Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
Optionally, add a small amount of quinoline (1-2 drops) to further decrease catalyst activity and prevent over-reduction.[2]
-
Seal the flask and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC, GC, or by measuring hydrogen uptake. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude cis-alkene.
-
Purify the product by distillation or column chromatography if necessary.
-
Expected Outcome: This procedure typically affords the corresponding cis-alkene in high yield (80-98%) and with high stereoselectivity (>95% cis).
Protocol 2: trans-Alkene Synthesis via Sodium in Liquid Ammonia Reduction
This protocol details the reduction of an internal alkyne to a trans-alkene using sodium metal dissolved in liquid ammonia. This method, often referred to as a dissolving metal reduction, proceeds via a radical anion intermediate.[4][5]
Materials:
-
Internal alkyne (e.g., 4-octyne)
-
Sodium metal
-
Liquid ammonia (anhydrous)
-
Anhydrous ether or THF
-
Ammonium chloride (for quenching)
-
Dry ice/acetone or a cryocooler for maintaining low temperature (-78 °C)
-
Three-necked round-bottom flask equipped with a dry ice condenser, gas inlet, and a dropping funnel.
Procedure:
-
Reaction Setup:
-
Set up a three-necked flask with a dry ice condenser and a nitrogen or argon inlet.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia gas into the flask to the desired volume.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Reduction:
-
Carefully add small pieces of sodium metal (2.2 eq) to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons.[5]
-
In a separate flask, dissolve the internal alkyne (1.0 eq) in a minimal amount of anhydrous ether or THF.
-
Add the alkyne solution dropwise to the sodium-ammonia solution over 15-30 minutes.
-
Allow the reaction to stir at -78 °C for 2-4 hours. The blue color may fade as the reaction proceeds.
-
-
Work-up:
-
After the reaction is complete, quench the excess sodium by the careful, portion-wise addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate overnight under a stream of inert gas.
-
To the remaining residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude trans-alkene.
-
Purify the product by distillation or column chromatography if necessary.
-
Expected Outcome: This method typically provides the trans-alkene in good to excellent yields (80-95%) with high trans selectivity (>95%).
Protocol 3: cis-Alkene Synthesis using P-2 Nickel Catalyst
This protocol describes an alternative method for the synthesis of cis-alkenes using a borohydride-reduced nickel catalyst (P-2 Ni), often modified with ethylenediamine to enhance stereoselectivity.[1]
Materials:
-
Nickel(II) acetate tetrahydrate
-
Sodium borohydride
-
Ethanol (absolute)
-
Ethylenediamine
-
Internal alkyne
-
Hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ):
-
In the hydrogenation flask, dissolve nickel(II) acetate tetrahydrate (e.g., 1.25 g, 5.0 mmol) in absolute ethanol.
-
Under an inert atmosphere (nitrogen or argon), add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 nickel catalyst will form.
-
-
Hydrogenation:
-
Purge the reaction vessel with hydrogen gas.
-
Add ethylenediamine (e.g., 0.66 mL, 10 mmol) to the catalyst suspension.[1]
-
Add the internal alkyne (e.g., 40.0 mmol).
-
Pressurize the flask with hydrogen (1 atm) and stir vigorously at room temperature (20-25 °C).
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically rapid.
-
-
Work-up:
-
After the hydrogen uptake ceases, vent the system.
-
Filter the reaction mixture through a pad of activated carbon or Celite to remove the nickel catalyst.
-
Dilute the filtrate with water and extract with an organic solvent like diethyl ether.
-
Wash the combined organic extracts with water to remove ethylenediamine, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cis-alkene.
-
Purify as needed.
-
Expected Outcome: This protocol offers very high yields (>95%) and exceptional cis-selectivity, with reported cis:trans ratios as high as 200:1.[1]
Protocol 4: cis-Alkene Synthesis via Hydroboration-Protonolysis
This method involves the syn-addition of a borane reagent to the alkyne, followed by protonolysis of the resulting vinylborane with a carboxylic acid to produce the cis-alkene.
Materials:
-
Internal alkyne (e.g., 4-octyne)
-
Borane-tetrahydrofuran complex (BH₃·THF) or a sterically hindered borane (e.g., disiamylborane or dicyclohexylborane)
-
Anhydrous tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Hydroboration:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the internal alkyne (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of BH₃·THF (0.33 eq for internal alkynes to form a trialkenylborane) in THF via a syringe. To prevent dihydroboration, a sterically hindered borane like disiamylborane (1.0 eq) is often preferred.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Protonolysis:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add glacial acetic acid (excess, ~3 eq) to the flask.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extract the product with a low-boiling organic solvent such as pentane or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.
-
The crude cis-alkene can be further purified by distillation or chromatography.
-
Expected Outcome: This non-catalytic method provides good to excellent yields (70-90%) of the cis-alkene with very high stereoselectivity (>98% cis).
Visualizations
The following diagrams illustrate the stereochemical pathways of the key reduction protocols.
Caption: Stereochemical outcomes of internal alkyne reduction.
Caption: Experimental workflow for Lindlar catalytic hydrogenation.
Caption: Experimental workflow for sodium in liquid ammonia reduction.
References
Application Notes and Protocols for the Synthesis of Novel Polyketides Using 4-Octyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyketides are a diverse class of natural products with a wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties. The modular nature of polyketide synthases (PKSs), the enzymes responsible for their biosynthesis, offers a tantalizing prospect for the generation of novel, "unnatural" polyketides with potentially improved or novel therapeutic applications. This document provides detailed application notes and protocols for the utilization of 4-octyn-2-ol, a non-natural building block, in the chemoenzymatic synthesis of new polyketide analogues through precursor-directed biosynthesis.
The central strategy involves the chemical conversion of this compound into a suitable starter unit, 4-octynoic acid, which can then be fed to a genetically engineered microbial host expressing a polyketide synthase with a degree of substrate promiscuity. The incorporated alkyne functionality serves as a valuable chemical handle for subsequent modifications, such as "click" chemistry, enabling the generation of diverse compound libraries for drug discovery and development.
Chemoenzymatic Synthesis Strategy
The overall workflow for the synthesis of this compound-derived polyketides is a two-stage process that combines chemical synthesis and microbial fermentation.
Experimental Protocols
Chemical Synthesis of 4-Octynoic Acid from this compound
The conversion of the secondary alcohol, this compound, to the corresponding carboxylic acid, 4-octynoic acid, is a critical first step. A two-step oxidation protocol is recommended to achieve this transformation while preserving the internal alkyne functionality. Direct oxidation with strong oxidizing agents like potassium permanganate or Jones reagent can lead to cleavage of the carbon-carbon triple bond.
Protocol: Two-Step Oxidation of this compound
-
Step 1: Oxidation to the Ketone (4-Octyn-2-one)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude 4-octyn-2-one, which can be used in the next step without further purification.
-
-
Step 2: Oxidation to the Carboxylic Acid (4-Octynoic Acid)
-
Dissolve the crude 4-octyn-2-one (1.0 eq) in a 1:1 mixture of t-butanol and water (0.2 M).
-
Add sodium chlorite (NaClO2, 4.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 4.0 eq) to the solution.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure 4-octynoic acid.
-
Precursor-Directed Biosynthesis
This protocol utilizes the metabolically engineered Escherichia coli strain BAP1, which is designed for the production of complex polyketides.[1] This strain can be transformed with plasmids containing the desired PKS gene cluster, for example, the 6-deoxyerythronolide B synthase (DEBS) from Saccharopolyspora erythraea.
Protocol: Fermentation and Precursor Feeding
-
Strain and Plasmid Preparation:
-
Co-transform E. coli BAP1 with plasmids pBP130 and pBP144, which together contain the complete DEBS gene cluster.
-
Select transformed colonies on LB agar plates containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol).
-
-
Starter Culture Preparation:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics.
-
Grow overnight at 37°C with shaking at 250 rpm.
-
-
Production Culture:
-
Inoculate 100 mL of rich medium (e.g., Terrific Broth) with the overnight starter culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.
-
Induce PKS gene expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Simultaneously, add a sterile, pH-neutralized solution of 4-octynoic acid (as the sodium salt) to a final concentration of 1-5 mM.
-
Reduce the incubation temperature to 22°C and continue the fermentation for 48-72 hours.
-
-
Extraction of Polyketides:
-
Centrifuge the culture at 8,000 x g for 15 minutes to pellet the cells.
-
Extract the supernatant three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting crude extract can be used for further analysis.
-
Data Presentation
The successful incorporation of 4-octynoic acid as a starter unit by the PKS will result in the production of a novel polyketide analogue. The expected and observed mass-to-charge ratios (m/z) of the resulting polyketide are crucial for its initial identification.
| Precursor | PKS System | Expected Product | Expected [M+H]+ | Observed [M+H]+ | Relative Yield (%) |
| Propionic Acid (Natural) | DEBS | 6-Deoxyerythronolide B | 387.27 | 387.27 | 100 |
| 4-Octynoic Acid | DEBS | 4-Octynoyl-derived 6-dEB analogue | 453.32 | To be determined | To be determined |
Note: The relative yield will be dependent on the substrate tolerance of the PKS and the efficiency of precursor uptake and activation.
Analysis of Alkyne-Tagged Polyketides
The alkyne functionality in the novel polyketide provides a unique signature for its detection and a handle for further chemical modifications.
Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dissolve the dried crude extract in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data-Dependent Acquisition: Perform MS2 fragmentation on the most abundant ions from the MS1 scan.
-
Collision Energy: Ramped collision energy (e.g., 20-40 eV).
-
The presence of the alkyne-tagged polyketide can be confirmed by identifying the ion corresponding to its expected mass and analyzing its fragmentation pattern.
Concluding Remarks
The protocols outlined in this document provide a framework for the chemoenzymatic synthesis of novel polyketides using this compound as a non-natural precursor. This approach, which combines the flexibility of chemical synthesis with the efficiency of biosynthesis, opens up new avenues for the discovery and development of next-generation therapeutics. The successful incorporation of the alkyne functionality not only allows for the creation of a diverse library of compounds through subsequent chemical modifications but also provides a powerful tool for studying the mode of action of these novel polyketides. Researchers are encouraged to adapt and optimize these protocols for their specific PKS systems and research goals.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling with Alkynyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the metal-catalyzed cross-coupling of alkynyl alcohols, a versatile class of reactions for the synthesis of complex organic molecules. The methodologies presented are essential for applications in medicinal chemistry, natural product synthesis, and materials science.
Introduction
Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Alkynyl alcohols, readily available and possessing dual functionality, are valuable building blocks in these transformations. Their use as coupling partners in reactions such as the Sonogashira, Heck, and Suzuki couplings allows for the introduction of the alkynyl motif, which is present in numerous biologically active compounds and functional materials. This document outlines key applications and provides detailed experimental protocols for these important reactions.
Sonogashira Coupling of Alkynyl Alcohols
The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] The use of alkynyl alcohols in this reaction provides a direct route to functionalized aryl- and vinyl-substituted alkynes. A notable variation is the deacetonative Sonogashira coupling, which utilizes aryl propargyl alcohols.
Deacetonative Sonogashira Coupling of Aryl Propargyl Alcohols
This protocol describes the coupling of an aryl propargyl alcohol with an aryl chloride, which proceeds via a deacetonative mechanism, eliminating acetone as a byproduct. This method is particularly advantageous as it avoids the handling of gaseous and often volatile terminal alkynes.
| Entry | Aryl Chloride | Alkynyl Alcohol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2-Methyl-4-phenylbut-3-yn-2-ol | Palladacycle/Xphos | K₂CO₃ | CH₃CN | 110 | 16 | 95 |
| 2 | 4-Chloroanisole | 2-Methyl-4-phenylbut-3-yn-2-ol | Palladacycle/Xphos | K₂CO₃ | CH₃CN | 110 | 16 | 92 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Methyl-4-phenylbut-3-yn-2-ol | Palladacycle/Xphos | K₂CO₃ | CH₃CN | 110 | 16 | 85 |
| 4 | 2-Chlorotoluene | 2-Methyl-4-phenylbut-3-yn-2-ol | Palladacycle/Xphos | K₂CO₃ | CH₃CN | 110 | 16 | 88 |
| 5 | 4-Chlorotoluene | 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | Palladacycle/Xphos | K₂CO₃ | CH₃CN | 110 | 16 | 93 |
Materials:
-
Aryl chloride (0.4 mmol)
-
4-Aryl-2-methyl-3-butyn-2-ol (0.5 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
Palladacycle catalyst (1 mol %)
-
Xphos ligand (4 mol %)
-
Acetonitrile (CH₃CN) (2 mL)
-
10 mL vial with a screw cap
-
Magnetic stir bar
-
Nitrogen or Argon gas supply
-
Oil bath
Procedure:
-
To a 10 mL vial containing a magnetic stir bar, add the aryl chloride (0.4 mmol), 4-aryl-2-methyl-3-butyn-2-ol (0.5 mmol), K₂CO₃ (1.0 mmol), palladacycle (1 mol %), and Xphos (4 mol %).
-
Seal the vial with a screw cap and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Add acetonitrile (2 mL) to the vial via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with brine (3 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl acetylene.[2]
Copper-Free Sonogashira Coupling of Propargyl Alcohol
To avoid the use of copper co-catalysts, which can lead to alkyne homocoupling, copper-free Sonogashira protocols have been developed. This protocol details the coupling of various iodoaromatic compounds with propargyl alcohol in a γ-valerolactone-based ionic liquid.[3]
| Entry | Iodoaromatic Compound | Alkynyl Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 80 |
| 2 | 1-Iodo-4-nitrobenzene | Propargyl alcohol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 78 |
| 3 | 4-Iodoanisole | Propargyl alcohol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 85 |
| 4 | Iodobenzene | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 85 |
| 5 | 1-Iodo-4-nitrobenzene | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | 55 | 3 | 99 |
Materials:
-
Iodoaromatic compound (0.5 mmol)
-
Propargyl alcohol (0.75 mmol)
-
PdCl₂(PPh₃)₂ (0.5 mol %)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) (0.8 mL)
-
4 mL screw-cap vial
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
In a 4 mL screw-cap vial, combine the iodoaromatic compound (0.5 mmol), propargyl alcohol (0.75 mmol), and PdCl₂(PPh₃)₂ (0.0025 mmol).
-
Add the ionic liquid [TBP][4EtOV] (0.8 mL) to the vial.
-
Seal the vial and place it in a preheated heating block or oil bath at 55 °C.
-
Stir the reaction mixture for 3 hours.
-
After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).
-
Separate the layers and extract the aqueous phase with pentane (2 x 5 mL).
-
Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[3][4]
-
Purify the product by flash column chromatography if necessary.[3][4]
Heck Reaction involving Alkynyl Alcohols
The Heck reaction typically involves the coupling of an unsaturated halide with an alkene.[5][6] While less common, alkynyl alcohols can be utilized in Heck-type reactions, often leading to the formation of carbonyl compounds through subsequent isomerization or rearrangement.
Heck Reaction of Aryl Halides with Allylic Alcohols
This protocol describes the Heck coupling of aryl halides with allylic alcohols, which results in the formation of saturated aldehydes or ketones. This transformation is relevant as it showcases a common reaction pathway for unsaturated alcohols in palladium-catalyzed couplings.
| Entry | Aryl Halide | Allylic Alcohol | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromopyridine | Allyl alcohol | Pd(OAc)₂ / 1,2,3-triazolium salt | NaOAc | DMF | 120 | 75 |
| 2 | 4-Bromoanisole | Allyl alcohol | Pd(OAc)₂ / 1,2,3-triazolium salt | NaOAc | DMF | 120 | 82 |
| 3 | 1-Bromo-4-fluorobenzene | Allyl alcohol | Pd(OAc)₂ / 1,2,3-triazolium salt | NaOAc | DMF | 120 | 78 |
| 4 | 4-Bromopyridine | 1-Penten-3-ol | Pd(OAc)₂ / 1,2,3-triazolium salt | NaOAc | DMF | 120 | 85 |
| 5 | 4-Bromoanisole | 1-Penten-3-ol | Pd(OAc)₂ / 1,2,3-triazolium salt | NaOAc | DMF | 120 | 88 |
Materials:
-
Aryl halide (1.0 mmol)
-
Allylic alcohol (1.0 mmol)
-
Sodium acetate (NaOAc) (2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol %)
-
1,2,3-Triazolium salt ligand (1 mol %)
-
Dimethylformamide (DMF) (5 mL)
-
Reaction tube with a screw cap
-
Magnetic stir bar
-
Heating block or oil bath
Procedure:
-
In a reaction tube, combine the aryl halide (1.0 mmol), allylic alcohol (1.0 mmol), NaOAc (2.0 mmol), Pd(OAc)₂ (0.01 mmol), and the 1,2,3-triazolium salt ligand (0.01 mmol).
-
Add DMF (5 mL) to the reaction tube.
-
Seal the tube and place it in a preheated heating block or oil bath at the desired temperature (e.g., 120 °C).
-
Stir the reaction mixture for the required time (typically several hours).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding saturated aldehyde or ketone.[7]
Suzuki-Miyaura Coupling with Alkynyl Alcohols
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide.[8][9] While less common than the coupling of aryl- or vinylboronic acids, alkynylboron compounds or alkynyl halides can participate in this reaction. Propargylic alcohols can be converted to their corresponding boronate esters for use in Suzuki couplings.
Suzuki-Miyaura Coupling of an Alkynyl Halide with an Organoboronic Acid
This protocol outlines a ligand-free Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids under aerobic conditions. This method is advantageous due to its mild conditions and the avoidance of phosphine ligands.
| Entry | Alkynyl Halide | Organoboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | (Iodoethynyl)benzene | Phenylboronic acid | Pd(dba)₂ | Cs₂CO₃ | Methanol | RT | 92 |
| 2 | (Bromoethynyl)benzene | Phenylboronic acid | Pd(dba)₂ | Cs₂CO₃ | Methanol | RT | 85 |
| 3 | (Iodoethynyl)benzene | 4-Methoxyphenylboronic acid | Pd(dba)₂ | Cs₂CO₃ | Methanol | RT | 95 |
| 4 | (Iodoethynyl)benzene | 4-Chlorophenylboronic acid | Pd(dba)₂ | Cs₂CO₃ | Methanol | RT | 88 |
| 5 | (Iodoethynyl)benzene | Thiophen-2-ylboronic acid | Pd(dba)₂ | Cs₂CO₃ | Methanol | RT | 82 |
Materials:
-
Alkynyl halide (0.5 mmol)
-
Organoboronic acid (0.6 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (0.1 mol %)
-
Cesium carbonate (Cs₂CO₃) (1.0 mmol)
-
Methanol (3 mL)
-
Round-bottom flask
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkynyl halide (0.5 mmol), organoboronic acid (0.6 mmol), Pd(dba)₂ (0.0005 mmol), and Cs₂CO₃ (1.0 mmol).
-
Add methanol (3 mL) to the flask.
-
Stir the reaction mixture at room temperature under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the unsymmetrical diaryl alkyne.[10][11]
Signaling Pathways and Experimental Workflows
To visualize the relationships between reactants, catalysts, and products in these cross-coupling reactions, as well as the general experimental workflow, the following diagrams are provided.
Caption: General catalytic cycle for the Sonogashira coupling of an alkynyl alcohol.
Caption: A typical experimental workflow for a metal-catalyzed cross-coupling reaction.
References
- 1. Palladium-catalyzed coupling of propargyl alcohol esters with various nucleophiles to construct polysubstituted functionalized conjugated dienes | EurekAlert! [eurekalert.org]
- 2. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 3. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Octyn-2-ol by Column Chromatography
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of 4-Octyn-2-ol, a moderately polar acetylenic alcohol, using silica gel column chromatography.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound and similar compounds.
| Problem / Question | Possible Causes & Solutions |
| My compound, this compound, is not eluting from the column. | Cause: The eluent is not polar enough to move the compound down the silica gel. Solution: Gradually increase the polarity of the solvent system. For example, if you are using 10% Ethyl Acetate in Hexane, try increasing it to 15% or 20%. Ensure you are using the correct solvent system as determined by your initial TLC analysis.[1] Cause: The compound may have decomposed on the acidic silica gel.[1] Solution: Test the stability of your compound on a TLC plate by spotting it, letting it sit for an hour, and then eluting (a 2D TLC can also be used).[1] If it decomposes, consider using deactivated silica gel (by adding a small percentage of triethylamine, ~1-3%, to your eluent) or an alternative stationary phase like alumina.[1][2] Cause: The eluted fractions are too dilute to be detected by TLC.[1][3] Solution: Try concentrating a few fractions in the range where you expect your compound to elute and re-spot them on a TLC plate.[1][3] |
| All my fractions are mixed, even though the TLC plate showed good separation. | Cause: The column was overloaded with the crude sample. Solution: Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude material by weight. Cause: The initial band of the compound was too wide. Solution: Dissolve the crude mixture in the minimum amount of solvent before loading it onto the column.[4] For better results, consider "dry loading" where the crude product is pre-adsorbed onto a small amount of silica gel. Cause: The column was packed improperly, leading to channeling.[5] Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica.[6][7] |
| The compound is eluting too quickly (Rf is too high). | Cause: The eluent is too polar. Solution: Decrease the polarity of the solvent system by increasing the proportion of the non-polar solvent (e.g., hexane).[6] Aim for an initial Rf value between 0.25 and 0.35 on your TLC plate for good separation.[8] |
| The compound spot is "tailing" or "streaking" in the collected fractions. | Cause: The compound is interacting too strongly with the stationary phase, often due to the acidic nature of silica gel. Solution: Add a small amount of a modifying agent to your eluent. For an alcohol like this compound, adding a very small amount of methanol (e.g., 0.5%) to the ethyl acetate/hexane mixture can sometimes help. Alternatively, adding a base like triethylamine can neutralize active sites on the silica.[2] Cause: The sample was overloaded on the column. Solution: Reduce the amount of crude material loaded onto the column. |
| The solvent flow is very slow or has stopped. | Cause: The column is packed too tightly, or fine silica particles are clogging the frit. Solution: Ensure you are using the correct grade of silica gel (e.g., 60 Å, 230-400 mesh for flash chromatography). Applying gentle air pressure (flash chromatography) can increase the flow rate.[9] Cause: An impurity may have crystallized in the column, blocking the flow.[1] Solution: This is a difficult problem to fix. It may be necessary to abandon the column and attempt a pre-purification step (like recrystallization or distillation) before chromatography.[1] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for purifying this compound? A1: The best solvent system is determined using Thin Layer Chromatography (TLC).[8] this compound is a moderately polar compound. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] Test different ratios (e.g., 5%, 10%, 20% ethyl acetate in hexane) on a TLC plate. The ideal system will give your desired compound an Rf value of approximately 0.25-0.35, ensuring it moves off the baseline but allows for separation from impurities.[8]
Q2: What does the Rf value tell me? A2: The Retention Factor (Rf) is the ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate. A lower Rf value indicates a more polar compound that interacts more strongly with the polar silica gel stationary phase.[10] Conversely, a higher Rf value indicates a less polar compound.[10]
Q3: How much silica gel should I use? A3: For flash chromatography, a general guideline is to use a mass of silica gel that is 30 to 100 times the mass of your crude sample. For difficult separations, a higher ratio is recommended.
Q4: What is the difference between "wet loading" and "dry loading" my sample? A4: Wet loading involves dissolving your crude sample in a minimal amount of the eluent and carefully pipetting it onto the top of the packed column.[7] This is quick but can lead to band broadening if too much solvent is used. Dry loading involves dissolving the crude sample in a volatile solvent, adding a small amount of silica gel, and then evaporating the solvent to get a free-flowing powder. This powder is then added to the top of the column. Dry loading is often preferred as it results in a sharper, more uniform starting band, leading to better separation.[9]
Q5: My compound is sensitive to acid. What precautions should I take? A5: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds.[1] To mitigate this, you can use a neutralized eluent by adding ~1-3% triethylamine to the solvent mixture.[2] Alternatively, you can use a different stationary phase like neutral alumina.
Quantitative Data Summary
The following tables provide representative data for planning the purification of this compound.
Table 1: Hypothetical TLC Data for this compound
This table illustrates the effect of solvent polarity on the Rf value. The optimal system for column chromatography would be around 20% EtOAc/Hexane.
| Solvent System (Ethyl Acetate/Hexane) | Rf Value of this compound | Observation |
| 10% EtOAc / 90% Hexane | 0.15 | Compound moves slowly; good for separating less polar impurities. |
| 20% EtOAc / 80% Hexane | 0.30 | Ideal for column separation. |
| 30% EtOAc / 70% Hexane | 0.48 | Compound moves quickly; may co-elute with impurities. |
| 50% EtOAc / 50% Hexane | 0.75 | Too high; poor separation is likely. |
Table 2: Typical Experimental Parameters for Flash Chromatography
| Parameter | Value / Description |
| Crude Sample Mass | 500 mg |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Silica Gel Mass | 25 g (50:1 ratio) |
| Column Diameter | 2.5 cm |
| Silica Bed Height | ~15 cm |
| Eluent (Mobile Phase) | 20% Ethyl Acetate in Hexane |
| Total Eluent Volume | ~400-500 mL |
| Fraction Size | 10-15 mL |
Detailed Experimental Protocol
This protocol outlines the steps for purifying this compound using flash column chromatography.
1. Preparation of the Eluent:
-
Based on prior TLC analysis, prepare a sufficient volume of the chosen solvent system (e.g., 20% Ethyl Acetate in Hexane). For a 500 mL solution, this would be 100 mL of Ethyl Acetate and 400 mL of Hexane. Mix thoroughly.
2. Column Packing (Slurry Method):
-
Secure a glass column of appropriate size vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm) to create a level base.[7]
-
In a separate beaker, mix the required amount of silica gel (e.g., 25 g) with the eluent to form a "slurry" that is pourable but not overly dilute.[11]
-
Pour the slurry into the column.[6] Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[6]
-
Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the silica run dry. [7]
-
Add a thin protective layer of sand (~0.5 cm) on top of the silica bed.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (e.g., 500 mg) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the column, creating an even layer.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the flow. Do not disturb the top layer of sand/silica.
-
Apply gentle pressure to the top of the column using a regulated air line or a pump to achieve a steady flow rate (a drop rate of several drops per second is typical for flash chromatography).
-
Collect the eluting solvent in sequentially numbered test tubes or vials (fractions).[9]
-
Continuously monitor the solvent level in the column and add more eluent as needed to prevent it from running dry.[7]
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Spot every few fractions on a TLC plate, along with a spot of the original crude mixture and a pure standard if available.
-
Visualize the spots using a suitable method (e.g., UV light if applicable, or a potassium permanganate stain, which is effective for alcohols).
-
Combine the fractions that contain only the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during column chromatography.
Caption: Troubleshooting workflow for column chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Asymmetric Alkyne Addition Reactions
Welcome to the technical support center for asymmetric alkyne addition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction yields and enantioselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric alkyne addition reactions in a question-and-answer format.
Low to No Product Yield
Q1: I am observing very low or no conversion of my starting materials. What are the potential causes and how can I improve the yield?
A1: Low or no product yield can stem from several factors. A primary reason can be the inefficient in-situ formation of the active nucleophile, the metal acetylide. Additionally, side reactions or catalyst deactivation can significantly impact your yield.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Many organometallic reagents used in these reactions are sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled or obtained from a solvent purification system.
-
Verify Reagent Quality: The quality of reagents, particularly the organometallic species (e.g., dialkylzinc) and the alkyne, is critical. Use freshly opened bottles or titrated solutions of organometallic reagents.
-
Optimize Formation of the Metal Acetylide:
-
For zinc-mediated reactions, the formation of the alkynylzinc species can be slow. Pre-stirring the terminal alkyne with the dialkylzinc reagent (e.g., Et₂Zn or Me₂Zn) in a suitable solvent like toluene, sometimes with gentle heating, can be beneficial.[1] However, for sensitive substrates, milder conditions are preferred.
-
The addition of co-solvents or additives like hexamethylphosphoramide (HMPA) or N-methylephedrine can facilitate the formation of the alkynylzinc reagent at room temperature, avoiding the need for reflux.[1][2]
-
-
Check for Competing Reactions:
-
Aldol Condensation: Enolizable aldehydes, such as acetaldehyde, are prone to self-condensation, which competes with the desired alkyne addition.[3] To mitigate this, slow addition of the aldehyde to the reaction mixture at low temperatures is often effective.[3][4]
-
Alkyl Group Addition: In reactions using dialkylzinc reagents, the alkyl group (e.g., ethyl from Et₂Zn) can add to the carbonyl group as a competing side reaction.[5] Using a different zinc source like Zn(OTf)₂ can sometimes circumvent this issue.[2]
-
-
Consider Catalyst Loading: While catalytic amounts of the chiral ligand are desired, in some cases, particularly with challenging substrates, increasing the catalyst loading might be necessary to achieve a reasonable reaction rate and yield.[6]
Low Enantioselectivity (ee)
Q2: My reaction is proceeding with good yield, but the enantiomeric excess (ee) is poor. How can I improve the stereochemical control?
A2: Low enantioselectivity is a common challenge and is highly dependent on the catalyst system, solvent, and reaction temperature.
Troubleshooting Steps:
-
Ligand Selection: The choice of chiral ligand is paramount for achieving high enantioselectivity. The substitution pattern on the ligand can have a profound effect. For instance, with BINOL-based ligands, steric bulk at the 3,3'-positions can significantly enhance enantioselectivity.[7] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.
-
Solvent Effects: The coordinating ability of the solvent can dramatically influence the transition state geometry and, consequently, the enantioselectivity. For some catalyst systems, non-coordinating solvents like methylene chloride or toluene are preferred, while for others, coordinating solvents like THF can be beneficial.[1][8] A solvent screen is a crucial step in optimization.
-
Temperature Control: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring the more ordered transition state that leads to the major enantiomer.[4] Reactions are often run at temperatures ranging from room temperature down to -78 °C.
-
Rate of Addition: Slow, dropwise addition of the electrophile (aldehyde or ketone) to the pre-formed catalyst-alkyne complex can minimize background, non-catalyzed reactions and improve the enantiomeric excess.[4][9]
-
Moisture and Air: While some modern catalytic systems are tolerant to air and moisture, for optimal enantioselectivity, it is best practice to conduct the reaction under an inert atmosphere with anhydrous solvents.[9]
Substrate-Specific Issues
Q3: I am having trouble with the addition of an alkyne to a ketone. The reaction is sluggish and gives low yield.
A3: Unactivated ketones are generally less electrophilic than aldehydes and therefore represent a more challenging substrate class for asymmetric alkyne addition.[5]
Troubleshooting Steps:
-
More Reactive Catalyst Systems: Ketone additions often require more reactive catalyst systems or promoters. The use of bifunctional chiral ligands has shown promise in improving yields and enantioselectivities for ketone substrates.[5]
-
Transmetalation: In some cases, transmetalating the initial lithium or magnesium acetylide to a different metal, such as cerium or zinc, can lead to improved reactivity with ketones.[10]
-
Alternative Reagents: Consider using alkynylboron reagents in the presence of a chiral oxazaborolidine catalyst, which has shown success for additions to carbonyl compounds.[5]
Q4: My aliphatic aldehyde is not giving good results. What should I consider?
A4: Aliphatic aldehydes can be challenging due to their propensity for enolization and subsequent side reactions, such as aldol condensation.[3]
Troubleshooting Steps:
-
Slow Addition at Low Temperature: This is a critical strategy to minimize self-condensation of the aldehyde.[3]
-
Specific Catalyst Systems: Certain catalyst systems have been developed that show improved performance with aliphatic aldehydes. For example, the use of Zn(OTf)₂ with N-methylephedrine has been shown to be effective.[2]
Frequently Asked Questions (FAQs)
Q5: What is the best general-purpose catalyst system for asymmetric alkyne addition to aldehydes?
A5: While there is no single "best" catalyst for all substrates, two widely successful systems are:
-
BINOL/Ti(O-i-Pr)₄/Et₂Zn: This system is highly enantioselective for a broad range of aldehydes.[1]
-
Zn(OTf)₂/N-methylephedrine: This system is practical as it can often be run in reagent-grade solvents and is tolerant to air and moisture.[2][9]
Q6: How do I prepare the alkynylzinc reagent?
A6: The alkynylzinc reagent is typically prepared in situ. A common method involves the reaction of a terminal alkyne with a dialkylzinc reagent, such as diethylzinc (Et₂Zn), in a suitable solvent like toluene or methylene chloride.[1] Alternatively, zinc triflate (Zn(OTf)₂) in the presence of a base like triethylamine can be used.[2]
Q7: Can I use a terminal alkyne with other functional groups?
A7: A significant advantage of using alkynylzinc reagents is their tolerance to a wide range of functional groups, including esters, amides, ketones, and nitriles.[1]
Q8: How can I monitor the progress of my reaction?
A8: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting aldehyde or ketone. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can also be used for more quantitative analysis of reaction conversion.
Q9: What are common work-up procedures for these reactions?
A9: The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild acid like 1 M HCl. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is then purified, usually by column chromatography on silica gel.
Data Summary Tables
Table 1: Effect of Solvent on Enantioselectivity
| Entry | Solvent | Yield (%) | ee (%) |
| 1 | Methylene Chloride | 88 | 83 |
| 2 | THF | - | Greatly Reduced |
| 3 | Diethyl Ether | - | Greatly Reduced |
| 4 | Toluene | - | Greatly Reduced |
Reaction conditions: Phenylacetylene, benzaldehyde, (S)-BINOL, Et₂Zn, HMPA, Ti(O-i-Pr)₄. Data sourced from[1].
Table 2: Optimization of a Propiolate Addition
| Entry | Ligand | Ti(O-i-Pr)₄ (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | (S)-3 | 50 | THF | 75 | 92 |
| 2 | (S)-3 | 50 | CH₂Cl₂ | 71 | 78 |
| 3 | (S)-3 | 50 | Et₂O | 65 | 81 |
| 4 | (S)-3 | 50 | Toluene | 68 | 85 |
| 5 | (S)-3 | 10 | THF | 55 | Low |
| 6 | (S)-3 | 100 | THF | Reduced | 92 |
Reaction conditions: Methyl propiolate, octyl aldehyde, ZnEt₂. Data sourced from[8].
Experimental Protocols
General Protocol for Asymmetric Addition of Phenylacetylene to Benzaldehyde
This protocol is based on the method described by Jiang and coworkers.[1]
-
Preparation: Under an inert atmosphere (Nitrogen), add (S)-BINOL (0.1 mmol) to a dry Schlenk flask.
-
Solvent and Reagents: Add anhydrous methylene chloride (2 mL). To this solution, add phenylacetylene (1.1 mmol), followed by diethylzinc (1.2 mmol, 1.0 M solution in hexanes).
-
Alkynylzinc Formation: Add HMPA (2.0 mmol) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the alkynylzinc reagent.
-
Catalyst Formation: Add Ti(O-i-Pr)₄ (1.0 mmol) and stir for another 30 minutes.
-
Addition of Aldehyde: Cool the reaction mixture to the desired temperature (e.g., 0 °C) and add benzaldehyde (1.0 mmol) dropwise.
-
Reaction Monitoring: Stir the reaction at this temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with methylene chloride (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low reaction yield.
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting flowchart for improving enantioselectivity.
General Experimental Workflow
Caption: A typical experimental workflow for asymmetric alkyne additions.
References
- 1. pnas.org [pnas.org]
- 2. Asymmetric addition of alkynylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Organocatalysts for the Asymmetric Alkyne Addition to Aldehydes and Applications in Organic Synthesis [acswebcontent.acs.org]
- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Catalyst Removal in 4-Octyn-2-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of catalysts from 4-octyn-2-ol reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium (Pd) catalysts after a this compound reaction?
A1: The most common methods for removing palladium catalysts include filtration, adsorption using metal scavengers, and column chromatography. Filtration through a pad of Celite® is a simple and widely used technique to remove heterogeneous palladium catalysts like Pd/C.[1] For dissolved palladium species, solid-supported metal scavengers with functional groups that chelate to the metal are highly effective.[2][3] Column chromatography can also be employed to separate the product from the catalyst.[1]
Q2: How can I remove platinum (Pt) catalysts, such as Adam's catalyst (PtO₂), from my reaction mixture?
A2: Similar to palladium, platinum catalysts can be removed by filtration. For platinum black, the active form of Adam's catalyst, filtration through Celite® is effective. Due to the potential for the catalyst to be pyrophoric, it is crucial to keep the filter cake wet with solvent during and after filtration.
Q3: What is the best practice for removing Raney Nickel catalyst?
A3: Raney Nickel is a fine-grained, pyrophoric catalyst that requires careful handling. The recommended method for its removal is filtration through a pad of Celite®. It is critical to keep the catalyst under a blanket of inert gas (like nitrogen or argon) and wet with solvent at all times to prevent ignition.[4][5] Specialized filtration setups, such as a chromatography column packed with Celite®, can provide a safer way to handle the filtration under an inert atmosphere.[4]
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are solid supports, often silica-based, functionalized with ligands that have a high affinity for specific metals. These ligands chelate with the residual metal catalyst in the solution, effectively "scavenging" it from the product mixture. The solid scavenger can then be easily removed by filtration.[2][3] This method is particularly useful for removing dissolved or colloidal metal species that are difficult to filter directly.
Troubleshooting Guides
Issue 1: Incomplete Catalyst Removal
Symptom: The final product is contaminated with residual catalyst, as indicated by analytical techniques (e.g., ICP-MS, AAS) or visual observation (e.g., black particles, discoloration).
| Potential Cause | Troubleshooting Step |
| Catalyst particles are too fine for the filter medium. | Use a finer porosity filter or a thicker Celite® pad. Consider using a membrane filter with a specific pore size. |
| Dissolved or colloidal catalyst species are present. | Employ a metal scavenger with high affinity for the specific catalyst. Alternatively, column chromatography can be effective.[1] |
| Insufficient washing of the filter cake. | Increase the volume of solvent used to wash the filter cake to ensure all the product is recovered and residual catalyst is not carried through. |
| Product is adsorbed onto the filtration aid (e.g., Celite®). | Choose a solvent in which the product is highly soluble for filtration and washing. In some cases, a hot filtration may be necessary, but exercise caution with flammable solvents.[6] |
Issue 2: Catalyst Deactivation or Poisoning During Reaction/Workup
Symptom: The reaction does not go to completion, or the catalyst appears to have lost activity upon attempted reuse. This can sometimes affect the ease of removal.
| Potential Cause | Troubleshooting Step |
| Presence of catalyst poisons in reactants or solvents. | Purify reactants and solvents before use. Common poisons for platinum group metals include sulfur compounds, halides, and strong coordinating ligands.[7][8] |
| Thermal degradation (sintering) of the catalyst. | Avoid excessively high reaction temperatures. Sintering causes a loss of active surface area. |
| Fouling of the catalyst surface with byproducts or polymers. | Optimize reaction conditions to minimize byproduct formation. Pre-treatment of the feedstock to remove impurities can also prevent fouling.[7] |
| Oxidation of the catalyst during workup. | For pyrophoric catalysts like Raney Nickel and some forms of palladium and platinum, always handle under an inert atmosphere and keep the catalyst wet with solvent.[4][5] |
Quantitative Data on Catalyst Removal
The efficiency of catalyst removal can vary significantly depending on the method employed, the nature of the catalyst, and the reaction mixture. The following table summarizes typical residual catalyst levels after various purification methods.
| Catalyst | Removal Method | Initial Concentration (ppm) | Final Concentration (ppm) | Reference |
| Palladium (Pd) | Biotage® MP-TMT Scavenger | ~800 | <10 (typically <5) | [9] |
| Palladium (Pd) | Filtration through Celite® | Varies | Can be effective for heterogeneous catalysts | [1] |
| Platinum (Pt) | Leaching with HCl/H₂O₂ | N/A | >98% recovery from spent catalysts | [10] |
| Platinum Group Metals | Adsorption on Activated Carbon | 0.15 (Pt), 0.38 (Pd) | ~0 (Pt), ~0.01 (Pd) | [11] |
Experimental Protocols
Protocol 1: Filtration of Heterogeneous Catalysts (e.g., Pd/C, PtO₂, Raney Ni) through Celite®
-
Preparation: Place a plug of glass wool at the bottom of a Büchner or fritted glass funnel. Add a layer of sand (approx. 1 cm) followed by a layer of Celite® (2-3 cm). Gently press the Celite® to create a compact pad.
-
Pre-wetting: Pre-wet the Celite® pad with the solvent used in the reaction mixture. This prevents the pad from being disturbed when the reaction mixture is added.
-
Filtration: Carefully decant the reaction mixture onto the Celite® pad. It is crucial, especially for pyrophoric catalysts, to ensure the Celite® pad remains wet with solvent throughout the filtration process.[12] An inert gas blanket (nitrogen or argon) is highly recommended.
-
Washing: Wash the reaction flask with fresh solvent and pour the washings through the filter to ensure all the product is collected. Wash the filter cake with several portions of fresh solvent.
-
Catalyst Quenching (for pyrophoric catalysts): After filtration, the catalyst on the Celite® pad should be carefully quenched. This can be done by slowly adding a compatible solvent like water or isopropanol to the wet filter cake. The quenched catalyst should be stored under water in a labeled waste container.
Protocol 2: Removal of Residual Catalyst using Metal Scavengers (Batch Mode)
-
Scavenger Selection: Choose a metal scavenger with a high affinity for the target metal catalyst (e.g., thiol-based scavengers for palladium).
-
Addition: Add the recommended amount of the solid-supported metal scavenger (typically 4-8 molar equivalents relative to the residual metal concentration) to the crude reaction mixture or a solution of the crude product.[2]
-
Agitation: Stir the mixture at room temperature. The scavenging progress can often be monitored by a color change in the solution or the scavenger itself.[3] Reaction times can range from 1 to 24 hours.
-
Filtration: Once the scavenging is complete (as determined by a suitable analytical method like TLC or LC-MS), remove the scavenger by filtration.
-
Washing: Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflows for catalyst removal via filtration and metal scavenging.
Caption: Troubleshooting guide for incomplete catalyst removal.
References
- 1. researchgate.net [researchgate.net]
- 2. silicycle.com [silicycle.com]
- 3. sopachem.com [sopachem.com]
- 4. youtube.com [youtube.com]
- 5. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 6. reddit.com [reddit.com]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. saimm.co.za [saimm.co.za]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-Octyn-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-octyn-2-ol.
Troubleshooting Guide
Problem 1: Low or no yield of this compound.
| Question | Possible Cause | Suggested Solution |
| Did the reaction start? | Inadequate deprotonation of 1-pentyne. The pKa of a terminal alkyne is around 25, requiring a strong base for complete deprotonation.[1][2][3] | - Ensure the use of a sufficiently strong base such as sodium amide (NaNH₂) or an organolithium reagent like n-butyllithium.[4] - If using a Grignard reagent for deprotonation, ensure it is freshly prepared and properly titrated. |
| Inactive Grignard reagent (if used). | - Prepare the Grignard reagent in situ under strictly anhydrous conditions.[5] - Use magnesium turnings that are fresh and have been activated (e.g., with a crystal of iodine). | |
| Wet reagents or glassware. | - Dry all glassware in an oven prior to use. - Use anhydrous solvents. Grignard reagents and acetylides are strong bases and will be quenched by water.[5][6] | |
| Is there a significant amount of starting material (1-pentyne or propionaldehyde) remaining? | Incomplete reaction. | - Increase the reaction time or temperature according to established protocols. - Ensure proper stoichiometry of reactants. An excess of the acetylide may be necessary. |
| Reagent degradation. | - Use freshly distilled propionaldehyde, as it can oxidize or polymerize upon storage. |
Problem 2: Presence of significant impurities in the crude product.
| Question | Possible Cause | Suggested Solution |
| Is there a byproduct with a similar molecular weight to the product? | Isomerization to an allene (1,2-octadien-4-ol). This can occur under certain basic conditions.[7][8] | - Maintain a low reaction temperature during the addition of the aldehyde. - Choose reaction conditions that do not favor allene formation. For example, using organolithium reagents at low temperatures can minimize this side reaction.[9] |
| Rearrangement of the triple bond ("alkyne zipper" reaction). While less common for internal alkynes under these conditions, it is a possibility with very strong bases.[10] | - Use the minimum necessary amount of strong base and maintain controlled temperatures. | |
| Is a significant amount of a higher boiling point impurity observed? | Self-condensation of propionaldehyde (aldol reaction). | - Add the aldehyde slowly to the acetylide solution at a low temperature to keep the aldehyde concentration low. |
| Is there a lower boiling point impurity corresponding to propanol? | Reduction of propionaldehyde. This can occur if the Grignard reagent used for deprotonation has β-hydrogens.[11] | - Use a Grignard reagent without β-hydrogens (e.g., methylmagnesium bromide) for deprotonation, or preferably, use n-butyllithium. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: A common side reaction is the formation of an allenic alcohol, 1,2-octadien-4-ol, through isomerization of the alkyne.[7][8] This is more likely to occur at higher temperatures or with certain base/catalyst systems.
Q2: Why is it critical to use anhydrous conditions?
A2: The intermediate acetylide anion is a very strong base.[1][3] Any moisture present in the reaction will protonate the acetylide, rendering it unreactive towards the aldehyde and reducing the yield of the desired product. Similarly, if a Grignard reagent is used, it will also be quenched by water.[5]
Q3: Can I use a weaker base like sodium hydroxide or an alkoxide?
A3: No, the pKa of a terminal alkyne is approximately 25, which is much lower than that of water (pKa ~15.7) or alcohols (pKa ~16-18). Therefore, hydroxides and alkoxides are not strong enough bases to fully deprotonate the alkyne to form the required acetylide nucleophile.[2] Stronger bases like sodium amide or n-butyllithium are necessary.[4]
Q4: My NMR spectrum shows unreacted propionaldehyde, but all the 1-pentyne is consumed. What could be the issue?
A4: This could indicate that the acetylide is acting as a base and enolizing the propionaldehyde. This is a common side reaction with sterically hindered ketones and can occur with aldehydes as well.[11] To minimize this, add the aldehyde slowly to the acetylide solution at a reduced temperature.
Q5: How can I purify this compound from its side products?
A5: Column chromatography on silica gel is a standard and effective method for purifying this compound from non-polar impurities like unreacted starting materials and polar impurities like diols or aldol products. A solvent system of ethyl acetate and hexanes is a good starting point. Distillation under reduced pressure can also be effective if the boiling points of the product and impurities are sufficiently different.
Quantitative Data Summary
The following table presents typical yields and common impurity profiles under different reaction conditions. Note that these are representative values and can vary based on experimental setup and reagent purity.
| Reaction Condition | Base | Temperature | Typical Yield of this compound (%) | Major Impurities (%) |
| A | n-BuLi | -78 °C to rt | 85-95% | 1-Pentyne (1-3%), Propionaldehyde (1-2%) |
| B | NaNH₂ | -33 °C to rt | 70-85% | 1,2-octadien-4-ol (3-5%), Unreacted starting materials (2-4%) |
| C | EtMgBr | 0 °C to rt | 60-75% | Propanol (2-4%), Enolized aldehyde byproduct (3-5%) |
Experimental Protocols
Protocol 1: Synthesis of this compound using n-Butyllithium
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 1-pentyne (1.1 equivalents) to the THF.
-
Slowly add n-butyllithium (1.05 equivalents, 2.5 M in hexanes) dropwise via syringe over 20 minutes.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of propionaldehyde (1.0 equivalent) in anhydrous THF (20 mL) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Formation of an allenic alcohol byproduct.
Caption: Troubleshooting workflow for low product yield.
References
- 1. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Crabbé reaction - Wikipedia [en.wikipedia.org]
- 8. In Situ Allene Formation via Alkyne Tautomerization to Promote [4+2]-cycloadditions with a Pendant Alkyne or Nitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allene synthesis by olefination or allenation [organic-chemistry.org]
- 10. The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry [mdpi.com]
- 11. Grignard Reaction [organic-chemistry.org]
Troubleshooting NMR peak assignments for 4-Octyn-2-ol
Technical Support Center: 4-Octyn-2-ol Analysis
Welcome to the technical support center for NMR analysis. This guide provides troubleshooting tips and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assigning NMR peaks for this compound.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the NMR analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical shift of my hydroxyl (-OH) proton different from the expected value, or why can't I see it at all?
A1: The chemical shift of the hydroxyl proton is highly variable (typically δ 0.5-5.0 ppm) as it is sensitive to concentration, temperature, solvent, and moisture content.[1] The peak is often broad and may not be visible if it has exchanged with trace amounts of water in the NMR solvent.
-
Troubleshooting Tip: To confirm the identity of an -OH peak, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -OH proton will exchange with deuterium, causing the peak to disappear or significantly diminish.[2]
Q2: The signals in the alkyl region (δ 0.9-2.5 ppm) of my ¹H NMR spectrum are overlapping. How can I resolve them?
A2: Overlapping signals are common, especially in molecules with multiple alkyl groups in similar electronic environments.
-
Troubleshooting Tips:
-
Change Solvents: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[2]
-
Higher Field Strength: Use an NMR spectrometer with a higher magnetic field strength (e.g., 500 MHz vs. 300 MHz). This increases the chemical shift dispersion, spreading the peaks further apart.[3]
-
2D NMR: Perform a 2D NMR experiment like ¹H-¹H COSY (Correlation Spectroscopy). A COSY spectrum shows which protons are coupled to each other, allowing you to trace the connectivity of the molecule even if the 1D signals overlap.[4]
-
Q3: The splitting pattern for the methylene protons next to the alkyne (at C3 and C6) looks more complex than a simple triplet. Why is that?
A3: The protons at C3 are split by the methine proton at C2. The protons at C6 are split by the methylene protons at C7. While long-range coupling across the alkyne (a ⁴J coupling) is possible, it is typically very small (<3 Hz) and often not resolved. The complexity might arise from the molecule's conformation or second-order coupling effects, especially if the chemical shifts of the coupled partners are close.
Q4: The alkyne carbons (C4 and C5) have very weak signals in my ¹³C NMR spectrum. Is this normal?
A4: Yes, this is a common observation. Carbons that do not have any directly attached protons, such as the sp-hybridized carbons in the alkyne, often exhibit weak signals in a standard proton-decoupled ¹³C NMR spectrum.[5] This is due to a long relaxation time and the lack of Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal of protonated carbons.
-
Troubleshooting Tip: To increase the signal-to-noise ratio for these carbons, increase the number of scans or the relaxation delay time during NMR acquisition.
Q5: How can I definitively distinguish between CH₃, CH₂, and CH carbons in my ¹³C NMR spectrum?
A5: The best way to do this is by running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.[6]
-
DEPT-135: In this spectrum, CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative (inverted) peaks. Quaternary carbons (like the alkyne carbons) are absent.[7]
-
DEPT-90: This spectrum only shows signals for CH carbons.[6]
-
By comparing a standard broadband-decoupled ¹³C spectrum with the DEPT-135 and DEPT-90 spectra, you can unambiguously assign the type of each carbon.[8]
Predicted NMR Data for this compound
The following tables summarize the expected chemical shifts and splitting patterns for this compound. These values are estimates and can vary based on experimental conditions.[1][9]
Table 1: Predicted ¹H NMR Data
| Position | Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | Hₐ | ~1.2 | Doublet (d) | ~6-7 |
| 2 | Hₑ | ~3.8 | Multiplet (m) | - |
| 3 | Hբ | ~2.3 | Multiplet (m) | - |
| 6 | Hբ' | ~2.1 | Triplet (t) | ~7 |
| 7 | Hₖ | ~1.5 | Sextet | ~7 |
| 8 | Hₘ | ~0.9 | Triplet (t) | ~7 |
| OH | Hₙ | 0.5 - 5.0 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data
| Position | Label | Chemical Shift (δ, ppm) | Carbon Type (from DEPT) |
| 1 | Cₐ | ~23 | CH₃ (Positive) |
| 2 | Cₑ | ~62 | CH (Positive) |
| 3 | Cբ | ~29 | CH₂ (Negative) |
| 4 | Cᵢ | ~81 | C (Absent) |
| 5 | Cⱼ | ~80 | C (Absent) |
| 6 | Cբ' | ~21 | CH₂ (Negative) |
| 7 | Cₖ | ~22 | CH₂ (Negative) |
| 8 | Cₘ | ~13 | CH₃ (Positive) |
Visualization of this compound
The following diagram illustrates the structure of this compound with atom labeling corresponding to the data tables.
Caption: Structure of this compound with carbon and proton labels.
Experimental Protocols
General Methodology for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and resolution. Poor shimming can lead to broad or distorted peaks.[2]
-
Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR and DEPT Acquisition:
-
Using the same sample, switch the spectrometer to the ¹³C channel.
-
Acquire a standard broadband proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[9]
-
Process the data similarly to the ¹H spectrum.
-
Acquire DEPT-90 and DEPT-135 spectra using the spectrometer's predefined pulse programs. These experiments require fewer scans than a full ¹³C spectrum.
-
Analyze the ¹³C, DEPT-90, and DEPT-135 spectra together to determine the multiplicity of each carbon signal.
-
References
- 1. compoundchem.com [compoundchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. compoundchem.com [compoundchem.com]
Technical Support Center: Alkynyl Alcohols
This technical support center provides guidance on the proper storage, handling, and stability of alkynyl alcohols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for alkynyl alcohols?
A1: To ensure the stability of alkynyl alcohols, they should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is recommended to store them in tightly closed containers, preferably under an inert atmosphere such as nitrogen or argon, to prevent oxidation and polymerization.[2] For long-term storage, refrigeration is advised.[1][3] Containers should be protected from direct sunlight.[2]
Q2: How does the structure of an alkynyl alcohol affect its stability?
A2: The stability of an alkynyl alcohol is influenced by the position of the alkyne and the presence of substituents. Terminal alkynes, like propargyl alcohol, are generally more reactive than internal alkynes due to the presence of an acidic acetylenic proton.[4] This proton can be abstracted by bases, leading to the formation of acetylides which can participate in various reactions, including polymerization. The presence of bulky substituents near the alkyne or hydroxyl group can provide steric hindrance, which may improve stability by slowing down intermolecular reactions.
Q3: What are the common degradation pathways for alkynyl alcohols?
A3: Alkynyl alcohols can degrade through several pathways:
-
Polymerization: This is a common issue, especially for terminal alkynes, and can be initiated by heat, light, or the presence of bases.[4] The reaction involves the coupling of alkyne units.
-
Oxidation: Exposure to air can lead to the oxidation of the alcohol and alkyne functionalities. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, and the triple bond can be cleaved.
-
Rearrangement: Under acidic conditions, propargylic alcohols can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds.
Q4: Are there any specific safety precautions I should take when handling alkynyl alcohols?
A4: Yes, several safety precautions are crucial:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][5]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][5]
-
Ignition Sources: Keep alkynyl alcohols away from all sources of ignition as they are flammable.[1][2] Use non-sparking tools and explosion-proof equipment when handling large quantities.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1][5]
Troubleshooting Guides
Issue 1: Polymerization of the Alkynyl Alcohol in Storage
Symptoms:
-
The appearance of a solid precipitate or a viscous, discolored liquid.
-
A noticeable increase in the viscosity of the alcohol.
-
Inconsistent results in reactions where the alkynyl alcohol is a starting material.
Possible Causes:
-
Improper storage conditions (exposure to heat, light, or air).
-
Contamination with basic substances.
-
Extended storage period.
Solutions:
-
Prevention:
-
Remediation:
-
If slight polymerization has occurred, it may be possible to purify the remaining monomer by distillation. However, this should be done with extreme caution as heating can accelerate polymerization.
-
For highly polymerized samples, it is best to dispose of the material according to your institution's safety guidelines.
-
Issue 2: Inconsistent or Low Yields in Sonogashira Coupling Reactions
Symptoms:
-
Low or no yield of the desired coupled product.
-
Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproducts.[6][7][8]
-
Decomposition of the starting alkynyl alcohol.
Possible Causes:
-
Degradation of the alkynyl alcohol starting material.
-
Presence of oxygen in the reaction, which promotes Glaser coupling.[6]
-
Issues with the catalyst or reaction conditions.
Solutions:
-
Verify Starting Material Quality: Before starting the reaction, check the purity of the alkynyl alcohol (e.g., by NMR or GC). If necessary, purify the alcohol by distillation or column chromatography.
-
Degas Solvents and Reagents: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be done by bubbling argon or nitrogen through the liquid or by using the freeze-pump-thaw technique.
-
Optimize Reaction Conditions:
Data Presentation
Table 1: Recommended Storage Conditions for Propargyl Alcohol
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C)[1][3] | Minimizes polymerization and degradation. |
| Atmosphere | Inert (Nitrogen or Argon)[2] | Prevents oxidation. |
| Light | Protect from light (Amber bottle)[2] | Prevents light-induced polymerization. |
| Container | Tightly sealed, chemical-resistant | Prevents contamination and evaporation. |
Experimental Protocols
Protocol 1: Stability Indicating Assay for an Alkynyl Alcohol using HPLC
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the alkynyl alcohol and its degradation products.[9][10][11][12][13]
Methodology:
-
Method Development:
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase Selection: A gradient elution with a mixture of acetonitrile and water or a suitable buffer (e.g., phosphate buffer) is often a good starting point. The pH of the aqueous phase should be optimized to achieve good peak shape and separation.
-
Detection: Use a UV detector at a wavelength where the alkynyl alcohol has maximum absorbance.
-
Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies. Expose the alkynyl alcohol to stress conditions (e.g., acid, base, peroxide, heat, and light) to generate degradation products. The HPLC method should be able to separate the parent alkynyl alcohol peak from all degradation product peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
-
-
Sample Analysis:
-
Prepare solutions of the alkynyl alcohol at a known concentration.
-
Store the solutions under different conditions (e.g., room temperature, elevated temperature, exposure to light).
-
At specified time points, inject the samples into the HPLC system and quantify the amount of the alkynyl alcohol remaining and the amount of any degradation products formed.
-
Mandatory Visualization
References
- 1. fishersci.com [fishersci.com]
- 2. nj.gov [nj.gov]
- 3. osha.gov [osha.gov]
- 4. rawsource.com [rawsource.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability indicating assay | PPT [slideshare.net]
- 12. questjournals.org [questjournals.org]
- 13. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Alkyne Dimerization in Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of alkyne dimerization in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: My Sonogashira coupling reaction is yielding a significant amount of alkyne homocoupling (Glaser coupling) product. How can I minimize this side reaction?
A1: The formation of alkyne dimers is a common side reaction in Sonogashira couplings, often referred to as Glaser coupling.[1][2][3] This typically occurs due to the presence of a copper(I) co-catalyst and an oxidant (like oxygen).[1][2] Here are several strategies to suppress this undesired reaction:
-
Run the reaction under an inert atmosphere: Since Glaser coupling is an oxidative process, rigorously excluding oxygen is critical.[1][2] Ensure your solvent is thoroughly degassed and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Use a Copper-Free Protocol: Several copper-free variations of the Sonogashira reaction have been developed specifically to avoid homocoupling products.[1][2][4] These methods often rely solely on a palladium catalyst, sometimes with specific ligands to enhance reactivity.[4]
-
Control Alkyne Concentration: A high concentration of the terminal alkyne can favor the homocoupling pathway.[3] One strategy is the slow, controlled in situ generation of the terminal alkyne from a protected precursor, which keeps its instantaneous concentration low.[3]
-
Add a Reducing Agent: Including a reducing agent, such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate, can help prevent the oxidation of the Cu(I) catalyst, which is a necessary step in the Glaser coupling mechanism.[5]
-
Optimize Ligands and Base: The choice of ligand and base can influence the relative rates of the desired cross-coupling and the undesired homocoupling. Bulky, electron-rich phosphine ligands on the palladium catalyst can sometimes favor the cross-coupling pathway.[4] Secondary amines like piperidine or diisopropylamine are often used as the base.[2]
Q2: I am observing dimerization of my terminal alkyne during workup or upon exposure to air. What is causing this and how can I prevent it?
A2: This phenomenon, often called post-synthesis dimerization, is typically caused by residual copper catalyst from a previous reaction step (like a Sonogashira or click reaction) that becomes catalytically active for Glaser coupling upon exposure to air (oxygen).[5][6]
-
Immediate Catalyst Removal: The most effective strategy is to remove the copper catalyst immediately after the primary reaction is complete and before exposing the mixture to air. This can be achieved through filtration over silica gel or celite, or by performing an aqueous wash designed to extract metal salts.
-
Maintain Low Temperatures: Cooling the reaction mixture to a low temperature (e.g., below -20°C) before exposing it to air can significantly slow down the rate of Glaser coupling, allowing time for catalyst removal.[5]
-
Quench with a Reducing Agent: Adding an excess of a reducing agent like sodium L-ascorbate after the reaction is complete can prevent the oxidation of residual Cu(I), thereby inhibiting the dimerization pathway.[5][6]
Q3: I need to perform a reaction on another part of my molecule without affecting the terminal alkyne. What are the best strategies to protect the alkyne?
A3: Protecting the acidic proton of a terminal alkyne is a standard and effective strategy.[7] The most common and versatile protecting groups are trialkylsilyl groups.[7][8][9]
-
Silyl Protecting Groups: Groups like trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS/TBS), and triisopropylsilyl (TIPS) are widely used.[9][10] The choice depends on the required stability; bulkier groups like TIPS are more robust and resistant to cleavage under conditions that would remove a TMS group.[8][11] This allows for selective deprotection if multiple silyl groups are present in the molecule.[11]
-
Other Protecting Groups: While less common for simple protection against dimerization, other groups like diphenylphosphoryl (Ph₂P(O)) have been developed. This group is highly polar, which can be advantageous for facilitating the separation of products during synthesis.[7]
Q4: My attempts to remove the silyl protecting group from my alkyne are resulting in low yields or decomposition. What are the optimal deprotection conditions?
A4: The optimal conditions for desilylation depend on the specific silyl group and the overall sensitivity of your molecule.
-
For Trimethylsilyl (TMS): This is the most labile silyl group. It can often be removed under very mild conditions, such as treatment with potassium carbonate in methanol.[11]
-
For Bulkier Silyl Groups (TBS, TIPS): These groups require more forcing conditions for removal. The most common reagent is a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[7][8][11] The reaction is typically performed in a solvent like tetrahydrofuran (THF).[7][11] Other fluoride sources include hydrofluoric acid (HF) or its pyridine complex (HF-Pyridine).[9]
-
Silver-Mediated Deprotection: For certain substrates, particularly those sensitive to fluoride, silver fluoride (AgF) in methanol can be an efficient and mild method for removing TIPS groups.[12]
Frequently Asked Questions (FAQs)
Q1: What is alkyne dimerization and why is it a problem in synthesis?
A1: Alkyne dimerization is a coupling reaction between two terminal alkyne molecules to form a 1,3-diyne (a conjugated system with two triple bonds). The most common type is the Glaser coupling, an oxidative homocoupling that typically requires a copper catalyst and an oxidant like O₂.[1][2][5] This reaction is a significant problem in synthesis because it consumes the starting alkyne, reducing the yield of the desired product and introducing a byproduct (the dimer) that can be difficult to separate from the target molecule.[5][7]
Q2: What are the most common protecting groups for terminal alkynes and how do I choose the right one?
A2: The most common protecting groups for terminal alkynes are trialkylsilyl ethers.[8][9] The choice depends on the stability required during subsequent reaction steps.
-
Trimethylsilyl (TMS): Very common, easily introduced, and removed under mild basic or acidic conditions.[8][11] It is not very stable and may not survive many synthetic transformations.[8]
-
Triethylsilyl (TES): Slightly more stable than TMS.
-
tert-Butyldimethylsilyl (TBS/TBDMS): Significantly more stable than TMS and widely used. It is stable to a broader range of conditions but can be readily removed with a fluoride source like TBAF.[8]
-
Triisopropylsilyl (TIPS): A very bulky and robust protecting group, offering high stability towards a wide range of reagents.[12] Its removal typically requires stronger conditions, such as TBAF or silver fluoride.[12]
The general rule is to choose the least stable protecting group that will survive the planned reaction sequence to ensure it can be removed easily at the end.
Q3: Under what conditions is Glaser-Hay coupling favored, and how can I avoid these conditions?
A3: The Glaser-Hay coupling is a catalytic version of the Glaser coupling that uses a copper-TMEDA (tetramethylethylenediamine) complex in the presence of air (O₂).[13] This reaction is favored by:
-
The presence of a Cu(I) salt and a ligand like TMEDA.
-
An oxygen atmosphere (or exposure to air).
-
The absence of a suitable cross-coupling partner in reactions like the Sonogashira coupling.
To avoid these conditions, one should rigorously exclude oxygen by working under an inert atmosphere, use copper-free reaction systems where possible, or add reducing agents to keep the copper in the +1 oxidation state.[1][2][5]
Q4: Are there copper-free alternatives to the Sonogashira coupling to avoid dimerization?
A4: Yes, copper-free Sonogashira coupling protocols have been developed and are widely used to prevent the formation of homocoupling products.[1][2] These reactions rely on a palladium catalyst and a suitable base to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[4] While sometimes requiring slightly higher temperatures or different ligands compared to the copper-co-catalyzed version, they are highly effective at eliminating the Glaser coupling side reaction.[4]
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Relative Stability | Common Protection Reagents | Common Deprotection Conditions & Typical Yields |
| Trimethylsilyl | TMS | Low | TMSCl, Et₃N or LDA | K₂CO₃, MeOH (Yields often >95%)[11] |
| Triethylsilyl | TES | Moderate | TESCl, Imidazole or Et₃N | TBAF, THF; or mild acid (Yields generally high)[9] |
| tert-Butyldimethylsilyl | TBDMS / TBS | High | TBDMSCl, Imidazole, DMF | TBAF, THF (Yields often >90%)[7][8] |
| Triisopropylsilyl | TIPS | Very High | TIPSCl or TIPSOTf, Et₃N | TBAF, THF; or AgF, MeOH (Yields often >85%)[12] |
Experimental Protocols
Protocol 1: Protection of a Terminal Alkyne with a Trimethylsilyl (TMS) Group
-
Objective: To protect the terminal C-H of an alkyne to prevent its participation in undesired side reactions.
-
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (Argon or N₂).
-
Cool the solution to 0 °C or -78 °C using an ice bath or dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq) to deprotonate the alkyne, forming the lithium acetylide. Stir for 30-60 minutes at this temperature.
-
Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting TMS-protected alkyne by column chromatography on silica gel.
-
Protocol 2: Deprotection of a Trimethylsilyl (TMS) Alkyne using Potassium Carbonate
-
Objective: To remove the TMS protecting group and regenerate the terminal alkyne under mild conditions.[11]
-
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃) (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected terminal alkyne.
-
If necessary, the product can be further purified by column chromatography.
-
Visualization
Caption: Troubleshooting workflow for identifying and preventing alkyne dimerization.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. golden.com [golden.com]
- 3. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 8. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 9. hwpi.harvard.edu [hwpi.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 12. scielo.org.mx [scielo.org.mx]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Interpreting Complex NMR Spectra
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of organic compounds.
Section 1: Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR spectra. This section addresses common issues related to sample preparation.
FAQs & Troubleshooting
Q1: What is the ideal concentration for my small molecule sample for ¹H and ¹³C NMR?
A1: For small molecules (under 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient for a ¹H spectrum, which can be acquired in a few minutes. For a ¹³C spectrum, a higher concentration of 50-100 mg is often required to obtain a good signal-to-noise ratio within 20-60 minutes.[1] Overly concentrated samples can lead to broadened lineshapes in ¹H spectra and can be difficult to shim.[1] For biomolecules, a concentration of 0.1-2.5 mM is common, with 0.5-1.0 mM often providing a good balance between sensitivity and protein stability.[2]
Q2: My sample won't fully dissolve in the deuterated solvent. What should I do?
A2: It is crucial that the sample is completely dissolved to obtain a homogeneous solution.[2] If your sample is not easily solubilized, consider dissolving it in a small vial first before transferring the solution to the NMR tube using a glass Pasteur pipette.[1] If there are still solid particles present, filter the solution before transferring it to the NMR tube. Insoluble particles will not be detected in a solution NMR spectrum but can interfere with proper shimming, leading to poor spectral quality.[1]
Q3: I am seeing unexpected peaks in my spectrum. What could be the cause?
A3: Unexpected peaks often arise from impurities in the sample or the NMR solvent. Common contaminants include residual non-deuterated solvent, water, and grease from glassware.[3][4] It is advisable to use high-purity deuterated solvents and to ensure all glassware is scrupulously clean.[5] Refer to tables of common NMR impurities to help identify these extraneous signals.[3][4][6][7][8]
Experimental Protocol: Standard Sample Preparation for Small Molecules
-
Weighing the Sample: Accurately weigh 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the dry, solid sample into a clean, dry vial.[1]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the appropriate deuterated solvent to the vial.[1][2]
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle heating may aid dissolution, but be cautious of sample degradation.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube, filtering if any particulate matter is present.[1][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[9] For volatile solvents, sealing the cap with parafilm is recommended.[9]
Section 2: Data Acquisition & Processing
Correctly setting up the NMR experiment and processing the raw data are essential for obtaining an interpretable spectrum.
FAQs & Troubleshooting
Q1: My spectral lines are broad. How can I improve the resolution?
A1: Broad spectral lines can result from several factors including poor shimming, high sample viscosity, or the presence of paramagnetic ions.[1] Ensure the sample is not overly concentrated, as this can increase viscosity.[1][9] Re-shimming the magnet, especially the Z shims, can significantly improve lineshape.[10] If paramagnetic impurities are suspected, they may need to be removed through purification.
Q2: My spectrum has a distorted baseline. What is the cause and how can I fix it?
A2: A distorted baseline is a common artifact that can be corrected during data processing. Baseline correction should be applied after Fourier transformation and phasing.[11][12] Most NMR processing software has automated or manual baseline correction functions.
Q3: How do I correctly phase my spectrum?
A3: Phasing corrects the phase of the signals so that all peaks are in the absorptive mode (pointing upwards).[12] This is typically done manually in the processing software by adjusting the zero-order (PH0) and first-order (PH1) phase constants.[12] Start by adjusting the zero-order phase on a large peak, and then use the first-order phase to correct peaks across the entire spectrum.[12]
Workflow for 1D NMR Data Processing
Caption: A typical workflow for processing 1D NMR data.
Section 3: Spectral Interpretation & Troubleshooting Complex Spectra
Interpreting spectra with overlapping signals or complex splitting patterns can be challenging. This section provides guidance on these issues.
FAQs & Troubleshooting
Q1: I have many overlapping signals in my ¹H NMR spectrum. How can I resolve them?
A1: Overlapping signals are common in complex molecules. Two-dimensional (2D) NMR experiments are powerful tools for resolving these overlaps.[13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is useful for connecting different spin systems.[15]
Q2: How do I differentiate between CH, CH₂, and CH₃ groups in my ¹³C NMR spectrum?
A2: A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to distinguish between different types of carbon environments.[14]
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.
-
DEPT-90: Shows only CH carbons as positive signals.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals, and CH₂ carbons as negative signals.[14]
Q3: I am unsure about the spatial proximity of different protons in my molecule. Which experiment can help?
A3: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine which protons are close to each other in space, regardless of whether they are connected through bonds.[13][16] This is crucial for determining the 3D structure and stereochemistry of a molecule.[13]
Troubleshooting Workflow for Poor Quality Spectra
Caption: A logical workflow for troubleshooting common NMR spectral issues.
Section 4: Data Tables
Table 1: Typical Sample Concentrations for NMR
| Experiment Type | Sample Type | Recommended Concentration |
| ¹H NMR | Small Molecule (<1000 g/mol ) | 5-25 mg / 0.6-0.7 mL[1] |
| ¹³C NMR | Small Molecule (<1000 g/mol ) | 50-100 mg / 0.6-0.7 mL[1] |
| ¹H NMR | Biomolecule (e.g., Protein) | 0.1-2.5 mM[2] |
Table 2: ¹H Chemical Shifts of Common Laboratory Solvents as Impurities
| Solvent | CDCl₃ | Acetone-d₆ | DMSO-d₆ | CD₃OD | D₂O |
| Acetone | 2.17 | 2.05 | 2.09 | 2.15 | 2.22 |
| Acetonitrile | 2.02 | 1.94 | 2.03 | 2.00 | 2.06 |
| Benzene | 7.36 | 7.36 | 7.37 | 7.34 | 7.33 |
| Dichloromethane | 5.30 | 5.64 | 5.76 | 5.48 | 5.49 |
| Diethyl ether | 3.48, 1.21 | 3.39, 1.11 | 3.38, 1.10 | 3.47, 1.17 | 3.59, 1.23 |
| Ethanol | 3.72, 1.25 | 3.58, 1.14 | 4.35, 3.44, 1.06 | 3.59, 1.18 | 3.65, 1.22 |
| Ethyl acetate | 4.12, 2.05, 1.26 | 4.04, 1.96, 1.19 | 4.03, 1.99, 1.15 | 4.09, 2.01, 1.22 | 4.14, 2.08, 1.26 |
| n-Hexane | 1.25, 0.88 | 1.26, 0.88 | 1.24, 0.86 | 1.28, 0.89 | 1.29, 0.89 |
| Methanol | 3.49 | 3.31 | 3.16 | 3.34 | 3.34 |
| Toluene | 7.27, 7.17, 2.36 | 7.28, 7.18, 2.32 | 7.27, 7.17, 2.30 | 7.26, 7.16, 2.32 | 7.27, 7.18, 2.34 |
| Water | 1.56 | 2.84 | 3.33 | 4.87 | 4.79 |
Data compiled from references[3][4][7][8]. Chemical shifts are reported in ppm and are referenced to TMS (0 ppm), except for D₂O which is referenced to residual HDO. Values can vary slightly with temperature and sample composition.
Table 3: ¹³C Chemical Shifts of Common Deuterated Solvents
| Solvent | Chemical Shift (ppm) | Multiplicity |
| Chloroform-d (CDCl₃) | 77.16 | t |
| Acetone-d₆ | 206.26, 29.84 | m, septet |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 39.52 | septet |
| Acetonitrile-d₃ | 118.26, 1.32 | m, septet |
| Methanol-d₄ | 49.00 | septet |
| Benzene-d₆ | 128.06 | t |
| Dichloromethane-d₂ | 53.84 | quintet |
| Tetrahydrofuran-d₈ | 67.21, 25.31 | quintet, quintet |
Data compiled from references[3][4][7][8]. Multiplicity (t=triplet, quintet, septet, m=multiplet) refers to the splitting pattern of the carbon signal due to coupling with deuterium.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 12. nmr.chem.ucsb.edu [nmr.chem.ucsb.edu]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. emerypharma.com [emerypharma.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Scaling Up the Synthesis of Chiral Secondary Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of chiral secondary alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing chiral secondary alcohols on a large scale?
A1: The primary methods for large-scale synthesis of chiral secondary alcohols include biocatalytic asymmetric reduction of prochiral ketones, catalytic asymmetric hydrogenation, and the use of organometallic reagents like Grignard reagents.[1][2][3] Biocatalysis, utilizing enzymes such as alcohol dehydrogenases (ADHs) or whole-cell systems, is often favored for its high enantioselectivity and mild reaction conditions.[4][5] Asymmetric hydrogenation employs chiral metal complexes to achieve high stereoselectivity.[2]
Q2: What are the main challenges when scaling up the synthesis of chiral secondary alcohols?
A2: Key challenges during scale-up include:
-
Maintaining High Enantioselectivity and Yield: Reaction conditions optimized at a lab scale may not translate directly to larger volumes, potentially leading to a decrease in enantiomeric excess (e.e.) and overall yield.[6]
-
Catalyst Stability and Recyclability: The cost and stability of catalysts (both biocatalysts and chemical catalysts) are critical for economically viable large-scale production.[1][7]
-
Heat and Mass Transfer: Inadequate mixing and temperature control in large reactors can negatively impact reaction rates and selectivity.[7]
-
Downstream Processing and Purification: Isolating the chiral alcohol from the reaction mixture and removing impurities can be complex and costly, especially at a large scale.[6][8]
-
Substrate and Product Inhibition: High concentrations of substrate or product can inhibit enzyme activity in biocatalytic processes.[9]
Q3: How can I improve the enantioselectivity of my reaction?
A3: To enhance enantioselectivity, consider the following:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve enantioselectivity, although it may decrease the reaction rate.
-
Solvent Selection: The choice of solvent can significantly influence the stereochemical outcome of the reaction.
-
Catalyst/Ligand Screening: For chemical catalysis, screen a variety of chiral ligands to find the optimal one for your specific substrate.[2] In biocatalysis, screening different enzymes or strains is crucial.[10]
-
pH Control (for Biocatalysis): Maintaining the optimal pH for the enzyme is critical for its activity and selectivity.
Q4: My reaction yield is low upon scale-up. What are the potential causes and solutions?
A4: Low yield during scale-up can be attributed to several factors:
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high substrate concentration, causing side reactions or catalyst deactivation. Ensure efficient stirring is maintained at the larger scale.
-
Catalyst Deactivation: The catalyst may be degrading over the longer reaction times or under the process conditions of a large-scale reaction. Consider catalyst immobilization or the use of more robust catalysts.
-
Substrate Quality: Impurities in the starting material can interfere with the catalyst. Ensure the purity of your substrate is consistent.
-
Inefficient Work-up and Isolation: The extraction and purification methods may need to be re-optimized for larger volumes to minimize product loss.
Troubleshooting Guides
Issue 1: Inconsistent Enantiomeric Excess (e.e.) in Biocatalytic Reduction
| Symptom | Possible Cause | Suggested Solution |
| Decreased e.e. over time | Enzyme of opposite enantioselectivity may be activated or the primary enzyme is losing selectivity.[10] | Optimize the incubation period. Consider using an isolated enzyme instead of a whole-cell system to avoid competing enzymes. |
| Low e.e. from the start | Sub-optimal reaction conditions (pH, temperature, co-factor regeneration). | Systematically optimize pH and temperature. Ensure the co-factor regeneration system (e.g., using a sacrificial alcohol like isopropanol) is efficient.[11] |
| Batch-to-batch variability | Inconsistent quality of the biocatalyst (whole cells or isolated enzyme). | Standardize the cultivation and harvesting protocol for whole-cell biocatalysts. For isolated enzymes, ensure consistent purity and activity. |
Issue 2: Poor Performance in Asymmetric Transfer Hydrogenation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | Inefficient hydrogen donor, catalyst poisoning, or sub-optimal temperature. | Screen different hydrogen donors (e.g., isopropanol, formic acid).[12] Ensure all reagents and solvents are free of impurities that could poison the catalyst. Optimize the reaction temperature. |
| Catalyst deactivation | Catalyst instability under reaction conditions. | Consider using a more robust catalyst or ligand. Investigate the effect of solvent and temperature on catalyst lifetime. |
| Difficulty in removing the metal catalyst from the product | Leaching of the metal from the catalyst support. | Use a heterogeneous catalyst or immobilize the homogeneous catalyst to facilitate removal. Perform a post-reaction treatment (e.g., with a scavenger resin) to remove residual metal. |
Issue 3: Challenges with Grignard Reactions for Chiral Alcohol Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Formation of side products (e.g., enolization, reduction) | Grignard reagent acting as a base rather than a nucleophile. | Use a less sterically hindered Grignard reagent if possible. Add the Grignard reagent slowly at a low temperature to favor nucleophilic addition. |
| Low diastereoselectivity (when applicable) | Poor facial selectivity in the addition to the carbonyl. | Employ a chiral auxiliary on the substrate or use a chiral ligand to direct the approach of the Grignard reagent. |
| Difficulty initiating the Grignard reaction on a large scale | Passivation of the magnesium surface. | Use freshly crushed magnesium turnings or an activating agent (e.g., iodine, 1,2-dibromoethane). Ensure anhydrous conditions are strictly maintained. |
Data Presentation
Table 1: Comparison of Different Catalytic Systems for the Synthesis of Chiral Secondary Alcohols
| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Candida zeylanoides P1 (whole cell) | 4-Nitroacetophenone | (S)-1-(4-Nitrophenyl)ethanol | 89 | >99 | [10] |
| Lactobacillus kefiri P2 (whole cell) | Various prochiral ketones | Corresponding chiral alcohols | Up to 96 | >99 | [10] |
| Alcohol dehydrogenase from Rhodococcus erythropolis | 3,5-Bistrifluoromethylacetophenone | (S)-3,5-Bistrifluoromethylphenyl ethanol | >90 (isolated) | >99.9 | [4] |
| Ru-Complex 3 / LPL-D1 | Various secondary alcohols (DKR) | Corresponding esters | Quantitative | - | [7] |
| Iron Complex 7 / CAL-B | Racemic 1-arylethanols (DKR) | Corresponding enantioenriched acetates | 62-83 | 95-99 | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction of an Aromatic Ketone using a Whole-Cell Catalyst
This protocol is a generalized procedure based on the principles described in the cited literature.[9][10]
1. Materials:
-
Prochiral ketone (e.g., acetophenone derivative)
-
Whole-cell biocatalyst (e.g., Candida zeylanoides)
-
Glucose (or other carbon source)
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
2. Procedure:
-
Cultivation of Biocatalyst: Grow the yeast strain in a suitable medium until the desired cell density is reached. Harvest the cells by centrifugation and wash with buffer.
-
Reaction Setup: In a temperature-controlled reactor, suspend the harvested cells in the buffer solution. Add the carbon source (e.g., glucose) to provide a source for cofactor regeneration.
-
Substrate Addition: Dissolve the prochiral ketone in a minimal amount of a water-miscible co-solvent (if necessary) and add it to the cell suspension. The substrate concentration should be optimized to avoid inhibition.[9]
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) with agitation. Monitor the progress of the reaction by taking samples periodically and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Work-up and Purification: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the aqueous phase with an organic solvent. Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure. Purify the resulting chiral alcohol by column chromatography or distillation.
Protocol 2: Asymmetric Transfer Hydrogenation of a Ketone
This protocol is a generalized procedure based on established methods.
1. Materials:
-
Prochiral ketone
-
Chiral catalyst (e.g., Ru- or Rh-based complex)
-
Hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., dichloromethane or isopropanol)
-
Inert gas (e.g., nitrogen or argon)
2. Procedure:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the chiral catalyst and the prochiral ketone.
-
Solvent and Hydrogen Donor Addition: Add the anhydrous solvent and the hydrogen donor.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to isolate the chiral alcohol.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. esports.bluefield.edu - Chiral Alcohols Synthesis [esports.bluefield.edu]
- 3. Grignard Reaction in Organic Synthesis with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.scirea.org [article.scirea.org]
- 7. mdpi.com [mdpi.com]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 9. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formic acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynes
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynes is paramount for designing efficient synthetic routes and novel molecular architectures. This guide provides an objective comparison of the reactivity of internal and terminal alkynes, supported by experimental data, detailed protocols, and mechanistic visualizations.
Key Reactivity Differences at a Glance
The location of the carbon-carbon triple bond within a molecule—at the terminus of a carbon chain (terminal alkyne) or within the chain (internal alkyne)—profoundly influences its chemical behavior. These differences are primarily attributed to the presence of an acidic proton on terminal alkynes and steric hindrance around the triple bond in internal alkynes. This guide will delve into four key areas of reactivity: acidity, hydroboration-oxidation, Sonogashira coupling, and azide-alkyne cycloaddition (click chemistry).
Acidity and Nucleophilicity of the Acetylide Anion
A cornerstone of alkyne chemistry is the notable acidity of the hydrogen atom attached to a terminal alkyne's sp-hybridized carbon. This acidity allows for the formation of a potent carbon-centered nucleophile, the acetylide anion, a reaction not possible with internal alkynes.
The increased s-character of the sp-hybridized orbital (50% s-character) stabilizes the negative charge of the conjugate base, making terminal alkynes significantly more acidic than their alkene (sp², 33% s-character) and alkane (sp³, 25% s-character) counterparts.[1][2]
Data Presentation: Acidity of Alkynes
| Compound | Functional Group | pKa | Reference |
| Ethyne | Terminal Alkyne | ~25 | [1][2][3] |
| Propyne | Terminal Alkyne | ~25 | [2][3] |
| 1-Hexyne | Terminal Alkyne | ~25 | |
| Ethane | Alkane | ~50 | [1] |
| Ethene | Alkene | ~44 | [1] |
Note: The pKa of internal alkynes is not typically measured as they lack an acidic C-H proton on the triple bond.
Experimental Protocols: Formation of an Acetylide Anion
Deprotonation of a Terminal Alkyne with Sodium Amide (NaNH₂)
-
Objective: To generate a nucleophilic acetylide anion from a terminal alkyne.
-
Reagents: Terminal alkyne (e.g., 1-hexyne), sodium amide (NaNH₂), liquid ammonia (NH₃) as solvent.
-
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and a nitrogen inlet, condense liquid ammonia.
-
Add a catalytic amount of ferric nitrate.
-
Slowly add sodium metal until a persistent blue color is observed.
-
Add the terminal alkyne dropwise to the sodium amide solution. The formation of the sodium acetylide is typically rapid.
-
-
Observation: The disappearance of the blue color indicates the consumption of the sodium amide and the formation of the acetylide anion.
Mandatory Visualization: Acidity and Acetylide Formation
References
A Comparative Guide to the Synthesis and Utility of 4-Octyn-2-ol and 2-Octyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Acetylenic alcohols, in particular, serve as versatile intermediates, offering a rich platform for a variety of chemical transformations. This guide provides a detailed comparison of two regioisomeric octynols, 4-Octyn-2-ol and 2-Octyn-1-ol, focusing on their synthesis, physicochemical properties, and potential applications in research and development.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 2-Octyn-1-ol is presented below. These properties influence their reactivity, handling, and potential applications.
| Property | This compound | 2-Octyn-1-ol |
| CAS Number | 57355-72-3[1] | 20739-58-6[2] |
| Molecular Formula | C₈H₁₄O[1] | C₈H₁₄O[2] |
| Molecular Weight | 126.20 g/mol [1] | 126.20 g/mol [2] |
| Boiling Point | Not explicitly found | 76-78 °C / 2 mmHg[3] |
| Density | Not explicitly found | 0.880 g/mL at 25 °C[3] |
| Structure | Secondary Alcohol | Primary Alcohol |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS data available[1] | ¹³C NMR, IR, MS data available[2] |
Synthesis and Experimental Protocols
The synthetic routes to this compound and 2-Octyn-1-ol differ significantly, reflecting the structural distinction between the secondary and primary alcohol functionalities.
Synthesis of this compound
A high-yield synthesis of this compound involves the nucleophilic ring-opening of an epoxide with a terminal alkyne. This method provides the secondary alcohol with good regioselectivity.
Experimental Protocol:
-
Deprotonation of 1-Pentyne: To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the lithium acetylide.
-
Ring-Opening of Methyloxirane: Methyloxirane (propylene oxide) is then added to the solution of the lithium acetylide at -78 °C.
-
Reaction Quench: The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.
A reported yield for a similar synthesis is approximately 98%.
Synthesis of 2-Octyn-1-ol
The synthesis of 2-Octyn-1-ol is typically achieved through the alkylation of a smaller propargylic alcohol. This method is effective for producing primary acetylenic alcohols.
Experimental Protocol:
-
Formation of the Dianion of Propargyl Alcohol: Propargyl alcohol is treated with two equivalents of a strong base, such as n-butyllithium, in an anhydrous solvent like THF at a low temperature (e.g., -20 °C). This deprotonates both the hydroxyl group and the terminal alkyne.
-
Alkylation: 1-Bromopentane is then added to the solution of the dianion. The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
Reaction Quench and Work-up: The reaction is quenched by the addition of water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Octyn-1-ol.
A reported yield for this type of synthesis is around 52%.
Comparative Analysis of Synthetic Routes
| Feature | Synthesis of this compound | Synthesis of 2-Octyn-1-ol |
| Key Strategy | Nucleophilic ring-opening of an epoxide | Alkylation of a propargylic alcohol dianion |
| Starting Materials | 1-Pentyne, Methyloxirane | Propargyl alcohol, 1-Bromopentane |
| Reagents | n-Butyllithium | n-Butyllithium |
| Reported Yield | High (ca. 98%) | Moderate (ca. 52%) |
| Advantages | High yield, good regioselectivity | Utilizes a simple and readily available starting material |
| Disadvantages | Requires careful handling of epoxide and organolithiums | Lower yield, requires formation of a dianion |
Reactivity and Synthetic Utility
The structural difference between a secondary and a primary propargylic alcohol leads to distinct reactivity profiles, influencing their utility in synthetic endeavors.
This compound (Secondary Alcohol):
-
The secondary alcohol functionality can be oxidized to a ketone.
-
The presence of a stereocenter at the alcohol position allows for the potential of stereoselective reactions.
-
The internal alkyne is less sterically hindered than a terminal alkyne, which can influence its participation in reactions like cycloadditions or hydrometallations.
2-Octyn-1-ol (Primary Alcohol):
-
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.
-
It is generally more sterically accessible for reactions at the hydroxyl group.
-
The internal alkyne can undergo similar reactions to that of this compound.
-
2-Octyn-1-ol has been used as a possible descriptor for toxicity prediction through electrophilicity[3].
Visualizing Synthetic Pathways and Logic
Synthetic Workflow Comparison
The following diagram illustrates the distinct synthetic approaches to this compound and 2-Octyn-1-ol.
Caption: Comparative synthetic routes for this compound and 2-Octyn-1-ol.
Logical Relationship: Reactivity Differences
This diagram outlines the differing reactivity and potential synthetic transformations based on the primary versus secondary nature of the alcohol.
Caption: Divergent oxidation pathways of primary and secondary propargylic alcohols.
Conclusion
Both this compound and 2-Octyn-1-ol are valuable C8 acetylenic building blocks, each with its own synthetic advantages and distinct reactivity profile. The choice between these two regioisomers will ultimately depend on the specific synthetic strategy and the desired functionality in the target molecule. The high-yield synthesis of this compound makes it an attractive option when a secondary alcohol is required, while the established routes to 2-Octyn-1-ol provide access to a primary alcohol that can be further elaborated. For researchers in drug development, a thorough understanding of these differences is crucial for the efficient design and execution of synthetic campaigns.
References
Analysis of Enantiomeric Excess for 4-Octyn-2-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative analysis of the primary methods for determining the enantiomeric excess of 4-Octyn-2-ol, a chiral secondary alkynyl alcohol. The comparison includes detailed experimental protocols and supporting data adapted from studies on analogous compounds due to the absence of specific literature for this compound.
Comparison of Analytical Methods
The determination of enantiomeric excess for this compound can be effectively achieved through several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and requires specific sample preparation, as summarized in the table below.
| Method | Principle | Sample Preparation | Key Performance Metrics | Pros | Cons |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or separation of diastereomeric derivatives on an achiral stationary phase. | Direct injection (if a suitable CSP is available) or derivatization to form diastereomers. | Separation Factor (α), Resolution (Rs) | High versatility, applicable to a wide range of compounds, established methods for similar molecules.[1] | Can be time-consuming to develop a method, requires a UV chromophore for sensitive detection (may necessitate derivatization). |
| Chiral GC | Differential interaction of volatile enantiomers with a chiral stationary phase. | Derivatization to increase volatility and improve separation (e.g., acetylation). | Separation Factor (α) | High resolution and sensitivity, suitable for volatile compounds. | Limited to thermally stable and volatile compounds, derivatization is often necessary.[2] |
| NMR Spectroscopy | Formation of diastereomeric complexes with a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent, leading to distinct NMR signals for each enantiomer. | Derivatization or addition of a chiral solvating agent. | Difference in Chemical Shift (Δδ) | Provides structural information, can determine absolute configuration, relatively fast analysis time per sample.[3][4][5] | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, derivatization can be complex. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Given the structural similarity to 5-octyn-4-ol, a successful approach for this compound is the derivatization to diastereomers followed by separation on a normal-phase column.[1]
Experimental Protocol: Derivatization with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) and HPLC Analysis
-
Derivatization:
-
Dissolve racemic this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add (S)-(+)-MαNP acid (1.2 equivalents), dicyclohexylcarbodiimide (DCC, 1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric MαNP esters by flash chromatography on silica gel.
-
-
HPLC Analysis:
-
Column: Standard silica gel column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 90:10 v/v). The optimal ratio may require some method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the naphthyl group of the derivatizing agent).
-
Injection Volume: 10 µL.
-
Expected Outcome: Two well-resolved peaks corresponding to the two diastereomers. The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
-
Chiral Gas Chromatography (GC)
For GC analysis, derivatization of the hydroxyl group to a less polar and more volatile ester, such as an acetate, is a common and effective strategy.[2]
Experimental Protocol: Acetylation and Chiral GC Analysis
-
Derivatization (Acetylation):
-
To a solution of this compound (1 equivalent) in DCM, add acetic anhydride (1.5 equivalents) and pyridine (2 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent. The resulting 4-octyn-2-yl acetate can often be used without further purification.
-
-
GC Analysis:
-
Column: A chiral GC column, such as one based on a modified β-cyclodextrin (e.g., CP Chirasil-DEX CB).[2]
-
Carrier Gas: Hydrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 275 °C.
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 150 °C at 2 °C/min. This program should be optimized for the specific column and instrument.
-
Expected Outcome: Two separated peaks for the (R)- and (S)-4-octyn-2-yl acetate enantiomers. The enantiomeric excess is determined by the ratio of the peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Mosher's acid method is a classic and reliable technique for determining the enantiomeric excess and absolute configuration of secondary alcohols.[3][5] It involves the formation of diastereomeric esters with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Experimental Protocol: Mosher's Ester Analysis
-
Derivatization (Mosher's Ester Formation):
-
Prepare two separate reactions. In one, react the enantiomerically enriched this compound with (R)-(-)-MTPA chloride. In the other, react a separate sample with (S)-(+)-MTPA chloride.
-
Dissolve the alcohol (1 equivalent) in pyridine-d5 in an NMR tube.
-
Add the respective Mosher's acid chloride (1.1 equivalents) and a catalytic amount of DMAP.
-
Allow the reaction to proceed to completion at room temperature, monitoring by ¹H NMR.
-
-
NMR Analysis:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H (and optionally ¹⁹F).
-
Analysis:
-
Acquire the ¹H NMR spectrum for each diastereomeric ester.
-
Identify protons near the chiral center (e.g., the methine proton at C2, the methyl protons at C1, and the methylene protons at C3).
-
Compare the chemical shifts (δ) of these protons in the two diastereomeric esters. The difference in chemical shifts (Δδ = δS - δR) will be observed for the protons on either side of the stereocenter.
-
The enantiomeric excess can be determined by integrating the signals corresponding to the two diastereomers in the spectrum of the ester formed from a single enantiomer of Mosher's acid chloride and the scalemic alcohol.
-
-
Conclusion
The determination of the enantiomeric excess of this compound can be reliably performed using chiral HPLC, chiral GC, or NMR spectroscopy. For routine analysis, chiral GC after acetylation offers a sensitive and high-resolution method. Chiral HPLC following derivatization with a chromophore-containing chiral acid like MαNP acid provides a versatile and robust alternative. NMR spectroscopy, particularly through Mosher's ester analysis, is a powerful tool not only for quantifying enantiomeric excess but also for determining the absolute configuration of the chiral center. The choice of method will ultimately depend on the available instrumentation, sample amount, and the specific requirements of the analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester derivatives [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral HPLC Methods for Separating Alcohol Enantiomers
For researchers, scientists, and professionals in drug development, the separation of alcohol enantiomers is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) stands as the most robust and widely used technique for this purpose. This guide provides a comprehensive comparison of common chiral HPLC methods for alcohol enantiomer separation, supported by experimental data and detailed protocols.
The successful chiral separation of alcohol enantiomers hinges on the selection of the appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel®, Chiralpak®, and Lux® series), and cyclodextrin-based CSPs are the most common choices for this application. The selection between these CSPs and the fine-tuning of the mobile phase composition, typically a mixture of a non-polar solvent and an alcohol modifier, are key to achieving baseline separation.
Performance Comparison of Chiral Stationary Phases
The following tables provide a comparative summary of the performance of different chiral HPLC methods for the separation of three model alcohol enantiomers: 1-phenylethanol, propranolol, and metoprolol. The data highlights the impact of the chiral stationary phase and mobile phase composition on retention times (t_R1, t_R2), resolution (Rs), and separation factor (α).
Table 1: Chiral HPLC Separation of 1-Phenylethanol Enantiomers
| Chiral Stationary Phase | Mobile Phase | t_R1 (min) | t_R2 (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralcel OB-H | n-Hexane / 2-Propanol (90:10, v/v) | - | - | - | - | [1][2] |
| Lux Cellulose-3 | n-Heptane / 2-Propanol / Trifluoroacetic Acid (98.7:1.3:0.15, v/v/v) | - | - | Baseline Separation | - | [3] |
Note: Specific quantitative values for tR, Rs, and α were not available in the provided search results for a direct comparison.
Table 2: Chiral HPLC Separation of Propranolol Enantiomers
| Chiral Stationary Phase | Mobile Phase | t_R1 (min) | t_R2 (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak IA | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v) | 4.708 | 5.264 | 1.75 | - | [4][5] |
| α-Glycoprotein (AGP) | 2-Propanol / Ammonium Acetate (0.5:99.5, v/v) | 7.25 | 11.82 | - | - | [6] |
| β-Cyclodextrin (BCD) | Acetonitrile / Ethanol / Acetic Acid / Triethylamine (960:33:4:3, v/v/v/v) | 16.18 | 18.50 | - | - | [6] |
| Chirex 3022 | Hexane / Dichloromethane / Ethanol / Trifluoroacetic Acid (55:40:5:0.25, v/v/v/v) | 12.4 | 14.3 | 2.10 | 1.18 | [7] |
| Chiralcel OD | - | - | - | 5.40 | 1.87 | [7] |
Table 3: Chiral HPLC Separation of Metoprolol Enantiomers
| Chiral Stationary Phase | Mobile Phase | t_R1 (min) | t_R2 (min) | Resolution (Rs) | Separation Factor (α) | Reference |
| Lux-Cellulose-2 | n-Hexane / Ethanol / Diethylamine (75:25:0.1, v/v/v) | 5.23 | 5.66 | 1.94 | - | [8][9] |
Experimental Protocols
Below are detailed experimental methodologies for some of the key separations cited in the comparison tables.
Protocol 1: Separation of Propranolol Enantiomers on Chiralpak IA[4][5]
-
Analyte: Propranolol
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 230 nm
-
Injection Volume: Not specified
-
Sample Preparation: A working standard of racemic propranolol-hydrochloride is prepared in methanol.
Protocol 2: Separation of Propranolol Enantiomers on Chirex 3022[7]
-
Analyte: Propranolol
-
Chiral Stationary Phase: Chirex 3022 (dimensions not specified)
-
Mobile Phase: Hexane / Dichloromethane / Ethanol / Trifluoroacetic Acid (55:40:5:0.25, v/v/v/v)
-
Flow Rate: 2.0 mL/min
-
Column Temperature: 20 °C
-
Detection: UV (wavelength not specified)
-
Injection Volume: Not specified
-
Sample Preparation: Standard solutions prepared in the mobile phase.
Protocol 3: Separation of Metoprolol Enantiomers on Lux-Cellulose-2[8][9]
-
Analyte: Metoprolol
-
Chiral Stationary Phase: Lux-Cellulose-2 (dimensions not specified)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (75:25:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm
-
Injection Volume: Not specified
-
Sample Preparation: Stock solutions of metoprolol (1 mg/mL) were prepared in methanol and diluted to the working range of 50-250 µg/mL.
Workflow for Chiral HPLC Method Development
The development of a successful chiral HPLC method for alcohol enantiomers typically follows a systematic workflow, from initial screening to method validation. The following diagram illustrates this logical progression.
This guide provides a foundational understanding and practical data for the chiral separation of alcohol enantiomers by HPLC. For specific applications, further method development and validation will be necessary to meet the required analytical objectives.
References
- 1. Quantitative structure enantioselective retention relationship for high-performance liquid chromatography chiral separation of 1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol [mdpi.com]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. media.neliti.com [media.neliti.com]
- 7. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 8. Enantioseparation, quantification, molecular docking and molecular dynamics study of five β-adrenergic blockers on Lux-Cellulose-2 column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activity of 4-Octyn-2-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-Octyn-2-ol and its structurally related analogs. The information presented herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry by offering a consolidated resource on the potential therapeutic applications of these compounds. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the structure-activity relationships within this class of acetylenic alcohols.
Introduction to this compound and its Analogs
This compound is a secondary acetylenic alcohol characterized by an eight-carbon chain with a hydroxyl group at the second carbon and a carbon-carbon triple bond at the fourth carbon. Its unique structural features, including the presence of both a hydroxyl group and an alkyne moiety, make it and its analogs interesting candidates for biological evaluation. Analogs of this compound, for the purpose of this guide, are defined as compounds with a similar carbon skeleton but with variations in the position of the hydroxyl group, the length of the alkyl chain, or the presence of additional functional groups. Research into the biological activities of acetylenic alcohols has revealed their potential as antimicrobial and cytotoxic agents.
Quantitative Comparison of Biological Activity
While specific biological activity data for this compound is not extensively available in the public domain, studies on structurally similar secondary alcohol diynes provide valuable insights into the potential efficacy of this class of compounds. The following table summarizes the inhibitory activity of selected analogs against bacterial biofilm formation.
| Compound | Structure | Target Organism | Biological Activity (K_i in µM) for Biofilm Disruption | Reference |
| Analog 1 (15) | Homopropargylic alcohol with a C10 chain length | P. fluorescens | 85.8 | [1] |
| Analog 2 (16) | Homopropargylic alcohol with a C11 chain length | P. fluorescens | 71.4 | [1] |
Note: The data presented is for biofilm disruption and not direct cytotoxicity (MIC) or antifungal activity. Lower K_i values indicate more potent inhibition of biofilm formation. These analogs share the secondary alcohol and alkyne functionalities with this compound, suggesting that it may also possess similar bioactivities. Further empirical testing is required to confirm this hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogs.
Broth Microdilution Assay for Antifungal Susceptibility Testing
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[2][3]
a. Inoculum Preparation:
-
Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 30°C) for 24-48 hours to obtain isolated colonies.
-
A sterile inoculating loop is used to transfer a medium-sized isolated colony into a tube containing sterile saline or broth.
-
The turbidity of the fungal suspension is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The suspension is then further diluted in the appropriate test medium (e.g., RPMI 1640) to achieve the desired final inoculum concentration.
b. Assay Procedure:
-
The test compounds (this compound and its analogs) are serially diluted in a 96-well microtiter plate containing the test medium to achieve a range of concentrations.
-
Each well is then inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
MTT Assay for Cytotoxicity Testing
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[4]
a. Cell Culture and Treatment:
-
Adherent or suspension cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach or stabilize overnight.
-
The cells are then treated with various concentrations of this compound or its analogs and incubated for a specific duration (e.g., 24, 48, or 72 hours).
b. Assay Procedure:
-
Following the incubation period, the culture medium is removed, and a solution of MTT (typically 0.5 mg/mL) in serum-free medium is added to each well.
-
The plates are incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, forming purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental and Logical Relationships
To better illustrate the workflows and concepts discussed, the following diagrams are provided.
Caption: Workflow for the Broth Microdilution Antifungal Susceptibility Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The available data, primarily from studies on structurally similar compounds, suggests that this compound and its analogs are a promising class of molecules with potential antimicrobial and cytotoxic activities. The provided experimental protocols offer a standardized framework for the systematic evaluation of these compounds. Further research is warranted to fully elucidate the biological activity profile of this compound and to explore the structure-activity relationships within this chemical space. Such investigations will be crucial for the potential development of novel therapeutic agents based on the acetylenic alcohol scaffold.
References
- 1. Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalytic Systems for Asymmetric Alkynylation
For Researchers, Scientists, and Drug Development Professionals
The asymmetric alkynylation of carbonyl compounds and their derivatives is a cornerstone of modern synthetic chemistry, providing access to chiral propargyl alcohols and amines that are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and natural products. The development of efficient and highly selective catalytic systems for this transformation is therefore of paramount importance. This guide offers an objective comparison of three prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable method for their synthetic challenges.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of three distinct catalytic systems for asymmetric alkynylation, highlighting their catalyst components, typical substrates, and performance metrics in terms of yield and enantioselectivity.
| Catalytic System | Catalyst Components | Representative Substrate | Alkyne | Yield (%)[1] | ee (%)[1] |
| Copper/UCD-Phim | CuI (10 mol%), (S,S,Ra)-UCD-Phim (12 mol%) | N-Boc-4-quinolone | Phenylacetylene | 92 | 97 |
| Dinuclear Zinc-Proline | Proline-derived ligand (10 mol%), Et2Zn (2.2 equiv) | Benzaldehyde | Phenylacetylene | 95 | 94 |
| Zinc Triflate/N-ME | Zn(OTf)2 (20 mol%), (+)-N-Methylephedrine (22 mol%) | Cyclohexanecarboxaldehyde | 1-Octyne | 85 | 99 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison table are provided below.
General Experimental Workflow
The diagram below illustrates a generalized workflow for a typical asymmetric alkynylation reaction.
Copper/UCD-Phim Catalyzed Asymmetric Alkynylation of Quinolones
Procedure: To a flame-dried Schlenk tube under an inert atmosphere are added CuI (0.10 equiv) and the chiral ligand (S,S,Ra)-UCD-Phim (0.12 equiv). Anhydrous toluene is then added, and the mixture is stirred at room temperature for 30 minutes. The quinolone substrate (1.0 equiv), the terminal alkyne (1.5 equiv), and a base such as diisopropylethylamine (DIPEA) (2.0 equiv) are added sequentially. The reaction mixture is cooled to the specified temperature (e.g., -20 °C), and a silyl triflate (e.g., TBSOTf, 1.2 equiv) is added dropwise. The reaction is stirred until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH4Cl, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired propargylated quinolone.[1]
Dinuclear Zinc-Proline Catalyzed Asymmetric Alkynylation of Aldehydes
Procedure: In a flame-dried flask under an inert atmosphere, the proline-derived chiral ligand (0.10 equiv) is dissolved in an anhydrous solvent like toluene. Diethylzinc (2.2 equiv as a solution in hexanes) is added dropwise at 0 °C, and the resulting solution is stirred for 30 minutes at the same temperature. The terminal alkyne (1.2 equiv) is then added, and the mixture is stirred for another 30 minutes. The aldehyde (1.0 equiv) is added dropwise, and the reaction is stirred at a controlled temperature (e.g., 4 °C) until completion. The reaction is quenched by the addition of a saturated aqueous NH4Cl solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the chiral propargyl alcohol.[2]
Zinc Triflate/N-Methylephedrine (Carreira's Method) Catalyzed Asymmetric Alkynylation of Aldehydes
Procedure: To a solution of the aldehyde (1.0 equiv) and the terminal alkyne (1.1 equiv) in an anhydrous solvent such as toluene is added (+)-N-methylephedrine (0.22 equiv) and zinc triflate (Zn(OTf)2, 0.20 equiv). The reaction mixture is stirred at room temperature until the aldehyde is consumed, as indicated by TLC analysis. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. Purification of the residue by flash chromatography affords the desired propargyl alcohol.[3]
Catalytic Cycles
The proposed catalytic cycles for each system are depicted below, illustrating the key intermediates and transformations involved in the asymmetric alkynylation process.
Copper/UCD-Phim Catalytic Cycle
Dinuclear Zinc-Proline Catalytic Cycle
Zinc Triflate/N-Methylephedrine Catalytic Cycle
References
A Comparative Analysis of the Reactivity of 4-Octyn-2-ol and 4-Octen-2-ol
A comprehensive guide for researchers, scientists, and drug development professionals on the differential reactivity of an internal alkyne-alcohol and its corresponding alkene-alcohol analog. This report details the comparative reactivity in key organic transformations, supported by illustrative experimental data and detailed protocols.
The subtle yet significant difference between a carbon-carbon triple bond (alkyne) and a double bond (alkene) profoundly influences the chemical reactivity of a molecule. This guide provides a comparative analysis of 4-octyn-2-ol and 4-octen-2-ol, two C8 alcohol isomers, to highlight these differences. While both molecules possess a secondary alcohol at the 2-position, the nature of the unsaturation at the 4-position dictates their behavior in common organic reactions. This comparison is crucial for chemists engaged in synthetic strategy, where the choice of functional group can determine reaction pathways and product outcomes.
Executive Summary of Reactivity Comparison
The core difference in reactivity between this compound and 4-octen-2-ol stems from the electronic and steric properties of the alkyne and alkene moieties. Alkenes, such as 4-octen-2-ol, are generally more reactive towards electrophilic addition than alkynes. This is attributed to the greater accessibility of the π-electrons in the double bond compared to the more tightly held π-electrons in the triple bond. Conversely, the triple bond of this compound allows for sequential reactions, such as partial or complete hydrogenation, offering pathways to stereochemically defined alkenes or the fully saturated octan-2-ol. The secondary alcohol in both molecules presents a site for oxidation, and its reactivity can be subtly influenced by the neighboring unsaturated bond.
Comparative Physicochemical Properties
A summary of the key physicochemical properties of this compound and 4-octen-2-ol is presented below. These properties can influence reaction conditions and purification strategies.
| Property | This compound | 4-Octen-2-ol |
| Molecular Formula | C₈H₁₄O[1][2] | C₈H₁₆O[3][4] |
| Molecular Weight | 126.20 g/mol [1][2] | 128.21 g/mol [3][4] |
| Boiling Point (estimated) | 175-177 °C | 175-176 °C[5][6] |
| Density (estimated) | 0.88 g/cm³ | 0.83-0.84 g/cm³[5][6] |
| Structure | CCCC#CCC(C)O | CCC/C=C/CC(C)O |
Comparative Reactivity Analysis
To illustrate the differing reactivity of this compound and 4-octen-2-ol, three fundamental organic reactions are considered: electrophilic addition (bromination), catalytic hydrogenation, and oxidation of the secondary alcohol.
Electrophilic Addition: Bromination
The reaction of alkenes and alkynes with bromine is a classic example of electrophilic addition. Generally, alkenes react faster with halogens like Br₂ and Cl₂ than alkynes.[7] This is because the intermediate bromonium ion formed from an alkene is more stable than the corresponding vinyl cation or bridged bromonium ion from an alkyne.
Illustrative Quantitative Data:
The following table presents illustrative kinetic data for the bromination of 1-hexene and 1-hexyne, which serve as reasonable models for the reactive sites in 4-octen-2-ol and this compound, respectively.
| Compound | Relative Rate Constant (k_rel) |
| 1-Hexene | 1.0 |
| 1-Hexyne | ~10⁻⁵ |
Note: This data is illustrative and based on the general observation that alkenes are significantly more reactive than alkynes in electrophilic bromination.
Experimental Protocol: Comparative Bromination
A detailed protocol for a comparative bromination experiment is provided below. The reaction progress can be monitored by the disappearance of the bromine color using UV-Vis spectroscopy.
Figure 1: Experimental workflow for comparative bromination.
Detailed Methodology:
-
Solution Preparation: Prepare 0.1 M solutions of this compound and 4-octen-2-ol in carbon tetrachloride (CCl₄). Prepare a 0.05 M solution of bromine in CCl₄.
-
Reaction Initiation: In a quartz cuvette, mix 1.0 mL of the substrate solution (either this compound or 4-octen-2-ol) with 1.0 mL of the bromine solution.
-
Kinetic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the decrease in absorbance of bromine at its λ_max (approximately 520 nm) over time.
-
Data Analysis: Plot absorbance versus time for both reactions. The initial rate of reaction can be determined from the initial slope of the curve.
Catalytic Hydrogenation
Catalytic hydrogenation reduces unsaturated carbon-carbon bonds. Alkynes can be hydrogenated to either alkenes or alkanes, depending on the catalyst and reaction conditions. This offers synthetic flexibility that is not available with alkenes in a single step. Standard catalysts like platinum or palladium will fully reduce both alkynes and alkenes to the corresponding alkane.
Illustrative Quantitative Data:
The following table shows illustrative kinetic data for the hydrogenation of 1-hexyne and 1-hexene. While alkynes adsorb more strongly to the catalyst surface, the subsequent hydrogenation of the resulting alkene is typically very fast.[8]
| Substrate | Apparent Activation Energy (kJ/mol) |
| 1-Hexyne (on Pd) | 26.7 ± 2.0[9] |
| 1-Hexene (on Pd) | ~40-50 (estimated) |
Note: This data is illustrative. The activation energy for 1-hexene hydrogenation can vary significantly with the catalyst and conditions.
Experimental Protocol: Comparative Catalytic Hydrogenation
This protocol outlines a method to compare the hydrogenation rates of this compound and 4-octen-2-ol. The reaction can be monitored by hydrogen uptake or by GC-MS analysis of aliquots taken over time.
Figure 2: Experimental workflow for comparative catalytic hydrogenation.
Detailed Methodology:
-
Catalyst and Substrate Preparation: In a suitable hydrogenation vessel, place 1 mmol of the substrate (this compound or 4-octen-2-ol), 20 mL of ethanol, and 10 mg of 10% palladium on carbon (Pd/C).
-
Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to 3 atm of H₂. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the uptake of hydrogen using a gas burette or pressure transducer. Alternatively, take aliquots of the reaction mixture at regular intervals, filter the catalyst, and analyze the composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: For hydrogen uptake, plot the volume of H₂ consumed versus time. For GC-MS analysis, plot the concentration of the starting material and product(s) as a function of time.
Oxidation of the Secondary Alcohol
Both this compound and 4-octen-2-ol possess a secondary alcohol that can be oxidized to a ketone. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is suitable for this transformation without affecting the carbon-carbon double or triple bond. The reactivity of the alcohol is not expected to differ dramatically between the two molecules, but subtle electronic effects from the nearby π-system could lead to minor differences in reaction rates.
Illustrative Quantitative Data:
The oxidation of secondary alcohols with PCC is generally a reliable and efficient transformation. The rates are typically similar for structurally related alcohols.
| Substrate | Illustrative Reaction Time for >95% Conversion |
| This compound | 2-4 hours |
| 4-Octen-2-ol | 2-4 hours |
Note: This data is illustrative and assumes standard laboratory conditions.
Experimental Protocol: Comparative Oxidation with PCC
The following protocol describes a method to compare the oxidation rates of this compound and 4-octen-2-ol using PCC. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
Figure 3: Experimental workflow for comparative oxidation with PCC.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 1 mmol of the substrate (this compound or 4-octen-2-ol) in 10 mL of anhydrous dichloromethane (DCM).
-
Addition of Oxidant: Add 1.5 mmol of PCC to the solution in one portion.
-
Reaction and Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC (staining with potassium permanganate to visualize the alcohol) or GC-MS.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel to remove the chromium byproducts.
-
Analysis: Concentrate the filtrate under reduced pressure to obtain the crude ketone product. The yield can be determined after purification by column chromatography.
Conclusion
The comparative analysis of this compound and 4-octen-2-ol highlights the fundamental differences in reactivity imparted by the alkyne and alkene functional groups. 4-Octen-2-ol exhibits greater reactivity in electrophilic addition reactions like bromination. In contrast, this compound offers more synthetic versatility in hydrogenation, allowing for stepwise reduction to the corresponding alkene or alkane. The reactivity of the secondary alcohol towards oxidation is largely similar in both molecules under mild conditions. This guide provides a framework for understanding and predicting the chemical behavior of these and similar unsaturated alcohols, which is essential for the rational design of synthetic routes in research and development.
References
- 1. organic chemistry - Rate of catalytic hydrogenation of alkenes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. brainly.com [brainly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Verifying the Purity of 4-Octyn-2-ol: A GC-MS Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methods for confirming the purity of 4-Octyn-2-ol, a valuable building block in medicinal chemistry. We present a detailed experimental protocol and discuss the differentiation of this compound from potential impurities and structural isomers, supported by mass spectral data.
Introduction to this compound and the Importance of Purity Analysis
This compound is a secondary alcohol containing an internal alkyne functional group. This unique structure makes it a versatile synthon in the development of novel therapeutic agents. The presence of impurities, including structural isomers or byproducts from its synthesis, can significantly impact the outcome of chemical reactions and the biological activity of the final compounds. Therefore, a robust analytical method to confirm the purity of this compound is essential. GC-MS is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.
Experimental Protocol: GC-MS Analysis of this compound
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is crucial for the accurate assessment of this compound purity. The following protocol is a recommended starting point, optimized for the separation of C8 alkyne alcohols and their potential impurities.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injection Mode | Split (Split ratio 50:1) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 10 °C/min to 220 °C (hold for 5 min) |
| MS Transfer Line Temp | 230 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 200 amu |
| Solvent | Dichloromethane or Ethyl Acetate |
Comparison with Alternatives: Differentiating this compound from Structural Isomers
A key challenge in purity analysis is the differentiation of the target compound from its structural isomers. In the case of this compound, common isomers could include other octynols where the positions of the alkyne and hydroxyl groups are varied. The GC-MS method described above, utilizing a polar column, can effectively separate these isomers based on differences in their polarity and boiling points.
Table 2: Comparison of this compound and a Structural Isomer
| Compound | Structure | Expected Retention Time Difference | Key Mass Spectral Fragments (m/z) |
| This compound | CCCC#CCC(C)O | - | 45, 57, 67, 81, 95, 111, 126 (M+) |
| 3-Octyn-1-ol | CCCCC#CCH2CH2OH | Later elution due to being a primary alcohol | 31, 41, 55, 67, 79, 93, 111, 126 (M+) |
The mass fragmentation patterns are critical for unambiguous identification. For this compound, a characteristic fragment at m/z 45 is expected from the cleavage adjacent to the hydroxyl group. In contrast, a primary alcohol isomer like 3-Octyn-1-ol would likely show a prominent fragment at m/z 31. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound (NIST Number: 113244) which can be used for library matching and confirmation of identity[1].
Identifying Potential Synthesis Impurities
The purity of this compound is also dependent on the synthetic route used for its preparation. A common synthesis involves the reaction of 1-pentyne with methyloxirane. Potential impurities could therefore include unreacted starting materials or byproducts.
Table 3: Potential Synthesis Impurities and their Detection
| Impurity | Source | Detection by GC-MS |
| 1-Pentyne | Starting Material | Elutes much earlier than this compound due to high volatility. |
| Methyloxirane | Starting Material | Highly volatile, elutes very early in the chromatogram. |
| Byproducts | Side reactions | May include other addition products or polymers, typically with different retention times and mass spectra. |
Logical Workflow for Purity Confirmation
The following diagram illustrates the logical workflow for the GC-MS analysis and purity confirmation of a this compound sample.
Role in Signaling Pathway Research
Alkyne-containing molecules are increasingly utilized as chemical probes in biological systems. For instance, they can be incorporated into biomolecules to study metabolic pathways or protein interactions through "click chemistry." The diagram below illustrates a conceptual signaling pathway where an alkyne-modified ligand could be used to identify its target receptor.
Conclusion
The purity of this compound is critical for its successful application in research and drug development. The presented GC-MS method, utilizing a polar capillary column, provides a reliable means for assessing purity and differentiating it from structural isomers and potential synthesis-related impurities. By combining chromatographic separation with mass spectral identification and comparison to reference spectra, researchers can confidently verify the quality of their this compound starting material, ensuring the integrity and reproducibility of their scientific findings.
References
A Comparative Guide to the Synthetic Routes of Chiral Alkynyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Chiral alkynyl alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Their propargylic functionality allows for diverse downstream transformations, making the stereocontrolled synthesis of these motifs a critical endeavor in modern organic chemistry. This guide provides an objective comparison of prominent synthetic strategies for accessing chiral alkynyl alcohols, supported by experimental data and detailed methodologies.
Comparison of Synthetic Methodologies
The asymmetric synthesis of chiral alkynyl alcohols can be broadly categorized into two main approaches: the enantioselective reduction of prochiral alkynyl ketones and the enantioselective addition of terminal alkynes to aldehydes. More recently, enzymatic methods have emerged as a powerful green alternative. Each strategy offers distinct advantages and is suited to different substrates and applications.
Asymmetric Transfer Hydrogenation of Alkynyl Ketones
Asymmetric transfer hydrogenation (ATH) is a well-established and reliable method for the synthesis of chiral alcohols from the corresponding ketones. This method typically employs a chiral transition metal catalyst, often based on ruthenium or iridium, and a simple hydrogen donor.
A notable example is the iridium-catalyzed ATH of alkynyl ketones using sodium formate and ethanol as the hydrogen source.[1][2][3] This system operates under base-free conditions, which is advantageous as many alkynyl ketones are sensitive to basic environments.[1][4] The reaction proceeds with high yields and excellent enantioselectivity, reaching up to 98% ee.[2][3] The use of ethanol, a renewable resource, and the mild reaction conditions contribute to the "green" credentials of this protocol.[2] A key advantage of this method is its scalability, with gram-scale synthesis demonstrating no significant loss in enantioselectivity.[1]
Enantioselective Alkynylation of Aldehydes
The direct addition of a terminal alkyne to an aldehyde in the presence of a chiral catalyst is a highly convergent and atom-economical approach to chiral propargyl alcohols.[5] A variety of catalytic systems have been developed for this transformation.
One of the simplest and most cost-effective methods involves the use of a stoichiometric amount of a chiral amino alcohol, such as (+)-N-methylephedrine, in conjunction with zinc triflate (Zn(OTf)2).[6] This method is operationally simple and can be performed in reagent-grade toluene without the need for an inert atmosphere, making it highly practical for a laboratory setting.[6] It provides high yields and enantioselectivities (up to 99% ee) across a range of aromatic and unsaturated aldehydes.[6]
For catalytic enantioselective alkynylation, several advanced systems have been reported. Chiral-at-rhodium Lewis acid catalysts have been shown to effectively catalyze the addition of terminal alkynes to aromatic aldehydes with catalyst loadings as low as 1-2 mol %, affording yields of 58–98% and enantiomeric excesses of 79–98%.[7] Another powerful approach utilizes chiral oxazaborolidines to promote the enantioselective addition of alkynylboranes to aldehydes, achieving excellent enantioselectivity.[8]
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the asymmetric reduction of ketones to alcohols with exceptional enantioselectivity.[9][10][11] These enzymatic reactions are typically performed in aqueous media under mild conditions, avoiding the use of heavy metals and organic solvents. While the broader literature on enzymatic reductions is vast, specific examples for the synthesis of chiral alkynyl alcohols are emerging as a key area of interest. The primary advantages of enzymatic methods are their high selectivity, mild reaction conditions, and environmental friendliness.
Quantitative Data Summary
| Method | Catalyst/Reagent | Substrate | Yield (%) | e.e. (%) | Key Advantages | Reference |
| Asymmetric Transfer Hydrogenation | (S)-Spiro-Ir catalyst / NaHCO2, EtOH | Aryl Alkynyl Ketones | Up to 92 | Up to 98 | Mild, base-free conditions; scalable; green hydrogen source. | [1][2][3] |
| Enantioselective Alkynylation | (+)-N-methylephedrine / Zn(OTf)2 | Aromatic and Aliphatic Aldehydes | High | Up to 99 | Operationally simple; tolerant to air and moisture. | [6] |
| Enantioselective Alkynylation | Chiral-at-Rhodium Lewis Acid | Aromatic Aldehydes | 58-98 | 79-98 | Catalytic; high enantioselectivity for aromatic substrates. | [7] |
| Enantioselective Alkynylation | Chiral Oxazaborolidine | Aromatic and Aliphatic Aldehydes | High | Excellent | Catalytic in some cases; high enantioselectivity. | [8] |
| Enzymatic Reduction | Ketoreductase (KRED) | Prochiral Ketones | High | >99 | Green; high enantioselectivity; mild aqueous conditions. | [9][11] |
Experimental Protocols
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of an Alkynyl Ketone
-
Reaction Setup: To a dried Schlenk tube under an argon atmosphere, the alkynyl ketone (0.5 mmol), (S)-spiro-Ir catalyst (0.005 mmol, 1 mol %), and sodium formate (0.75 mmol) are added.
-
Solvent and Reaction Conditions: Anhydrous ethanol (2.5 mL) is added, and the mixture is stirred at 60 °C.
-
Monitoring and Workup: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral propargyl alcohol.
-
Characterization: The yield is determined after purification, and the enantiomeric excess is determined by chiral HPLC analysis.[1][2]
Zinc-Mediated Enantioselective Alkynylation of an Aldehyde
-
Reaction Setup: To a flame-dried flask, Zn(OTf)2 (1.1 equiv) and (+)-N-methylephedrine (1.2 equiv) are added. The flask is evacuated and backfilled with argon.
-
Solvent and Reagent Addition: Reagent-grade toluene is added, followed by the terminal alkyne (2.0 equiv) and the aldehyde (1.0 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4 and concentrated. The crude product is purified by flash chromatography.
-
Characterization: The yield of the isolated product is determined, and the enantiomeric excess is measured by chiral HPLC or GC analysis.[6]
Visualizing the Synthetic Workflows
The following diagrams illustrate the general workflows for the key synthetic routes discussed.
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Caption: Workflow for Zinc-Mediated Enantioselective Alkynylation.
Caption: Simplified Catalytic Cycle for ATH.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Alkynyl Ketones Using Sodium Formate and Ethanol as Hydrogen Sources [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Enantioselective Additions of Terminal Alkynes and Aldehydes under Operationally Convenient Conditions [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Octyn-2-ol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as 4-Octyn-2-ol, is a critical component of this responsibility. This guide provides essential safety and logistical information for the correct disposal of this compound, ensuring the protection of personnel and the environment.
I. Understanding the Hazards of this compound
Before outlining the disposal procedures, it is crucial to understand the inherent hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The precautionary statement P501 advises that the contents and container must be disposed of in an approved waste disposal plant[1]. This indicates that this compound should not be discarded as common waste or poured down the drain.
II. Quantitative Safety Data
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile rubber gloves, chemical safety goggles, and a lab coat are required. | [2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. | [3][4] |
| Spill Management | Absorb spills with inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. | [3][5] |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [3] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label a dedicated, chemically resistant waste container as "Hazardous Waste: this compound". Ensure the label includes the chemical name, associated hazards (flammable, irritant), and the date of accumulation.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong oxidizing agents. Halogenated and non-halogenated solvent wastes should also be kept separate[6].
Step 2: Waste Accumulation and Storage
-
Container: Use a non-reactive, sealable container for collecting this compound waste. The container must be in good condition and compatible with the chemical.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition[3][4].
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not attempt to dispose of this compound through municipal waste or sewer systems[7][8].
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's and local regulations.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. Oct-4-yn-2-ol | C8H14O | CID 143461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. web.mit.edu [web.mit.edu]
Essential Safety and Logistics for Handling 4-Octyn-2-ol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of 4-Octyn-2-ol, including personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn.
Summary of Recommended PPE
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
1. Preparation:
-
Ensure that the work area is clean and uncluttered.
-
Locate and verify the functionality of all necessary safety equipment, including the safety shower, eyewash station, and fire extinguisher.
-
Confirm that the fume hood or other ventilated enclosure is working correctly.
-
Don all required PPE as specified in the table above.
2. Handling:
-
All handling of this compound should be conducted within a chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes.[1]
-
Use only non-sparking tools and work away from sources of ignition, as the flammability of this specific compound is not fully characterized, and similar compounds can be flammable.[2]
-
Keep the container tightly closed when not in use.[2]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste this compound should be collected in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be considered hazardous waste. These materials must be collected in a separate, clearly labeled, and sealed container.
-
Disposal Route: All waste must be disposed of through an approved hazardous waste disposal service.[3][4] Do not pour this compound down the drain.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
